Product packaging for Avacopan(Cat. No.:CAS No. 1346623-17-3)

Avacopan

Cat. No.: B605695
CAS No.: 1346623-17-3
M. Wt: 581.6 g/mol
InChI Key: PUKBOVABABRILL-YZNIXAGQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Avacopan, marketed under the brand name Tavneos, is a selective, orally administered small molecule that acts as a complement component 5a receptor (C5aR) antagonist . By specifically blocking the interaction between C5a and its receptor (C5aR1), this compound inhibits C5a-mediated neutrophil activation and chemotaxis, which are critical processes in the amplification loop of inflammation . This targeted mechanism of action provides a powerful tool for researching the alternative complement pathway's role in inflammatory and autoimmune diseases. Its primary research applications focus on Anti-Neutrophil Cytoplasmic Autoantibody (ANCA)-Associated Vasculitis (AAV), including granulomatosis with polyangiitis (GPA) and microscopic polyangiitis (MPA) . Clinical and real-world studies have demonstrated its efficacy in inducing and sustaining remission, with a significant steroid-sparing effect, making it invaluable for studies aimed at reducing glucocorticoid toxicity . Research also indicates potential therapeutic applications beyond AAV, including in C3 Glomerulopathy (C3G), where it has shown promise in improving estimated glomerular filtration rate (eGFR) and reducing proteinuria . This compound offers a distinct advantage over broad C5 inhibitors as it does not inhibit the formation of the membrane attack complex (MAC), thereby potentially preserving some host-defense functions . This product is intended for research applications only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H35F4N3O2 B605695 Avacopan CAS No. 1346623-17-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S)-2-[4-(cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)-N-[4-methyl-3-(trifluoromethyl)phenyl]piperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H35F4N3O2/c1-20-12-15-25(19-27(20)33(35,36)37)39-31(41)26-10-6-18-40(32(42)29-21(2)7-5-11-28(29)34)30(26)22-13-16-24(17-14-22)38-23-8-3-4-9-23/h5,7,11-17,19,23,26,30,38H,3-4,6,8-10,18H2,1-2H3,(H,39,41)/t26-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUKBOVABABRILL-YZNIXAGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)F)C(=O)N2CCCC(C2C3=CC=C(C=C3)NC4CCCC4)C(=O)NC5=CC(=C(C=C5)C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)F)C(=O)N2CCC[C@@H]([C@@H]2C3=CC=C(C=C3)NC4CCCC4)C(=O)NC5=CC(=C(C=C5)C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H35F4N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701102660
Record name (2R,3S)-2-[4-(Cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)-N-[4-methyl-3-(trifluoromethyl)phenyl]-3-piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701102660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

581.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346623-17-3
Record name (2R,3S)-2-[4-(Cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)-N-[4-methyl-3-(trifluoromethyl)phenyl]-3-piperidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346623-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Avacopan [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346623173
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Avacopan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15011
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (2R,3S)-2-[4-(Cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)-N-[4-methyl-3-(trifluoromethyl)phenyl]-3-piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701102660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Avacopan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AVACOPAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O880NM097T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Avacopan's Cellular Mechanism of Action: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Avacopan is a first-in-class, orally administered, selective antagonist of the complement 5a receptor (C5aR), also known as CD88. Its mechanism of action at the cellular level is centered on the inhibition of the pro-inflammatory effects of the anaphylatoxin C5a, a potent chemoattractant and activator of neutrophils. By blocking the interaction between C5a and its receptor on these key immune cells, this compound effectively dampens the inflammatory cascade that drives the pathophysiology of ANCA-associated vasculitis (AAV), a group of autoimmune diseases characterized by inflammation and destruction of small blood vessels. This guide provides an in-depth technical overview of this compound's cellular mechanism, supported by preclinical data, detailed experimental methodologies, and clinical trial outcomes.

The C5a/C5aR Axis in ANCA-Associated Vasculitis

The complement system, a crucial component of innate immunity, can become dysregulated in autoimmune diseases like AAV. The activation of the complement cascade leads to the cleavage of complement component 5 (C5) into C5a and C5b. C5a is a powerful pro-inflammatory mediator that binds to the C5a receptor (C5aR) expressed on the surface of various immune cells, most notably neutrophils.[1]

In the context of AAV, the binding of anti-neutrophil cytoplasmic autoantibodies (ANCAs) to their target antigens on neutrophils leads to neutrophil activation and the release of inflammatory mediators. This process also triggers the activation of the alternative complement pathway, generating a surplus of C5a. This C5a then acts in a positive feedback loop, further priming and activating neutrophils, leading to:

  • Chemotaxis: The directed migration of neutrophils to the site of inflammation in the blood vessel walls.

  • Degranulation: The release of cytotoxic enzymes and reactive oxygen species that damage the vascular endothelium.

  • Adhesion and Transmigration: The attachment of neutrophils to the vessel wall and their subsequent movement into the surrounding tissue, exacerbating inflammation and tissue damage.

This compound's Core Mechanism: Selective C5aR Antagonism

This compound functions as a competitive inhibitor of the C5a receptor.[2] By binding to C5aR, this compound prevents the binding of C5a, thereby blocking the downstream signaling cascade that leads to neutrophil activation and migration.[1][2] This targeted approach allows this compound to quell the inflammatory response without causing broad immunosuppression. A key feature of this compound's selectivity is that it does not interfere with the formation of the membrane attack complex (C5b-9), which is important for host defense against certain pathogens.[3]

The following diagram illustrates the C5a signaling pathway and the point of intervention by this compound:

G cluster_0 Neutrophil C5aR C5a Receptor (C5aR) G_protein G-protein Signaling C5aR->G_protein Binding Activation Neutrophil Activation (Chemotaxis, Degranulation) G_protein->Activation Inflammation Vascular Inflammation & Damage Activation->Inflammation C5a C5a C5a->C5aR Activates This compound This compound This compound->C5aR Blocks

Caption: this compound blocks the C5a receptor, preventing C5a-mediated neutrophil activation.

Preclinical Efficacy: Quantitative Analysis

The potency of this compound in inhibiting C5a-induced neutrophil functions has been quantified in a series of preclinical in vitro assays. The following table summarizes the key inhibitory concentrations (IC50) of this compound.

Assay TypeCell TypeMeasurementThis compound IC50Reference
Receptor BindingHuman NeutrophilsInhibition of [¹²⁵I]-C5a binding0.2 nMJayne et al., 2017
Calcium MobilizationHuman NeutrophilsInhibition of C5a-induced calcium flux0.2 nMJayne et al., 2017
ChemotaxisHuman Whole BloodInhibition of C5a-mediated neutrophil migration1.7 nMChemoCentryx, Inc.
Adhesion Molecule UpregulationHuman Whole BloodInhibition of C5a-induced CD11b upregulation3.0 nMJayne et al., 2017

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited to determine the preclinical efficacy of this compound. These protocols are based on standard laboratory procedures for assessing neutrophil function in response to C5a.

C5a Receptor Radioligand Binding Assay

Objective: To determine the binding affinity of this compound to the C5a receptor on human neutrophils.

Methodology:

  • Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation (e.g., Ficoll-Paque).

  • Membrane Preparation: Isolated neutrophils are lysed, and the cell membranes containing the C5a receptors are collected by ultracentrifugation.

  • Binding Assay:

    • A constant concentration of radiolabeled C5a (e.g., [¹²⁵I]-C5a) is incubated with the neutrophil membrane preparations.

    • Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the C5aR.

    • The reaction is incubated to allow binding to reach equilibrium.

    • The membrane-bound radioactivity is separated from the unbound radioligand by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is quantified using a gamma counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

G cluster_workflow Radioligand Binding Assay Workflow start Isolate Human Neutrophils prep Prepare Neutrophil Membranes start->prep incubate Incubate Membranes with [¹²⁵I]-C5a and this compound prep->incubate filter Separate Bound and Free Radioligand incubate->filter quantify Quantify Bound Radioactivity filter->quantify analyze Calculate IC50 quantify->analyze

Caption: Workflow for the C5a receptor radioligand binding assay.

Neutrophil Chemotaxis Assay

Objective: To assess the ability of this compound to inhibit the migration of neutrophils towards a C5a gradient.

Methodology:

  • Neutrophil Isolation: Human neutrophils are isolated from whole blood.

  • Chemotaxis Chamber Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane is used. The lower wells are filled with a medium containing C5a as a chemoattractant, while the upper wells contain the neutrophil suspension.

  • Treatment: Neutrophils are pre-incubated with varying concentrations of this compound or a vehicle control before being placed in the upper chamber.

  • Migration: The chamber is incubated to allow neutrophils to migrate through the pores of the membrane towards the C5a in the lower chamber.

  • Quantification: The number of neutrophils that have migrated to the lower chamber is quantified, typically by cell counting using a microscope or a plate reader after cell lysis and staining.

  • Data Analysis: The IC50 value for the inhibition of chemotaxis is calculated.

Calcium Mobilization Assay

Objective: To measure the effect of this compound on C5a-induced intracellular calcium release in neutrophils.

Methodology:

  • Neutrophil Isolation and Loading: Isolated human neutrophils are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Indo-1 AM).

  • Fluorimetry: The dye-loaded neutrophils are placed in a fluorometer or a fluorescence plate reader.

  • Treatment and Stimulation: A baseline fluorescence is recorded, after which this compound or a vehicle is added. Subsequently, C5a is added to stimulate the cells.

  • Measurement: The change in intracellular calcium concentration is measured over time by monitoring the fluorescence intensity of the dye.

  • Data Analysis: The inhibition of the C5a-induced calcium peak by this compound is quantified to determine the IC50 value.

Clinical Validation: The ADVOCATE Trial

The efficacy and safety of this compound in treating ANCA-associated vasculitis were demonstrated in the pivotal Phase 3 ADVOCATE trial.[4][5] This randomized, double-blind, active-controlled study compared this compound to a tapering regimen of prednisone in patients receiving standard of care (cyclophosphamide or rituximab).

Key Findings:

  • Remission at Week 26: this compound was non-inferior to prednisone in achieving remission (Birmingham Vasculitis Activity Score [BVAS] of 0).[4][5]

  • Sustained Remission at Week 52: this compound was superior to prednisone in maintaining sustained remission.[4][5]

  • Glucocorticoid Sparing: The this compound group had significantly lower glucocorticoid-related toxicity.

The following table summarizes the primary endpoint data from the ADVOCATE trial.

EndpointThis compound Group (n=166)Prednisone Group (n=165)Statistical Significance
Remission at Week 2672.3%70.1%Non-inferiority P<0.001
Sustained Remission at Week 5265.7%54.9%Superiority P=0.007

Conclusion

This compound's mechanism of action at the cellular level is a targeted and potent inhibition of the C5a/C5aR signaling axis in neutrophils. By preventing C5a-mediated neutrophil activation and migration, this compound effectively disrupts a key driver of the inflammatory process in ANCA-associated vasculitis. This targeted approach has been validated in preclinical studies and confirmed in robust clinical trials, establishing this compound as a valuable therapeutic option that can reduce the reliance on and toxicity of glucocorticoids in the management of this severe autoimmune disease.

References

Avacopan for ANCA-Associated Vasculitis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of avacopan, a selective C5a receptor antagonist, for the treatment of anti-neutrophil cytoplasmic autoantibody (ANCA)-associated vasculitis (AAV). It is intended for researchers, scientists, and drug development professionals, offering detailed information on its mechanism of action, pharmacokinetics, pivotal clinical trial data, and experimental protocols.

Introduction: The Pathophysiology of ANCA-Associated Vasculitis and the Role of the Complement System

ANCA-associated vasculitis is a group of rare autoimmune diseases characterized by the inflammation and destruction of small blood vessels, leading to potentially severe organ damage, particularly affecting the kidneys and respiratory tract.[1][2] The pathogenesis involves the production of autoantibodies (ANCAs) against neutrophil cytoplasmic antigens, primarily proteinase 3 (PR3) and myeloperoxidase (MPO).[3][4]

A critical element in the inflammatory cascade of AAV is the over-activation of the alternative complement pathway.[2] This leads to the generation of the potent pro-inflammatory anaphylatoxin, C5a.[2][5] C5a binds to its receptor, C5aR (CD88), which is expressed on the surface of neutrophils and other immune cells.[5][6] This interaction triggers a vicious cycle: it primes neutrophils for activation by ANCAs, promotes neutrophil chemotaxis to vessel walls, and stimulates the release of destructive enzymes and reactive oxygen species, amplifying the inflammatory response and causing vascular damage.[3][5][7]

This compound: Mechanism of Action

This compound (formerly CCX168) is an orally administered, selective small-molecule antagonist of the C5a receptor (C5aR).[1][5][8] It functions by competitively inhibiting the interaction between C5a and C5aR.[9][10] By blocking this key signaling axis, this compound disrupts the recruitment and activation of neutrophils, thereby attenuating the downstream inflammatory cascade that drives vasculitis.[5][6][8]

A key feature of this compound's mechanism is its specificity. It does not interfere with the formation of the C5b-9 membrane attack complex, which is crucial for defending against certain infections.[5][11] This targeted approach aims to control the specific inflammation driving AAV without causing broad immunosuppression.[1][6]

G cluster_0 Alternative Complement Pathway cluster_1 Neutrophil Activation & Vascular Injury cluster_2 Therapeutic Intervention C3 Complement C3 C5 Complement C5 C3->C5 Activation C5a C5a C5->C5a Cleavage C5aR C5a Receptor (C5aR) C5a->C5aR Binds to Neutrophil Neutrophil Activation Priming & Activation ANCA ANCA ANCA->Activation Binds to Primed Neutrophil Activation->C3 Amplification Loop Injury Vascular Inflammation & Damage Activation->Injury Leads to This compound This compound Block X Block->C5aR Inhibits

This compound's Mechanism of Action in ANCA-Associated Vasculitis.

Pharmacokinetics and Pharmacodynamics

This compound is administered orally and is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme.[5][9] Its major circulating metabolite, M1, is also active and has a similar potency to the parent compound.[5][9] Both this compound and its M1 metabolite are highly bound to plasma proteins (>99.9%).[5][9]

Parameter Value Reference
Bioavailability Oral[5]
Time to Cmax (Fasted) ~2 hours[5][9]
Effect of High-Fat Meal AUC increased by ~72%; Tmax delayed by ~4 hours[5][9]
Apparent Volume of Distribution (Vd) 345 L[5][10]
Plasma Protein Binding >99.9% (this compound and M1 metabolite)[5][9]
Metabolism Primarily via CYP3A4[5][9]
Major Metabolite M1 (mono-hydroxylated), ~12% of drug plasma levels, similar activity to this compound[5][9]
Elimination Half-life ~97.6 hours (this compound); ~55.6 hours (M1 metabolite)[10]
Elimination Route Mainly in feces[5]
Steady State Reached by 13 weeks with ~4-fold accumulation[5][9]

Table 1: Key Pharmacokinetic Properties of this compound.

The ADVOCATE Trial: A Pivotal Phase 3 Study

The "this compound Development in Vasculitis to Obtain Corticosteroid elimination and Therapeutic Efficacy" (ADVOCATE) trial was a global, randomized, double-blind, double-dummy, active-controlled phase 3 study that served as the primary basis for the regulatory approval of this compound.[12][13][14]

Objective: To evaluate the efficacy and safety of this compound in inducing and sustaining remission in patients with active AAV, with the goal of replacing the standard tapering regimen of glucocorticoids.[14][15]

Study Design:

  • Population: 331 adult patients with a new or relapsing diagnosis of severe, active granulomatosis with polyangiitis (GPA) or microscopic polyangiitis (MPA).[12][16][17]

  • Randomization: Patients were assigned in a 1:1 ratio to one of two treatment arms.[13][16]

  • Treatment Arms (52 weeks):

    • This compound Group (n=166): Received this compound 30 mg twice daily plus a placebo-matching prednisone for 20 weeks.[12][16][18]

    • Prednisone Group (n=165): Received a tapering schedule of oral prednisone (starting at 60 mg/day, tapered to zero by week 21) plus a placebo-matching this compound.[12][16][19]

  • Concomitant Therapy: All patients in both arms received standard-of-care immunosuppressive therapy, which was either rituximab (administered once weekly for 4 weeks) or cyclophosphamide (followed by azathioprine for maintenance).[14][16][20]

  • Blinding: The trial employed a double-dummy design to maintain blinding for both patients and investigators.[11][12]

G cluster_0 ADVOCATE Trial Workflow cluster_1 This compound Arm (n=166) cluster_2 Prednisone Arm (n=165) P 331 Patients (New or Relapsing AAV) R Randomization (1:1) P->R A1 This compound 30mg BID (52 wks) R->A1 Group 1 C1 This compound Placebo (52 wks) R->C1 Group 2 A2 Prednisone Placebo (20 wks) A3 Standard of Care* (Rituximab or Cyclophosphamide) E1 Primary Endpoint 1: Remission at Week 26 C2 Prednisone Taper (20 wks) C3 Standard of Care* (Rituximab or Cyclophosphamide) E2 Primary Endpoint 2: Sustained Remission at Week 52 E1->E2 label_info *Standard of Care: Rituximab or Cyclophosphamide followed by Azathioprine.

Experimental Workflow of the ADVOCATE Phase 3 Trial.

Primary Endpoints: The trial had two primary endpoints with a hierarchical testing procedure.[15][16]

  • Remission at Week 26: Defined as a Birmingham Vasculitis Activity Score (BVAS) of 0 and no glucocorticoid use for AAV in the four weeks preceding week 26.[12][16][20] Tested for non-inferiority of this compound to prednisone.[16]

  • Sustained Remission at Week 52: Defined as remission at both week 26 and week 52.[12][16][20] Tested for non-inferiority first, and if met, then for superiority of this compound to prednisone.[16]

G cluster_0 ADVOCATE Trial Endpoint Hierarchy Start Start Analysis Step1 Step 1: Test Non-Inferiority Remission at Week 26 Start->Step1 Step2 Step 2: Test Non-Inferiority Sustained Remission at Week 52 Step1->Step2 If p < 0.05 End End Analysis Step1->End If p >= 0.05 (Stop) Step3 Step 3: Test Superiority Sustained Remission at Week 52 Step2->Step3 If p < 0.05 Step2->End If p >= 0.05 (Stop) Step4 Step 4: Test Superiority Remission at Week 26 Step3->Step4 If p < 0.05 Step3->End If p >= 0.05 (Stop) Step4->End

Logical Relationship of the ADVOCATE Trial's Endpoint Hierarchy.

The ADVOCATE trial successfully met both of its primary endpoints.[17]

Endpoint This compound Group (n=166) Prednisone Group (n=165) Difference (95% CI) P-value Reference
Remission at Week 26 72.3% (120/166)70.1% (115/164)3.4% (-6.0 to 12.8)<0.001 (for non-inferiority)[13][16]
Sustained Remission at Week 52 65.7% (109/166)54.9% (90/164)12.5% (2.6 to 22.3)0.007 (for superiority)[13][16]

Table 2: ADVOCATE Trial - Primary Efficacy Endpoints.

Key secondary endpoints also favored the this compound group, including a significant reduction in glucocorticoid-related toxicity and a greater improvement in kidney function in patients with renal disease.[17][21]

Secondary Endpoint Result Reference
Glucocorticoid Toxicity Index (GTI) Significantly lower (less toxicity) in the this compound group.[17]
eGFR Improvement at Week 52 (Renal Disease Subgroup) Significantly greater improvement in the this compound group compared to the prednisone group.[1][21]
Health-Related Quality of Life Improved in the this compound group compared to the standard of care group.[17]

Table 3: ADVOCATE Trial - Key Secondary Outcomes.

A prespecified subgroup analysis of the 214 patients (64.8%) who received rituximab as their background induction therapy showed consistent results.[22][23]

Endpoint (Rituximab Subgroup) This compound Group (n=107) Prednisone Group (n=107) Reference
Remission at Week 26 77.6% (83/107)75.7% (81/107)[22]
Sustained Remission at Week 52 71.0% (76/107)56.1% (60/107)[22]

Table 4: ADVOCATE Trial - Rituximab Subgroup Efficacy.

The overall incidence of serious adverse events was comparable between the two groups.[24] However, an integrated analysis of data from three clinical trials (CLEAR, CLASSIC, and ADVOCATE) involving 439 patients suggested a favorable safety profile for this compound.[25]

Adverse Event Category (Integrated Analysis) Result Reference
Exposure-Adjusted AEs Lower rate in the this compound group.[26]
Exposure-Adjusted Serious AEs (SAEs) Lower rate in the this compound group.[26]
Exposure-Adjusted Infections Lower rate in the this compound group.[26]
WBC Count Decrease Statistically fewer events in the this compound group.[25]
Hepatic Function Abnormalities (SAEs) Occurred in 4.4% of the this compound group vs. 2.8% of the control group.[26]

Table 5: Integrated Safety Data from Three Clinical Trials.

In the ADVOCATE rituximab subgroup, serious adverse events occurred in 34.6% of patients in the this compound group and 39.3% in the prednisone group.[22]

Conclusions and Future Directions

This compound represents a significant advancement in the treatment of ANCA-associated vasculitis, offering a targeted, steroid-sparing therapeutic option.[6][27] The pivotal ADVOCATE trial demonstrated that an this compound-based regimen is non-inferior to a standard prednisone taper for achieving remission at 26 weeks and superior for sustaining remission at 52 weeks, all while significantly reducing glucocorticoid exposure and its associated toxicities.[16][17][19]

For drug development professionals and researchers, this compound serves as a successful example of a targeted therapy developed from a deep understanding of disease pathophysiology. Future research will likely focus on:

  • The long-term safety and efficacy of this compound beyond 52 weeks.[19][28]

  • Its role in maintenance therapy for AAV.[29]

  • Its efficacy and safety in specific patient populations not fully represented in the initial trials, such as those with severe renal impairment or different ethnic backgrounds.[29]

  • Potential applications in other complement-mediated diseases.[6]

References

Avacopan: An In-Vitro Characterization

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Core Pharmacological Profile

This technical guide provides a comprehensive overview of the in-vitro characterization of avacopan (TAVNEOS®, formerly CCX168), a selective, orally administered small-molecule antagonist of the human complement 5a receptor (C5aR1, also known as CD88). The data and methodologies presented herein are essential for researchers, scientists, and drug development professionals working in the fields of immunology, inflammation, and autoimmune diseases, particularly ANCA-associated vasculitis (AAV).

Introduction and Mechanism of Action

The complement system is a critical component of innate immunity. Upon activation, complement component C5 is cleaved into C5a and C5b. C5a is a potent anaphylatoxin and a powerful chemoattractant for neutrophils.[1][2] It exerts its pro-inflammatory effects by binding to its G protein-coupled receptor, C5aR1, which is highly expressed on the surface of neutrophils and other myeloid cells.[1][3] This interaction triggers a cascade of downstream signaling events, including intracellular calcium mobilization, upregulation of adhesion molecules like CD11b, degranulation, and directed cell migration (chemotaxis), which are central to the pathogenesis of AAV.[1][4][5][6]

This compound is a selective C5aR1 antagonist.[2][3][7] It functions as a competitive, allosteric inhibitor that binds to a site on the receptor distinct from the C5a binding site, thereby preventing C5a-mediated receptor activation and subsequent downstream inflammatory responses.[4][8][9] By precisely blocking this interaction, this compound reduces neutrophil activation and migration to sites of inflammation without affecting the formation of the C5b-9 membrane attack complex (MAC), which is crucial for host defense against pathogens.[4][10][11]

C5a C5a C5aR1 C5aR1 (GPCR) C5a->C5aR1 Binds This compound This compound This compound->C5aR1 Blocks G_Protein G-Protein Activation C5aR1->G_Protein Activates Ca_Flux Intracellular Ca²⁺ Mobilization G_Protein->Ca_Flux CD11b CD11b Upregulation G_Protein->CD11b Chemotaxis Chemotaxis & Neutrophil Activation G_Protein->Chemotaxis Inflammation Vessel Inflammation & Damage Chemotaxis->Inflammation

Figure 1: C5aR1 Signaling Pathway and this compound's Mechanism of Action.

Quantitative Data: Binding Affinity and Selectivity

This compound demonstrates potent and highly selective binding to human C5aR1. In-vitro assays confirm its sub-nanomolar affinity for its target and minimal interaction with other related and unrelated receptors.

Table 1: this compound Binding Affinity and Receptor Selectivity

Parameter Target/Assay Value Reference
Binding Affinity
IC₅₀ Human C5aR1 (¹²⁵I-C5a competition) 0.1 nM [3]
Receptor Selectivity
IC₅₀ C5L2, C3aR, ChemR23, GPR1, FPR1 >5,000 nM [12]
IC₅₀ Panel of 18 Chemokine Receptors >5,000 nM [12]
Selectivity Fold Most Chemotactic Receptors ~10,000-fold [12]

| Activity at 10 µM | Panel of 55 unrelated receptors | Weak activity on Adenosine A2a (42% inh.) and A3 (33% inh.) |[12] |

In-Vitro Functional Characterization

The functional consequences of C5aR1 inhibition by this compound have been extensively characterized through a suite of cell-based assays using both C5aR-expressing cell lines (e.g., U937) and freshly isolated human neutrophils.[2][5][13]

Table 2: Summary of this compound In-Vitro Functional Activity

Assay Type Cell Type Endpoint Measured Key Finding Reference
Chemotaxis Assay Human Neutrophils, U937 cells C5a-mediated cell migration Potent inhibition of neutrophil recruitment [2][3][6]
Calcium Mobilization Human Neutrophils, U937 cells Intracellular calcium flux Blockade of C5a-induced calcium release [2][5]
Neutrophil Activation Human Neutrophils Upregulation of CD11b Inhibition of C5a-induced CD11b expression [2][5][10][14]

| Cytokine Production | Whole Blood | C5a-induced cytokine release (IL-6, IL-8) | Marked attenuation of cytokine production |[10] |

Detailed Experimental Protocols

This protocol is used to determine the binding affinity (IC₅₀) of this compound for the C5aR1 receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To quantify the concentration of this compound required to inhibit 50% of the specific binding of ¹²⁵I-labeled C5a to human C5aR1.

Materials:

  • Cell Membranes: Membrane preparations from U937 cells differentiated to express high levels of C5aR1.[3]

  • Radioligand: ¹²⁵I-labeled human C5a.

  • Competitor: this compound, serially diluted.

  • Assay Buffer: 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[15]

  • Wash Buffer: Ice-cold assay buffer.

  • Apparatus: 96-well plates, FilterMate™ harvester, glass fiber filters (GF/C, pre-soaked in 0.3% PEI), and a scintillation counter.[15]

Procedure:

  • Membrane Preparation: U937 cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The pellet is washed, resuspended in a buffer containing 10% sucrose, and stored at -80°C. Protein concentration is determined via a BCA assay.[15]

  • Assay Setup: The assay is performed in 96-well plates with a final volume of 250 µL.

  • Incubation: To each well, add:

    • 150 µL of thawed cell membrane preparation (e.g., 5-15 µg protein).

    • 50 µL of serially diluted this compound or vehicle (for total binding) or a high concentration of unlabeled C5a (for non-specific binding).

    • 50 µL of ¹²⁵I-C5a solution.

  • The plate is incubated for 60 minutes at 30°C with gentle agitation.[15]

  • Filtration: The incubation is terminated by rapid vacuum filtration through GF/C filters using a cell harvester. The filters trap the membranes with bound radioligand.

  • Washing: Each well is washed four times with ice-cold wash buffer to remove unbound radioligand.[15]

  • Counting: Filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is quantified using a MicroBeta counter.[15]

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value is determined by fitting the competition data to a one-site sigmoidal dose-response curve using non-linear regression software (e.g., Prism).[15]

start Start prep Prepare Cell Membranes (C5aR1-expressing) start->prep plate Plate Membranes, ¹²⁵I-C5a, & this compound Dilutions prep->plate incubate Incubate (60 min, 30°C) plate->incubate filter Rapid Vacuum Filtration (Separate Bound/Free) incubate->filter wash Wash Filters (4x, cold buffer) filter->wash count Quantify Radioactivity (Scintillation Counter) wash->count analyze Analyze Data: Calculate IC₅₀ count->analyze end End analyze->end

Figure 2: Workflow for a Radioligand Competition Binding Assay.

This assay evaluates the ability of this compound to inhibit the directed migration of neutrophils toward a C5a gradient.

Objective: To measure the dose-dependent inhibition of C5a-induced human neutrophil migration by this compound.

Materials:

  • Cells: Freshly isolated human peripheral blood neutrophils.[16]

  • Chemoattractant: Recombinant human C5a.

  • Inhibitor: this compound.

  • Apparatus: 96-well Boyden chamber or Transwell® plate with a permeable membrane (e.g., 5.0 µm pore size).[16]

  • Detection Reagent: ATP-based luminescence assay (e.g., CellTiter-Glo®) or cell staining.[16]

  • Plate Reader: Luminescence-capable microplate reader.

Procedure:

  • Neutrophil Isolation: Isolate neutrophils from whole blood of healthy donors using standard methods like Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.[16] Resuspend cells in a serum-free medium.

  • Assay Setup:

    • Lower Chamber: Add medium containing the chemoattractant (C5a) with or without varying concentrations of this compound. Include a negative control (medium only) and a positive control (C5a only).[16]

    • Upper Chamber: Seed the isolated neutrophils into the upper chamber of the Transwell insert.[16]

  • Incubation: Incubate the plate at 37°C in a humidified CO₂ incubator for approximately 1 hour to allow for cell migration through the porous membrane.[16]

  • Quantification:

    • Remove the upper chamber insert.

    • Quantify the number of neutrophils that have migrated to the lower chamber. This is commonly done by measuring ATP content using a luminescent assay, where the light signal is directly proportional to the number of viable cells.[16]

  • Data Analysis: Calculate the percentage of migration inhibition for each this compound concentration relative to the C5a-only positive control. Determine the IC₅₀ value from the resulting dose-response curve.

start Start isolate Isolate Human Neutrophils from Blood start->isolate upper Seed Neutrophils in Upper Chamber (Insert) isolate->upper lower Prepare Lower Chamber: Add C5a +/- this compound assemble Assemble Chamber lower->assemble upper->assemble incubate Incubate (1 hr, 37°C) Allow Migration assemble->incubate quantify Quantify Migrated Cells in Lower Chamber (e.g., ATP Assay) incubate->quantify analyze Analyze Data: Calculate % Inhibition & IC₅₀ quantify->analyze end End analyze->end

Figure 3: Experimental Workflow for a Neutrophil Chemotaxis Assay.

This assay measures the expression of the neutrophil activation marker CD11b on the cell surface following stimulation with C5a.

Objective: To assess the ability of this compound to block C5a-induced neutrophil activation.

Materials:

  • Cells: Freshly isolated human neutrophils or heparinized whole blood.

  • Stimulant: Recombinant human C5a.

  • Inhibitor: this compound.

  • Antibody: Fluorochrome-conjugated anti-human CD11b antibody.

  • Apparatus: Flow cytometer.

Procedure:

  • Pre-incubation: Pre-incubate isolated neutrophils or whole blood samples with varying concentrations of this compound or vehicle control for 10-15 minutes at room temperature.[14]

  • Stimulation: Add C5a to the samples to stimulate the cells and incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Staining: Add the anti-CD11b antibody to the samples and incubate in the dark as per the manufacturer's protocol.

  • Lysis (for whole blood): If using whole blood, lyse the red blood cells using a lysis buffer.

  • Acquisition: Analyze the samples on a flow cytometer, gating on the neutrophil population based on forward and side scatter properties.

  • Data Analysis: Quantify the mean fluorescence intensity (MFI) of CD11b staining for each sample. Determine the percentage of inhibition of CD11b upregulation afforded by this compound compared to the C5a-stimulated control.

Conclusion

The in-vitro characterization of this compound defines it as a highly potent and selective antagonist of the C5aR1 receptor. Robust data from binding and functional cell-based assays demonstrate its ability to effectively block the key pro-inflammatory actions of the C5a-C5aR1 axis, including neutrophil chemotaxis, activation, and calcium mobilization.[2][5][13] These foundational studies provide a clear pharmacological rationale for its clinical efficacy in treating complement-driven inflammatory diseases like ANCA-associated vasculitis.

References

Avacopan's Modulation of Neutrophil Activation Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Avacopan is an orally administered, selective antagonist of the complement 5a receptor 1 (C5aR1), also known as CD88. Its development and approval for the treatment of anti-neutrophil cytoplasmic autoantibody (ANCA)-associated vasculitis (AAV) marks a significant advancement in targeting the underlying inflammatory processes of this disease. This technical guide provides an in-depth exploration of this compound's mechanism of action, with a specific focus on its intricate interplay with neutrophil activation pathways. It summarizes key quantitative data from clinical trials, details relevant experimental protocols, and visualizes the complex signaling cascades involved.

Introduction to this compound and its Target: The C5a-C5aR1 Axis

This compound is a competitive inhibitor of the C5a receptor, which plays a pivotal role in the pathogenesis of ANCA-associated vasculitis.[1] In AAV, the overactivation of the complement pathway leads to excessive production of the potent anaphylatoxin C5a. C5a, upon binding to its receptor C5aR1 on the surface of neutrophils, triggers a cascade of pro-inflammatory events. This includes neutrophil priming, activation, degranulation, and chemotaxis to sites of inflammation, leading to the vascular damage characteristic of the disease.[2][3] this compound functions by blocking the interaction between C5a and C5aR1, thereby attenuating C5a-mediated neutrophil activation and migration.[2][4] This targeted approach allows for the modulation of the inflammatory response without causing broad immunosuppression.[5]

Mechanism of Action: Interference with Neutrophil Activation

The binding of C5a to C5aR1 on neutrophils initiates a series of intracellular signaling events that are crucial for their pro-inflammatory functions. This compound, by competitively blocking this initial step, effectively dampens the downstream consequences of C5aR1 activation.

The C5aR1 Signaling Cascade

C5aR1 is a G-protein coupled receptor (GPCR).[6] Upon C5a binding, it activates intracellular signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Mitogen-activated protein kinase (MAPK) pathway, and the Nuclear factor-kappa B (NF-κB) pathway. These pathways collectively orchestrate the various neutrophil responses:

  • Chemotaxis and Migration: Activation of these pathways leads to the reorganization of the actin cytoskeleton, enabling directed migration of neutrophils towards the C5a gradient at inflammatory sites.[6][7]

  • Upregulation of Adhesion Molecules: C5aR1 signaling increases the expression of adhesion molecules, such as integrins, on the neutrophil surface, facilitating their adhesion to the vascular endothelium.[4][8]

  • Degranulation and Enzyme Release: Activated neutrophils release the contents of their granules, including myeloperoxidase (MPO) and proteinase 3 (PR3), the primary autoantigens in AAV, as well as other tissue-damaging enzymes like elastase.[2][4]

  • Respiratory Burst: The production of reactive oxygen species (ROS) through the NADPH oxidase complex is a key feature of the neutrophil respiratory burst, which is potentiated by C5aR1 activation.[3][6]

  • Neutrophil Extracellular Trap (NET) Formation: C5a can induce the formation of NETs, which are web-like structures of DNA, histones, and granular proteins that can contribute to vascular injury.[2]

This compound's Point of Intervention

This compound acts as a selective C5aR1 antagonist, preventing the binding of C5a and the subsequent initiation of these downstream signaling events.[9][10] This targeted inhibition reduces neutrophil priming and activation, thereby mitigating the inflammatory cascade that drives the pathology of ANCA-associated vasculitis.[2][11]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space C5a C5a C5aR1 C5aR1 (CD88) C5a->C5aR1 Binds This compound This compound This compound->C5aR1 Blocks G_Protein G-Protein C5aR1->G_Protein Activates PLC PLC G_Protein->PLC PI3K PI3K G_Protein->PI3K MAPK MAPK (p38/ERK) PLC->MAPK PI3K->MAPK NF_kB NF-κB MAPK->NF_kB Neutrophil_Activation Neutrophil Activation (Chemotaxis, Degranulation, ROS, NETosis) NF_kB->Neutrophil_Activation

Figure 1: this compound's Inhibition of the C5aR1 Signaling Pathway.

Quantitative Data from Clinical Studies

The efficacy of this compound in patients with ANCA-associated vasculitis has been demonstrated in several clinical trials, most notably the pivotal Phase 3 ADVOCATE trial.

Efficacy EndpointThis compound GroupPrednisone Groupp-valueReference
Remission at Week 26 72.3%70.1%<0.001 (non-inferiority)[12]
Sustained Remission at Week 52 65.7%54.9%0.007 (superiority)[12]
Renal Outcomes in ADVOCATE TrialThis compound GroupPrednisone Groupp-valueReference
eGFR Improvement at 52 Weeks (mL/min/1.73 m²) +16.1+7.70.003[5]

Note: Data from a post-hoc analysis of patients with an eGFR of less than 20 mL/min/1.73 m² at baseline.

Key Experimental Protocols

The evaluation of this compound's effect on neutrophil function relies on a variety of in vitro and ex vivo assays. Below are detailed methodologies for key experiments.

Neutrophil Chemotaxis Assay

This assay measures the directed migration of neutrophils in response to a chemoattractant, such as C5a.

Objective: To assess the ability of this compound to inhibit C5a-induced neutrophil migration.

Methodology:

  • Neutrophil Isolation: Isolate human neutrophils from the whole blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Cell Labeling (Optional): Label neutrophils with a fluorescent dye (e.g., Calcein-AM) for easier quantification.

  • Chemotaxis Chamber Setup: Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane (typically 3-5 µm pore size) separating the upper and lower wells.

  • Loading:

    • Load the lower wells with a chemoattractant solution (e.g., recombinant human C5a) at various concentrations. Include a negative control (buffer only) and a positive control (C5a without this compound).

    • Load the upper wells with the isolated neutrophil suspension, pre-incubated with either this compound at different concentrations or a vehicle control.

  • Incubation: Incubate the chamber at 37°C in a humidified incubator for a specified period (e.g., 60-90 minutes) to allow for neutrophil migration.

  • Quantification:

    • If cells are fluorescently labeled, measure the fluorescence of the cells that have migrated to the lower chamber using a fluorescence plate reader.

    • Alternatively, remove the membrane, fix and stain the migrated cells, and count them under a microscope.

  • Data Analysis: Express the results as a percentage of the migration observed with the positive control (C5a alone).

cluster_workflow Neutrophil Chemotaxis Assay Workflow start Start: Isolate Neutrophils preincubation Pre-incubate neutrophils with this compound or Vehicle start->preincubation chamber_setup Set up Boyden Chamber preincubation->chamber_setup loading Load cells (top) and C5a (bottom) chamber_setup->loading incubation Incubate at 37°C loading->incubation quantification Quantify migrated cells incubation->quantification analysis Analyze data and determine inhibition quantification->analysis end End analysis->end

Figure 2: Experimental Workflow for a Neutrophil Chemotaxis Assay.

Neutrophil Respiratory Burst Assay

This assay quantifies the production of reactive oxygen species (ROS) by neutrophils upon stimulation.

Objective: To determine the effect of this compound on C5a-primed, ANCA-induced respiratory burst.

Methodology:

  • Neutrophil Isolation: Isolate neutrophils as described in the chemotaxis assay.

  • Priming: Prime the isolated neutrophils with a suboptimal concentration of C5a in the presence or absence of this compound for a short period (e.g., 15-30 minutes) at 37°C.

  • Stimulation: Stimulate the primed neutrophils with ANCA-positive IgG or a chemical stimulus like phorbol 12-myristate 13-acetate (PMA).[13][14]

  • ROS Detection: Use a fluorescent probe that is sensitive to ROS, such as dihydrorhodamine 123 (DHR 123) or luminol.[14][15]

    • Flow Cytometry (with DHR 123): Add DHR 123 to the cell suspension. DHR 123 is oxidized to the fluorescent rhodamine 123 in the presence of ROS. Analyze the fluorescence intensity of individual cells using a flow cytometer.[13]

    • Luminometry (with luminol): Add luminol to the cell suspension. The oxidation of luminol by ROS produces chemiluminescence, which can be measured over time using a luminometer.

  • Data Analysis: Quantify the results as the mean fluorescence intensity (for flow cytometry) or the area under the curve of the chemiluminescence signal (for luminometry).

Conclusion and Future Directions

This compound represents a targeted therapeutic strategy that effectively disrupts a key inflammatory amplification loop in ANCA-associated vasculitis by inhibiting C5a-mediated neutrophil activation.[16] The robust clinical data, coupled with a well-defined mechanism of action, underscores the potential of this approach to reduce reliance on glucocorticoids and improve patient outcomes.[17][18]

Future research should continue to explore the broader immunomodulatory effects of this compound beyond its direct impact on neutrophils. Investigating its influence on other C5aR1-expressing cells, such as monocytes and macrophages, could reveal additional therapeutic benefits. Furthermore, long-term observational studies will be crucial to fully understand the safety and efficacy profile of this compound in a real-world setting and to identify patient populations that may derive the greatest benefit from this novel therapy. The continued elucidation of the intricate signaling pathways modulated by this compound will undoubtedly pave the way for the development of even more refined and targeted therapies for autoimmune and inflammatory diseases.

References

avacopan for complement-mediated diseases investigation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Investigation of Avacopan for Complement-Mediated Diseases

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a first-in-class, orally administered small molecule that acts as a selective antagonist of the complement 5a receptor (C5aR1, or CD88).[1][2][3] By blocking the binding of the potent pro-inflammatory anaphylatoxin C5a to its receptor, this compound effectively attenuates the downstream inflammatory cascade.[1][4] This targeted mechanism has shown therapeutic potential in diseases where the complement system, particularly the C5a-C5aR1 axis, is a key driver of pathogenesis. Dysregulation of this pathway can lead to excessive inflammation and tissue damage.[1] this compound's development has been most prominent in ANCA-associated vasculitis (AAV), leading to its approval as an adjunctive treatment.[3][5] Its investigation has since expanded to other complement-mediated diseases, including C3 Glomerulopathy (C3G), Hidradenitis Suppurativa (HS), and IgA Nephropathy (IgAN). This guide provides a detailed overview of this compound's mechanism, the quantitative data from key clinical trials, and the experimental protocols employed in its investigation.

Core Mechanism of Action: Targeting the C5a-C5aR1 Axis

The complement system is a critical component of innate immunity, activated through the classical, lectin, or alternative pathways.[6][7][8] All three pathways converge to cleave the C5 protein into C5a and C5b. C5b initiates the formation of the membrane attack complex (MAC), which lyses pathogens.[4][6] C5a, however, is a powerful inflammatory mediator that binds to C5aR1 on various immune cells, most notably neutrophils.[1][9] This interaction triggers neutrophil chemotaxis, activation, and degranulation, perpetuating inflammation.[1][10]

In several autoimmune diseases, this C5a-C5aR1 signaling becomes pathogenic. For instance, in ANCA-associated vasculitis, ANCA-activated neutrophils release factors that further activate the alternative complement pathway, generating more C5a and creating a self-amplifying inflammatory loop.[11][12]

This compound is a competitive, selective C5aR1 antagonist that disrupts this cycle.[4][10][13] By blocking C5a's ability to bind to its receptor, this compound reduces neutrophil recruitment and activation without inhibiting the formation of the C5b-9 MAC, which is crucial for pathogen defense.[4][11][14]

Signaling Pathway Visualization

The following diagram illustrates the convergence of the complement pathways and the specific point of intervention for this compound.

Complement_Pathway cluster_activation Activation Pathways cluster_convergence Convergence & Cleavage cluster_effectors Effector Functions Classical\n(Antibody-Antigen) Classical (Antibody-Antigen) C3_Convertase C3_Convertase Classical\n(Antibody-Antigen)->C3_Convertase Lectin\n(Mannose-binding) Lectin (Mannose-binding) Lectin\n(Mannose-binding)->C3_Convertase Alternative\n(Pathogen surfaces) Alternative (Pathogen surfaces) Alternative\n(Pathogen surfaces)->C3_Convertase C3 C3 C3_Convertase->C3 C5_Convertase C5_Convertase C5 C5 C5_Convertase->C5 C3a C3a C3->C3a C3b C3b C3->C3b C3b->C5_Convertase C5a (Anaphylatoxin) C5a (Anaphylatoxin) C5->C5a (Anaphylatoxin) C5b C5b C5->C5b C5aR1 C5a Receptor 1 (C5aR1) C5a (Anaphylatoxin)->C5aR1 Blocked by this compound MAC Membrane Attack Complex (C5b-9) C5b->MAC Inflammation Neutrophil Activation & Chemotaxis C5aR1->Inflammation Lysis Pathogen Lysis MAC->Lysis This compound This compound

This compound selectively blocks the pro-inflammatory C5a-C5aR1 axis.

Clinical Investigation in ANCA-Associated Vasculitis (AAV)

This compound's most extensive investigation has been in AAV, a group of autoimmune diseases causing inflammation and destruction of small blood vessels.[1] The pivotal Phase III ADVOCATE trial demonstrated this compound's efficacy as a replacement for tapering courses of glucocorticoids.[15][16]

Quantitative Data from Clinical Trials

Table 1: Efficacy Results from the Phase III ADVOCATE Trial

Endpoint This compound Group (n=166) Prednisone Taper Group (n=165) Statistic
Remission at Week 26 72.3% 70.1% p<0.0001 for non-inferiority[16]
Sustained Remission at Week 52 65.7% 54.9% p=0.0066 for superiority[16][17]
Relapse Rate (among those in remission) 13.3% 21.4% HR: 0.58[18]
Mean Total Glucocorticoid Dose (52 wks) 1349 mg 3655 mg 63% lower exposure[17]

Remission defined as a Birmingham Vasculitis Activity Score (BVAS) of 0 and no glucocorticoid use for AAV in the 4 weeks prior.

Table 2: Efficacy in ADVOCATE Subgroup Receiving Rituximab (n=214)

Endpoint This compound + Rituximab (n=107) Prednisone Taper + Rituximab (n=107)
Remission at Week 26 77.6% 75.7%
Sustained Remission at Week 52 71.0% 56.1%
Relapse Rate 8.7% 20.2%
Serious Adverse Events 34.6% 39.3%

Data from a subgroup analysis of the ADVOCATE trial.[19][20][21]

Experimental Protocol: ADVOCATE Phase III Trial Design

The ADVOCATE trial was a global, randomized, double-blind, active-controlled study.

  • Population : 331 adult patients with newly diagnosed or relapsing granulomatosis with polyangiitis (GPA) or microscopic polyangiitis (MPA).[16]

  • Randomization : Patients were randomized 1:1 to either the this compound group or the prednisone taper group.[15]

  • Intervention :

    • This compound Group : Received this compound 30 mg twice daily for 52 weeks, plus a placebo for prednisone.[15]

    • Prednisone Group : Received a tapering regimen of prednisone (starting at 60 mg/day, tapered to 0 by week 21), plus a placebo for this compound.[15][18]

  • Background Therapy : All patients received standard induction therapy, either rituximab (once weekly for 4 weeks) or cyclophosphamide (followed by azathioprine).[14][15][18]

  • Primary Endpoints :

    • Remission at week 26 (non-inferiority).[16]

    • Sustained remission at week 52 (non-inferiority and superiority).[16]

  • Key Secondary Endpoints : Glucocorticoid toxicity, health-related quality of life, and kidney function.[16]

Workflow Visualization

Advocate_Workflow cluster_screening Enrollment cluster_treatment 52-Week Treatment Period cluster_endpoints Endpoint Assessment Screening Patient Screening (N=331) - Active GPA or MPA - New or Relapsing Randomization 1:1 Randomization Screening->Randomization Avacopan_Arm Group 1 (n=166) - this compound 30mg BID - Prednisone Placebo - Standard Induction Randomization->Avacopan_Arm Prednisone_Arm Group 2 (n=165) - Prednisone Taper - this compound Placebo - Standard Induction Randomization->Prednisone_Arm Endpoint_26 Primary Endpoint 1: Remission at Week 26 Avacopan_Arm->Endpoint_26 Wk 26 Prednisone_Arm->Endpoint_26 Wk 26 Endpoint_52 Primary Endpoint 2: Sustained Remission at Week 52 Endpoint_26->Endpoint_52 Wk 52 Secondary_Endpoints Secondary Endpoints: - Glucocorticoid Toxicity - Quality of Life - Renal Function Endpoint_52->Secondary_Endpoints

Workflow of the pivotal Phase III ADVOCATE trial in AAV.

Investigation in Other Complement-Mediated Diseases

This compound is being explored in other conditions where complement activation is implicated.

C3 Glomerulopathy (C3G)

C3G is a rare kidney disease driven by dysregulation of the alternative complement pathway.[22][23]

Table 3: Efficacy Results from the Phase II ACCOLADE Trial

Endpoint (at 26 weeks) This compound Group Placebo Group Result
Primary: Change in C3G Histologic Activity Score +2% (Improvement) -38% (Worsening) Not statistically significant[24]
Secondary: Change in eGFR - - Statistically significant improvement vs. placebo[24]
Secondary: Change in C3G Histologic Chronicity Score - - Statistically significant benefit vs. placebo[24]

| Secondary: Change in UPCR | 26% reduction | 14% reduction | Trend toward improvement[24] |

  • Experimental Protocol (ACCOLADE) : A randomized, double-blind, placebo-controlled Phase II trial in 57 patients with C3G.[22][25] Patients received this compound 30 mg twice daily or a placebo for 26 weeks. The primary endpoint was the change from baseline in the C3G Histologic Index for disease activity.[22][24] While the primary endpoint was not met, this compound showed positive signals in key secondary endpoints related to kidney function (eGFR) and slowing disease progression (chronicity score).[22][24]

Hidradenitis Suppurativa (HS)

HS is a chronic, inflammatory skin disease where complement activation is thought to play a role.[26]

Table 4: Efficacy Results from the Phase II AURORA Trial (at 12 weeks)

Endpoint / Population This compound 30mg BID Placebo Result
Primary: HiSCR in Overall Population Numerical Improvement - Not statistically significant[27]
Primary: HiSCR in Hurley Stage III (Severe) Patients - - Statistically significant higher response vs. placebo[26][27][28]
Safety: Treatment-Emergent Adverse Events (TEAEs) 48.5% 55% Favorable safety profile[26][27]
Safety: Serious TEAEs 1.5% 2.3% Fewer serious events[26][27]

HiSCR (Hidradenitis Suppurativa Clinical Response) is defined as a ≥50% reduction in inflammatory lesion count with no increase in abscesses or draining fistulas.[28][29]

  • Experimental Protocol (AURORA) : A randomized, double-blind, placebo-controlled Phase II trial in 398 patients with moderate-to-severe HS.[26][27] Patients were randomized to this compound (10 mg or 30 mg twice daily) or placebo for 12 weeks.[29] While the primary endpoint was not met in the overall population, a pre-specified analysis of patients with severe (Hurley Stage III) disease showed a statistically significant benefit with the 30 mg dose.[26][27]

IgA Nephropathy (IgAN)

IgAN is the most common glomerulonephritis worldwide, where complement is an effector pathway in kidney injury.[30]

Table 5: Efficacy Results from an Open-Label Pilot Study (n=7)

Endpoint Result at Week 12
Change in UPCR Slope Numerical improvement in 6 of 7 patients[30]
~50% UPCR Improvement Achieved in 3 of 7 patients[30][31][32]
Change in Urinary MCP-1:Creatinine Ratio ~30% numerical decrease by week 8[30]

UPCR: Urinary Protein-to-Creatinine Ratio. MCP-1: Monocyte Chemoattractant Protein-1, a marker of renal inflammation.

  • Experimental Protocol (Pilot Study) : An open-label trial enrolled patients with biopsy-proven IgAN and persistent proteinuria (>1 g/g creatinine) despite maximal RAAS blockade.[31][32] After an 8-week run-in period, 7 patients received this compound 30 mg twice daily for 12 weeks.[31][33] The primary endpoint was the change in the slope of the UPCR. The study showed a signal of efficacy, suggesting a potential benefit that warrants further investigation in larger trials.[31][32]

Key Methodologies for Complement Investigation

Assessing the impact of a C5aR1 antagonist requires specific assays to measure complement activation and its downstream effects.

Measurement of C5a Levels

Quantifying C5a in plasma or serum is a direct way to assess complement activation.

  • Enzyme-Linked Immunosorbent Assay (ELISA) : A common method using specific antibodies to capture and detect C5a. Commercial kits are available for this purpose.[34]

  • Radioimmunoassay (RIA) : A sensitive technique that uses a radiolabeled C5a analog to compete with the C5a in a sample for binding to a limited amount of anti-C5a antibody. This method can be used to determine C5a levels in plasma.[35] The reference interval for C5a in plasma via RIA is typically around 4.7 - 9.5 ng/mL, with elevated levels indicating pathway activation.[35]

Cell-Based Functional Assays

These assays measure the biological activity of C5a.

  • Chemotaxis Assays : Measure the migration of neutrophils or other immune cells towards a C5a gradient. The inhibitory effect of this compound on this migration can be quantified.

  • Granulocyte Aggregometry : A sensitive technique where C5a-induced granulocyte aggregation is measured. This method can detect C5a and, by extension, complement activation.[36] The aggregation response is proportional to the concentration of activated plasma.[36]

  • Receptor Occupancy Assays : Determine the extent to which this compound binds to and blocks C5aR1 on target cells.

Logical Relationship Visualization

Avacopan_Development cluster_preclinical Preclinical & Phase I cluster_phase2 Phase II - Proof of Concept cluster_phase3 Phase III - Pivotal Trials cluster_approval Regulatory Outcome Target ID Target ID (C5a-C5aR1 Axis) Lead Opt Lead Optimization (CCX168/Avacopan) Target ID->Lead Opt Phase I Phase I (Safety/Tolerability) Lead Opt->Phase I AAV_P2 AAV (CLEAR) [Positive] Phase I->AAV_P2 C3G_P2 C3G (ACCOLADE) [Mixed Results] Phase I->C3G_P2 HS_P2 HS (AURORA) [Signal in Severe] Phase I->HS_P2 IgAN_P2 IgAN (Pilot) [Positive Signal] Phase I->IgAN_P2 AAV_P3 AAV (ADVOCATE) [Positive] AAV_P2->AAV_P3 Future_P3 Future Phase III? (e.g., Severe HS) HS_P2->Future_P3 Approval Regulatory Approval (AAV) AAV_P3->Approval

Logical progression of this compound's clinical development pipeline.

Conclusion and Future Directions

The investigation of this compound has established the C5a-C5aR1 axis as a viable therapeutic target in ANCA-associated vasculitis, offering a glucocorticoid-sparing treatment paradigm.[10][37] The data from the ADVOCATE trial provides robust evidence of its efficacy and safety in this indication. Exploratory studies in C3G, HS, and IgAN suggest that the therapeutic utility of this compound may extend to other diseases where complement-driven inflammation is a key pathogenic factor. While the primary endpoints were not met in C3G and the broad HS population, the positive signals in secondary endpoints and severe disease subsets, respectively, warrant further investigation to identify patient populations most likely to benefit. Future research will likely focus on refining the use of this compound in these diseases, potentially through biomarker-guided patient selection and combination therapies.

References

Avacopan for C3 Glomerulopathy Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

C3 Glomerulopathy (C3G) is a rare and progressive kidney disease characterized by the dysregulation of the alternative complement pathway, leading to the deposition of C3 complement fragments in the glomeruli. This guide provides an in-depth technical overview of the research surrounding avacopan, a first-in-class, orally administered selective inhibitor of the complement C5a receptor 1 (C5aR1), for the treatment of C3G. It consolidates key findings from clinical trials, details experimental methodologies, and visualizes the underlying biological pathways and study designs to serve as a comprehensive resource for the scientific community. While the pivotal Phase 2 ACCOLADE trial did not meet its primary endpoint, secondary analyses and subgroup data suggest a potential therapeutic role for this compound in mitigating the chronic cellular damage associated with C3G, warranting further investigation.

Pathophysiology of C3 Glomerulopathy and Therapeutic Rationale for this compound

C3G is driven by uncontrolled activation of the alternative complement pathway. This can be due to genetic mutations in complement regulatory proteins or the presence of autoantibodies, known as C3 nephritic factors, which stabilize the C3 convertase (C3bBb).[1] This sustained enzyme activity leads to excessive cleavage of C3 into C3a and C3b. The deposition of C3b and its subsequent breakdown products in the glomeruli is the hallmark of the disease, causing inflammation and kidney damage.

The complement cascade proceeds to the cleavage of C5 into the potent anaphylatoxin C5a and C5b, which initiates the formation of the membrane attack complex (MAC), C5b-9. C5a is a powerful pro-inflammatory mediator that recruits and activates neutrophils and other immune cells by binding to its receptor, C5aR1. This inflammatory response is a key driver of glomerular injury in C3G.

This compound is a selective antagonist of the C5aR1. By blocking the interaction of C5a with its receptor, this compound aims to inhibit the downstream inflammatory cascade, thereby reducing glomerular inflammation and subsequent kidney damage. This targeted approach is intended to preserve the upstream functions of the complement system, including its role in immune surveillance and clearance of pathogens.

Clinical Development of this compound for C3G: The ACCOLADE Trial

The primary clinical investigation of this compound in C3G is the ACCOLADE study, a Phase 2, randomized, double-blind, placebo-controlled trial.[1]

Study Design and Patient Population

The ACCOLADE trial enrolled patients aged 12 years and older with biopsy-proven C3G (either Dense Deposit Disease [DDD] or C3 Glomerulonephritis [C3GN]).[2][3] Patients were randomized to receive either 30 mg of this compound orally twice daily or a matching placebo for 26 weeks.[2][3] This was followed by a 26-week open-label period where all patients received this compound.[2] The primary endpoint was the change from baseline in the C3G Histologic Index for disease activity at 26 weeks.[1][2] Secondary endpoints included changes in the C3G Histologic Index for disease chronicity, estimated Glomerular Filtration Rate (eGFR), and urinary protein to creatinine ratio (UPCR).[4]

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from the ACCOLADE trial.

Table 1: Primary Efficacy Endpoint at Week 26 [1][5]

EndpointThis compound (n=28)Placebo (n=29)Treatment Difference (95% CI)p-value
Percent Change from Baseline in C3G Histologic Index for Disease Activity-0.0%Not Reported-0.0 (-1.9 to 1.8)Not Significant

Table 2: Key Secondary Efficacy Endpoints at Week 26 [4][6]

EndpointThis compoundPlacebop-value
Change in eGFR (%)+4.8%-5.9%0.02
Change in eGFR in patients with baseline eGFR <60 mL/min/1.73 m² (%)+13%-6.1%Not Reported
Change in C3G Histologic Index for Disease Chronicity (%)+31.7%+57.5%Not Reported
Change in UPCR (%) at Week 16-35%-1%<0.05
Change in UPCR (%) at Week 26-26%-14%Not Significant

Table 3: Safety and Tolerability

Adverse EventsThis compoundPlacebo
Overall IncidenceComparable to placeboComparable to this compound
Serious Adverse EventsNot specifiedNot specified

Note: Detailed data on specific adverse events were not available in the provided search results.

Experimental Protocols

ACCOLADE Trial Protocol

Study Title: A Randomized, Double-Blind, Placebo-Controlled Phase 2 Study to Evaluate the Safety and Efficacy of this compound (CCX168) in Patients with C3 Glomerulopathy (ACCOLADE)[2]

Inclusion Criteria: [2][3]

  • Age ≥12 years.

  • Biopsy-proven C3G (DDD or C3GN) within 12 weeks of screening or during screening.

  • Kidney biopsy showing ≥2 levels of magnitude greater staining for C3 than for any combination of IgG, IgM, IgA, kappa and lambda light chains, and C1q by immunofluorescence.

  • Evidence of proliferative glomerulonephritis on light microscopy.

  • Presence of electron-dense deposits in the glomeruli on electron microscopy.

Exclusion Criteria: [3]

  • Tubulointerstitial fibrosis >50% on renal biopsy.

  • Use of eculizumab or another anti-C5 antibody within 26 weeks prior to dosing.

  • Secondary C3G (e.g., infection-associated).

  • Presence of a monoclonal gammopathy.

  • Currently on or likely to require dialysis within 7 days of screening.

Treatment Regimen: [2]

  • Double-blind period (26 weeks): this compound 30 mg orally twice daily or matching placebo.

  • Open-label period (26 weeks): All patients received this compound 30 mg orally twice daily.

  • Follow-up (8 weeks): Off-drug observation period.

Primary Efficacy Endpoint: [2]

  • Percent change from baseline to Week 26 in the C3G Histologic Index for disease activity.

Secondary Efficacy Endpoints: [4]

  • Change in C3G Histologic Index for disease chronicity.

  • Change in eGFR.

  • Change in UPCR.

Kidney Biopsy and Histologic Analysis

Biopsy Schedule: Kidney biopsies were performed at baseline and at 26 weeks.[2]

Histologic Scoring: The C3G Histologic Index was used to assess disease activity and chronicity.[4] This index is a semi-quantitative scoring system that evaluates various features of glomerular inflammation and chronic damage.

  • Disease Activity Score: Assesses features such as endocapillary hypercellularity, neutrophil infiltration, and crescent formation.

  • Disease Chronicity Score: Evaluates the degree of glomerulosclerosis, tubular atrophy, and interstitial fibrosis.

Statistical Analysis

The primary efficacy analysis was based on the intent-to-treat population.[1] A mixed-effects model for repeated measures was used to analyze the primary and key secondary endpoints. Missing data were handled using multiple imputation.[2]

Visualizations

Signaling Pathways

C3G_Pathophysiology_and_Avacopan_MOA cluster_AP Alternative Pathway Dysregulation in C3G cluster_downstream Downstream Effects C3 C3 C3_convertase C3 Convertase (C3bBb) C3->C3_convertase Spontaneous hydrolysis C3b C3b C3_convertase->C3b Cleavage C3a C3a C3_convertase->C3a C5_convertase C5 Convertase (C3bBbC3b) C3b->C3_convertase Amplification Loop C3b->C5_convertase FactorB Factor B FactorB->C3_convertase FactorD Factor D FactorD->C3_convertase C3NeF C3 Nephritic Factor (Autoantibody) C3NeF->C3_convertase Stabilizes C5 C5 C5a C5a C5_convertase->C5a Cleavage C5b C5b C5_convertase->C5b C5aR1 C5a Receptor 1 (C5aR1) C5a->C5aR1 Binds MAC Membrane Attack Complex (C5b-9) C5b->MAC Neutrophil Neutrophil C5aR1->Neutrophil Activates Inflammation Glomerular Inflammation Neutrophil->Inflammation Drives This compound This compound This compound->C5aR1 Blocks ACCOLADE_Trial_Workflow cluster_screening Screening Phase cluster_treatment Treatment Phase cluster_double_blind Double-Blind Period (26 Weeks) cluster_open_label Open-Label Period (26 Weeks) cluster_followup Follow-up Phase Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline_Biopsy Baseline Kidney Biopsy Screening->Baseline_Biopsy Randomization Randomization (1:1) Baseline_Biopsy->Randomization Avacopan_Arm This compound 30mg BID Randomization->Avacopan_Arm Placebo_Arm Placebo BID Randomization->Placebo_Arm Week26_Assessments Week 26 Assessments - Kidney Biopsy - eGFR, UPCR Avacopan_Arm->Week26_Assessments Placebo_Arm->Week26_Assessments All_this compound All Patients Receive This compound 30mg BID Week26_Assessments->All_this compound Follow_up 8-Week Follow-up (Off-Drug) All_this compound->Follow_up

References

Methodological & Application

Application Notes and Protocols for Avacopan in a Neutrophil Chemotaxis Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avacopan is an orally available, selective antagonist of the complement 5a receptor (C5aR, also known as CD88).[1] The interaction of the pro-inflammatory anaphylatoxin C5a with its receptor on neutrophils is a key step in the inflammatory cascade, inducing neutrophil activation, degranulation, and chemotaxis to sites of inflammation.[2] By competitively inhibiting the C5aR, this compound effectively blocks these downstream effects, reducing the accumulation of neutrophils at inflammatory loci.[1] This mechanism of action is central to its therapeutic efficacy in conditions such as ANCA-associated vasculitis.[3]

This document provides a detailed protocol for an in vitro neutrophil chemotaxis assay to evaluate the inhibitory effect of this compound on C5a-mediated neutrophil migration. The assay is based on the principle of the Boyden chamber, a widely used method for studying chemotaxis.

Signaling Pathway of this compound in Inhibiting C5a-Mediated Neutrophil Chemotaxis

G cluster_0 Neutrophil C5a C5a C5aR C5a Receptor (C5aR) C5a->C5aR Binds to Signaling Downstream Signaling (e.g., PI3K activation) C5aR->Signaling Activates This compound This compound This compound->C5aR Blocks Chemotaxis Neutrophil Chemotaxis (Migration) Signaling->Chemotaxis Induces

Caption: this compound blocks C5a binding to its receptor on neutrophils, inhibiting downstream signaling and subsequent chemotaxis.

Experimental Protocols

Isolation of Human Neutrophils from Whole Blood

This protocol describes the isolation of neutrophils from human peripheral blood using density gradient centrifugation.

Materials:

  • Anticoagulated (e.g., with EDTA) whole human blood

  • Ficoll-Paque PLUS

  • Dextran T500

  • Hanks' Balanced Salt Solution (HBSS), without Ca²⁺ and Mg²⁺

  • Red Blood Cell (RBC) Lysis Buffer

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS)

  • Trypan Blue solution

  • Centrifuge

  • Pipettes and sterile conical tubes

Procedure:

  • Dilute the anticoagulated blood 1:1 with HBSS.

  • Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, carefully aspirate and discard the upper layers (plasma, mononuclear cells, and most of the Ficoll-Paque).

  • Collect the neutrophil-rich layer and the red blood cell pellet.

  • Resuspend the cells in HBSS and add Dextran T500 to a final concentration of 1%. Mix by inversion and allow the red blood cells to sediment for 30 minutes.

  • Collect the neutrophil-rich supernatant.

  • Centrifuge the supernatant at 250 x g for 10 minutes.

  • To lyse remaining red blood cells, resuspend the cell pellet in RBC Lysis Buffer for 5-10 minutes.

  • Stop the lysis by adding an excess of HBSS and centrifuge at 250 x g for 10 minutes.

  • Wash the cell pellet twice with HBSS.

  • Resuspend the final neutrophil pellet in assay medium (e.g., HBSS with 0.1% BSA).

  • Determine cell viability and concentration using Trypan Blue exclusion and a hemocytometer. Purity should be >95%.

Preparation of this compound and Chemoattractant

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO)

  • Recombinant Human C5a

  • Assay medium (e.g., HBSS with 0.1% BSA)

Procedure:

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C. Further dilutions should be made in the assay medium to the desired final concentrations. Note that this compound is soluble in DMSO at 5 mg/mL.[4]

  • C5a Working Solution: Reconstitute lyophilized C5a in sterile water or PBS to a stock concentration of 10 µM. Aliquot and store at -80°C. On the day of the experiment, dilute the C5a stock solution in assay medium to a working concentration of 10 nM. This concentration has been shown to induce a robust chemotactic response in neutrophils.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This protocol utilizes a 96-well Boyden chamber with a polycarbonate membrane (e.g., 3-5 µm pore size).

Materials:

  • 96-well Boyden chamber with polycarbonate membrane (3-5 µm pore size)

  • Isolated human neutrophils

  • This compound dilutions

  • C5a working solution

  • Assay medium (control)

  • Calcein-AM or other suitable fluorescent dye for cell labeling

  • Fluorescence plate reader

Procedure:

  • Preparation of the Boyden Chamber:

    • Add 30 µL of C5a working solution (10 nM) to the lower wells of the Boyden chamber.

    • For negative control wells, add 30 µL of assay medium.

  • Neutrophil Preparation and Treatment:

    • Resuspend the isolated neutrophils in assay medium to a final concentration of 2 x 10⁶ cells/mL.

    • Pre-incubate the neutrophil suspension with various concentrations of this compound (e.g., 0.1 nM to 100 nM) or vehicle control (DMSO, at a final concentration not exceeding 0.1%) for 30 minutes at 37°C.

  • Cell Migration:

    • Add 50 µL of the pre-treated neutrophil suspension to the upper chamber of the Boyden chamber.

    • Incubate the chamber for 60-90 minutes at 37°C in a humidified incubator with 5% CO₂.

  • Quantification of Migrated Cells:

    • After incubation, carefully remove the upper chamber.

    • Wipe the top surface of the membrane with a cotton swab to remove non-migrated cells.

    • Quantify the migrated cells on the lower side of the membrane. This can be done by:

      • Fluorescence-based method (recommended): Pre-label the neutrophils with a fluorescent dye like Calcein-AM before the assay. After migration, measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.

      • Microscopic counting: Fix and stain the membrane (e.g., with Diff-Quik) and count the number of migrated cells in several high-power fields under a microscope.

Data Analysis
  • Calculate the percentage of neutrophil migration for each this compound concentration relative to the C5a-only control (positive control).

  • The percentage inhibition of chemotaxis can be calculated as follows: % Inhibition = 100 - [((Fluorescence with this compound - Fluorescence of Negative Control) / (Fluorescence of C5a Control - Fluorescence of Negative Control)) * 100]

  • Plot the percentage inhibition against the logarithm of the this compound concentration.

  • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the C5a-induced neutrophil migration) by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Experimental Workflow Diagram

G cluster_workflow Neutrophil Chemotaxis Assay Workflow A 1. Isolate Human Neutrophils C 3. Pre-incubate Neutrophils with this compound A->C B 2. Prepare this compound and C5a Solutions D 4. Add C5a to Lower Chamber of Boyden Chamber B->D E 5. Add Treated Neutrophils to Upper Chamber C->E F 6. Incubate to Allow for Migration E->F G 7. Quantify Migrated Neutrophils F->G H 8. Calculate % Inhibition and IC50 G->H

Caption: Workflow for the this compound neutrophil chemotaxis assay.

Data Presentation

The following tables summarize the expected quantitative data from the this compound neutrophil chemotaxis assay.

Table 1: this compound Inhibition of C5a-Mediated Neutrophil Chemotaxis

This compound Concentration (nM)% Inhibition of Neutrophil Migration (Mean ± SD)
0 (Vehicle Control)0 ± 5.2
0.115.3 ± 4.8
0.535.1 ± 6.1
1.048.2 ± 5.5
1.7 ~50 (IC₅₀) [5][6]
5.075.8 ± 4.9
1088.9 ± 3.7
5095.2 ± 2.5
10098.1 ± 1.9

Note: The data presented in this table are hypothetical and for illustrative purposes, based on the reported IC₅₀ value of 1.7 nM for this compound in a C5a-mediated neutrophil migration assay.[5][6] Actual results may vary depending on experimental conditions.

Table 2: Key Parameters for this compound in Neutrophil Function Assays

ParameterValueReference
IC₅₀ for C5aR Antagonism 0.1 nM[7]
IC₅₀ for C5a-mediated Neutrophil Migration 1.7 nM[5][6]
Effective Concentration for Reduced Migration (Cynomolgus Monkey Neutrophils) 50 nM[7]
Chemoattractant (C5a) Concentration 10 nMSuggested

References

Avacopan In Vivo Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avacopan (TAVNEOS®) is an orally administered selective antagonist of the complement 5a receptor 1 (C5aR1), which plays a crucial role in the pathogenesis of various inflammatory and autoimmune diseases. By blocking the interaction of the potent anaphylatoxin C5a with its receptor on inflammatory cells, particularly neutrophils, this compound effectively dampens the inflammatory cascade.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in established in vivo animal models of ANCA-associated vasculitis (AAV) and C3 glomerulopathy (C3G), reflecting its therapeutic potential in these complement-driven diseases. While this compound has also been investigated in hidradenitis suppurativa (HS), preclinical animal model data for this indication is less established, with clinical trials being the primary source of efficacy data.

Mechanism of Action: C5aR1 Signaling Pathway

This compound is a competitive inhibitor of the C5a receptor, which is instrumental in chemotaxis and the amplification of inflammation in ANCA-associated vasculitis.[4][5] The binding of anti-neutrophil cytoplasmic autoantibodies (ANCA) to myeloperoxidase (MPO) or proteinase 3 (PR3) on primed neutrophils triggers the alternative complement pathway, leading to the generation of C5a.[5] C5a, in turn, attracts more neutrophils to the site of inflammation and primes them for further activation by ANCA, creating a vicious cycle of inflammation and tissue damage.[5] this compound disrupts this amplification loop by blocking the C5a receptor, thereby reducing neutrophil activation and migration to inflammatory sites and mitigating vessel injury and organ damage.[2][5]

G C5aR1 Signaling Pathway and this compound's Mechanism of Action cluster_complement Complement Activation cluster_neutrophil Neutrophil cluster_outcome Pathophysiological Outcome Alternative Pathway Alternative Pathway C3 C3 Alternative Pathway->C3 C5 C5 C3->C5 C5a C5a C5->C5a C5b C5b C5->C5b C5aR1 C5aR1 C5a->C5aR1 Binds Activation Neutrophil Activation C5aR1->Activation This compound This compound This compound->C5aR1 Blocks Chemotaxis Chemotaxis Activation->Chemotaxis Degranulation Degranulation Activation->Degranulation ROS ROS Production Activation->ROS Inflammation Inflammation Chemotaxis->Inflammation Tissue Damage Tissue Damage Degranulation->Tissue Damage ROS->Tissue Damage

C5aR1 Signaling and this compound Inhibition

I. ANCA-Associated Vasculitis (AAV) Animal Model

The most established animal model for studying AAV and the effects of this compound is the anti-MPO IgG-induced glomerulonephritis model in mice.[1][6][7]

Experimental Workflow: Anti-MPO IgG-Induced AAV Model

G Workflow for Anti-MPO IgG-Induced AAV Mouse Model cluster_setup Model Setup cluster_treatment Treatment Regimen cluster_monitoring Monitoring and Analysis Animal Selection Select Human C5aR Knock-in Mice Disease Induction Inject Anti-MPO IgG (e.g., 50 µg/g) Animal Selection->Disease Induction This compound Group Oral this compound (e.g., 30 mg/kg daily) Disease Induction->this compound Group Vehicle Group Vehicle Control Disease Induction->Vehicle Group Urine Collection Collect Urine for Proteinuria/Hematuria This compound Group->Urine Collection Blood Collection Collect Blood for Inflammatory Markers This compound Group->Blood Collection Histopathology Sacrifice and Collect Kidneys for Histology This compound Group->Histopathology Flow Cytometry Analyze Neutrophil Activation (CD11b) This compound Group->Flow Cytometry Vehicle Group->Urine Collection Vehicle Group->Blood Collection Vehicle Group->Histopathology Vehicle Group->Flow Cytometry

Anti-MPO AAV Model Workflow
Detailed Experimental Protocol

1. Animal Model:

  • Species: Mouse

  • Strain: Human C5aR knock-in mice are recommended to accurately assess the efficacy of this compound, which is highly selective for the human C5a receptor.[8][9][10] C57BL/6 mice can also be used.[6]

  • Age: 8-12 weeks

2. Disease Induction:

  • Agent: Purified mouse anti-myeloperoxidase (MPO) IgG.[7]

  • Preparation: Anti-MPO IgG is generated by immunizing MPO-deficient (Mpo-/-) mice with purified mouse MPO. The IgG fraction is then isolated from the serum.[1][7]

  • Administration: A single intravenous injection of anti-MPO IgG at a dose of 50 µg/g of body weight.[7] Some protocols may include a subsequent intraperitoneal injection of a TLR4 agonist like lipopolysaccharide (LPS) to enhance disease severity.[6]

3. This compound Administration:

  • Formulation: this compound is typically formulated for oral gavage.

  • Dosage: An oral dose of 30 mg/kg daily has been shown to be effective in reducing disease severity.[2] Lower doses (e.g., 5 mg/kg twice daily) have also demonstrated efficacy.[11]

  • Timing: Treatment can be initiated either prophylactically (before or at the time of disease induction) or therapeutically (after the onset of clinical signs).

4. Monitoring and Endpoints:

  • Duration: The experimental period is typically 6-7 days.[1]

  • Clinical Monitoring: Daily monitoring for signs of distress. Urine is collected at baseline and at the endpoint to measure albumin-to-creatinine ratio (a marker of proteinuria) and hematuria.[2][12]

  • Histopathological Analysis: At the end of the experiment, mice are euthanized, and kidneys are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Periodic acid-Schiff (PAS) for histological evaluation.[1]

    • Scoring: Glomeruli are scored for the presence of crescents and necrosis. A semi-quantitative scoring system can be used (e.g., percentage of glomeruli with crescents/necrosis).[4][13]

  • Immunohistochemistry: Staining for neutrophil infiltration (e.g., Ly-6G) in glomerular cross-sections.[1]

  • Inflammatory Markers:

    • Serum/Plasma: Blood is collected for the measurement of inflammatory cytokines and chemokines (e.g., IL-6, TNF-α, MCP-1) using ELISA or multiplex assays.[9][14]

    • Neutrophil Activation: Flow cytometry can be used to assess neutrophil activation markers, such as the upregulation of CD11b on circulating neutrophils.[15][16]

Quantitative Data Summary
ParameterControl Group (Vehicle)This compound-Treated GroupReference
Glomerular Crescents (%) Varies by study, typically significantSignificant reduction[17]
Glomerular Necrosis (%) Varies by study, typically significantSignificant reduction[11][17]
Urinary Albumin/Creatinine Ratio ElevatedSignificantly reduced[2]
Hematuria PresentSignificantly reduced[2]
Neutrophil Infiltration (glomeruli) IncreasedReduced[1]
C5a-induced Leukopenia (%) ~53% reduction in leukocytes~10% reduction (at 0.3 mg/kg)[2][18]
Neutrophil CD11b Upregulation C5a-induced increasePotently blocked[8][18]

II. C3 Glomerulopathy (C3G) Animal Model

The complement factor H (FH) knockout (Cfh-/-) mouse is a well-established model for C3G, as it spontaneously develops features of the disease due to uncontrolled alternative complement pathway activation.[19][20][21]

Detailed Experimental Protocol

1. Animal Model:

  • Species: Mouse

  • Strain: Complement factor H knockout (Cfh-/-) mice.[19][20]

  • Age: Age-dependent progression of the disease; experiments can be conducted at various ages to assess therapeutic intervention.

2. Disease Characteristics:

  • Cfh-/- mice exhibit spontaneous C3 deposition in the glomeruli, low plasma C3 levels, and progressive renal injury.[19][21]

3. This compound Administration:

  • Formulation: Oral gavage.

  • Dosage: Specific dosage regimens of this compound in the Cfh-/- model are not as extensively published as in the AAV model. Dosing would likely be guided by the effective doses in other inflammatory mouse models (e.g., 30 mg/kg daily).

  • Timing: Long-term treatment would be necessary to assess the impact on the progression of C3G.

4. Monitoring and Endpoints:

  • Duration: Long-term studies (several weeks to months) are required to evaluate the chronic effects of this compound.

  • Clinical Monitoring: Regular monitoring of urinary albumin-to-creatinine ratio to assess proteinuria.[5][12][22]

  • Histopathological Analysis:

    • C3 Deposition: Kidney sections are stained for C3 deposition using immunofluorescence. The intensity and pattern of C3 staining are evaluated.[20]

    • Glomerular Injury: PAS staining to assess for mesangial expansion, cellular proliferation, and other signs of glomerular damage.[23]

  • Complement Pathway Activity:

    • Plasma C3 Levels: Measurement of plasma C3 levels by ELISA to assess systemic complement activation.[19]

Quantitative Data Summary (Expected Outcomes)
ParameterUntreated Cfh-/- MiceThis compound-Treated Cfh-/- Mice
Glomerular C3 Deposition Intense and widespreadExpected reduction in C3 deposition-associated inflammation
Urinary Albumin/Creatinine Ratio Progressively increasesExpected attenuation of the increase
Plasma C3 Levels Markedly reducedUnlikely to be directly restored by this compound (downstream target)
Glomerular Inflammation PresentExpected reduction

III. Hidradenitis Suppurativa (HS)

Currently, there is a lack of well-established and widely used in vivo animal models that fully recapitulate the complex pathology of hidradenitis suppurativa.[21] Research on this compound for HS has primarily been driven by clinical trials in human subjects.[24] Therefore, a detailed experimental protocol for an this compound-tested HS animal model is not available at this time.

Conclusion

This compound has demonstrated significant efficacy in preclinical animal models of ANCA-associated vasculitis, providing a strong rationale for its clinical development and approval. The anti-MPO IgG-induced glomerulonephritis model in human C5aR knock-in mice is a robust platform for evaluating the in vivo activity of C5aR antagonists. For C3 glomerulopathy, the Cfh-/- mouse model offers a valuable tool to investigate the therapeutic potential of this compound in a setting of chronic alternative complement pathway dysregulation. Further research is warranted to develop and characterize animal models for hidradenitis suppurativa to facilitate the preclinical evaluation of novel therapeutics like this compound. These detailed protocols and application notes serve as a valuable resource for researchers aiming to investigate the pharmacology and therapeutic effects of this compound in relevant in vivo settings.

References

Avacopan in Human C5aR Knock-in Mouse Model of ANCA-Associated Vasculitis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avacopan (TAVNEOS®) is an orally administered selective antagonist of the human complement 5a receptor (C5aR), also known as CD88. It is approved as an adjunctive treatment for severe active anti-neutrophil cytoplasmic autoantibody (ANCA)-associated vasculitis (AAV). This compound's mechanism of action involves blocking the pro-inflammatory effects of the C5a anaphylatoxin, a key driver of neutrophil activation and recruitment in AAV. Preclinical evaluation of this compound's efficacy and mechanism of action has been conducted in human C5aR knock-in mouse models, which are essential as this compound is specific for the human receptor. These application notes provide detailed protocols for utilizing this model to study the therapeutic effects of this compound in AAV.

Mechanism of Action of this compound

In ANCA-associated vasculitis, the binding of ANCA to neutrophil antigens, such as myeloperoxidase (MPO) and proteinase 3 (PR3), leads to neutrophil activation. This process is amplified by the activation of the alternative complement pathway, generating C5a. C5a then binds to C5aR on neutrophils, further priming them for activation by ANCA, leading to a vicious cycle of inflammation, neutrophil recruitment, and endothelial damage. This compound, by blocking the C5a-C5aR interaction, disrupts this amplification loop, thereby reducing neutrophil-mediated inflammation and tissue injury.[1][2]

C5aR Signaling Pathway in Neutrophils

The binding of C5a to its G protein-coupled receptor, C5aR, on neutrophils triggers a cascade of intracellular signaling events. This leads to neutrophil chemotaxis, adhesion, degranulation, and the production of reactive oxygen species (ROS), all of which contribute to the vascular inflammation characteristic of AAV. This compound acts as an allosteric antagonist, preventing C5a from activating its receptor and initiating these downstream inflammatory pathways.

C5aR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space C5a C5a C5aR C5aR (CD88) C5a->C5aR Binds G_protein Gαi/Gβγ C5aR->G_protein Activates This compound This compound This compound->C5aR Blocks PLC PLC G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Neutrophil_Activation Neutrophil Activation (Chemotaxis, Adhesion, Degranulation, ROS production) Ca_release->Neutrophil_Activation MAPK MAPK Pathway (ERK1/2) PKC->MAPK Akt Akt PI3K->Akt Akt->Neutrophil_Activation MAPK->Neutrophil_Activation Experimental_Workflow cluster_setup Model Setup cluster_induction Disease Induction cluster_treatment Treatment cluster_monitoring Monitoring and Analysis Animal_Model Human C5aR Knock-in Mice Acclimatization Acclimatization (1 week) Animal_Model->Acclimatization Disease_Induction Induce ANCA Glomerulonephritis (anti-MPO IgG injection) Acclimatization->Disease_Induction Grouping Randomize into Treatment Groups: 1. Vehicle Control 2. This compound Disease_Induction->Grouping Treatment_Admin Daily Oral Gavage Grouping->Treatment_Admin Urine_Collection Urine Collection (e.g., Day 0, 3, 7) Treatment_Admin->Urine_Collection Blood_Collection Blood Collection (Endpoint) Treatment_Admin->Blood_Collection Analysis Quantitative Analysis: - Proteinuria/Albuminuria - Serum Creatinine - Histopathology - Inflammatory Markers Urine_Collection->Analysis Tissue_Harvest Kidney and Lung Harvest (Endpoint) Blood_Collection->Tissue_Harvest Blood_Collection->Analysis Tissue_Harvest->Analysis

References

Avacopan: Application Notes and Protocols for Ex Vivo Human Neutrophil Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Avacopan (TAVNEOS®), a selective C5a receptor (C5aR) antagonist, in ex vivo studies involving human neutrophils. This document details the mechanism of action of this compound, protocols for key neutrophil function assays, and expected quantitative outcomes.

Introduction

This compound is an orally administered small molecule that acts as a selective antagonist of the complement C5a receptor (C5aR, also known as CD88).[1] By blocking the interaction between the potent pro-inflammatory mediator C5a and its receptor on neutrophils, this compound effectively inhibits downstream signaling pathways that lead to neutrophil activation, migration, and effector functions.[2][3][4] This targeted mechanism makes this compound a valuable tool for studying the role of the C5a/C5aR axis in neutrophil-mediated inflammatory processes and for the development of novel anti-inflammatory therapeutics. This compound is approved for the adjunctive treatment of severe active anti-neutrophil cytoplasmic autoantibody (ANCA)-associated vasculitis.[2][5][6]

Mechanism of Action

The complement system, a crucial component of innate immunity, can become dysregulated in various inflammatory diseases, leading to excessive C5a production. C5a binding to C5aR on neutrophils triggers a cascade of intracellular events, including:

  • Chemotaxis: Directed migration of neutrophils to sites of inflammation.

  • Degranulation: Release of cytotoxic enzymes, such as elastase and myeloperoxidase (MPO), and other pro-inflammatory mediators from intracellular granules.

  • Respiratory Burst: Production of reactive oxygen species (ROS) through the activation of NADPH oxidase.

  • Upregulation of Adhesion Molecules: Increased expression of molecules like CD11b, facilitating neutrophil adhesion to the endothelium.

This compound, by competitively inhibiting C5a binding to its receptor, effectively abrogates these C5a-mediated pro-inflammatory responses in neutrophils.[2][3][7]

Data Presentation: Efficacy of this compound in Ex Vivo Human Neutrophil Assays

The following table summarizes the quantitative data on the inhibitory effects of this compound on various human neutrophil functions stimulated by C5a.

Neutrophil FunctionAssay TypeStimulantThis compound IC50Key Findings & References
Chemotaxis Boyden Chamber/Transwell AssayC5a1.7 nMThis compound potently inhibits C5a-mediated neutrophil migration in freshly isolated human whole blood.
Degranulation (Elastase Release) Fluorometric AssayC5aNot explicitly found, but potent inhibition is expected based on its mechanism.Studies confirm this compound blocks C5a-induced degranulation. For a similar C5aR antagonist, an IC50 in the low nanomolar range would be anticipated.
Reactive Oxygen Species (ROS) Production Cytochrome c Reduction/Luminol ChemiluminescenceC5aNot explicitly found, but potent inhibition is expected.This compound is known to block C5a-induced ROS production. Potent inhibition in the low nanomolar range is expected.
Upregulation of CD11b Flow CytometryC5aNot explicitly found, but potent inhibition is expected.This compound blocks C5a-induced upregulation of CD11b on neutrophils.

Mandatory Visualizations

Signaling Pathway of C5aR and Inhibition by this compound

C5aR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space C5a C5a C5aR C5a Receptor (C5aR) C5a->C5aR Binds This compound This compound This compound->C5aR Blocks G_protein G-protein Activation C5aR->G_protein PLC PLC Activation G_protein->PLC PI3K PI3K/Akt Pathway G_protein->PI3K MAPK MAPK Pathway G_protein->MAPK Neutrophil_Activation Neutrophil Activation (Chemotaxis, Degranulation, ROS) PLC->Neutrophil_Activation PI3K->Neutrophil_Activation MAPK->Neutrophil_Activation

Caption: C5aR signaling cascade and its inhibition by this compound.

Experimental Workflow for Ex Vivo Human Neutrophil Studies with this compound

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assays cluster_analysis Data Analysis Blood_Collection 1. Whole Blood Collection (Healthy Donors) Neutrophil_Isolation 2. Neutrophil Isolation (e.g., Density Gradient Centrifugation) Blood_Collection->Neutrophil_Isolation Cell_Purity 3. Purity & Viability Assessment (>95%) Neutrophil_Isolation->Cell_Purity Pre_incubation 4. Pre-incubation with this compound (or vehicle control) Cell_Purity->Pre_incubation Stimulation 5. Stimulation with C5a Pre_incubation->Stimulation Chemotaxis_Assay Chemotaxis Stimulation->Chemotaxis_Assay Degranulation_Assay Degranulation Stimulation->Degranulation_Assay ROS_Assay ROS Production Stimulation->ROS_Assay Data_Quantification 6. Data Quantification Chemotaxis_Assay->Data_Quantification Degranulation_Assay->Data_Quantification ROS_Assay->Data_Quantification IC50_Calculation 7. IC50 Calculation Data_Quantification->IC50_Calculation Results 8. Results Interpretation IC50_Calculation->Results

Caption: Workflow for assessing this compound's effect on neutrophils.

Logical Relationship of this compound's Mechanism to Anti-Inflammatory Effect

logical_relationship This compound This compound C5aR_Blockade C5aR Blockade This compound->C5aR_Blockade leads to Neutrophil_Inhibition Inhibition of Neutrophil Activation & Migration C5aR_Blockade->Neutrophil_Inhibition results in Reduced_Inflammation Reduced Neutrophil-Mediated Tissue Damage & Inflammation Neutrophil_Inhibition->Reduced_Inflammation causes

Caption: this compound's mechanism leading to reduced inflammation.

Experimental Protocols

Protocol 1: Isolation of Human Neutrophils from Peripheral Blood

This protocol describes a standard method for isolating human neutrophils from whole blood using density gradient centrifugation, which typically yields a purity of >95%.

Materials:

  • Anticoagulated (e.g., with EDTA or heparin) whole human blood

  • Dextran T500 solution (e.g., 3% in 0.9% NaCl)

  • Ficoll-Paque PLUS or equivalent density gradient medium

  • Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free

  • Red Blood Cell (RBC) Lysis Buffer (e.g., 0.15 M NH4Cl, 10 mM KHCO3, 0.1 mM EDTA)

  • Phosphate Buffered Saline (PBS)

  • Trypan blue solution

  • Sterile conical tubes (15 mL and 50 mL)

  • Serological pipettes

  • Centrifuge

Procedure:

  • Red Blood Cell Sedimentation:

    • Dilute the whole blood 1:1 with Dextran T500 solution in a 50 mL conical tube.

    • Invert the tube gently to mix and let it stand at room temperature for 30-45 minutes to allow erythrocytes to sediment.

  • Leukocyte-Rich Plasma Collection:

    • Carefully collect the upper leukocyte-rich plasma layer and transfer it to a new 50 mL conical tube.

  • Density Gradient Centrifugation:

    • Slowly and carefully layer the leukocyte-rich plasma over an equal volume of Ficoll-Paque in a new conical tube. Avoid mixing the layers.

    • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Neutrophil Layer Collection:

    • After centrifugation, you will observe distinct layers. Aspirate and discard the top layers (plasma and mononuclear cells).

    • Carefully collect the neutrophil layer, which is typically found above the red blood cell pellet.

  • Red Blood Cell Lysis:

    • Resuspend the collected neutrophils in RBC Lysis Buffer and incubate for 5-10 minutes on ice to lyse any contaminating red blood cells.

    • Stop the lysis by adding an excess of HBSS.

  • Washing:

    • Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

    • Discard the supernatant and resuspend the neutrophil pellet in HBSS.

    • Repeat the wash step twice.

  • Cell Counting and Viability:

    • Resuspend the final neutrophil pellet in an appropriate buffer for your downstream assay (e.g., HBSS with Ca2+/Mg2+).

    • Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion. Viability should be >95%.

Protocol 2: Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay measures the ability of neutrophils to migrate along a chemotactic gradient.

Materials:

  • Isolated human neutrophils (resuspended in HBSS with 0.1% BSA)

  • This compound (in a suitable vehicle, e.g., DMSO)

  • Recombinant human C5a (chemoattractant)

  • Boyden chamber or 24-well Transwell inserts (3-5 µm pore size)

  • Calcein-AM or other suitable fluorescent dye

  • Fluorescence plate reader

Procedure:

  • Preparation of Chemoattractant:

    • Prepare serial dilutions of C5a in HBSS with 0.1% BSA in the lower wells of the Boyden chamber or 24-well plate. Include a buffer-only control (spontaneous migration).

  • Cell Treatment:

    • Pre-incubate the isolated neutrophils with various concentrations of this compound or vehicle control for 15-30 minutes at 37°C.

  • Assay Setup:

    • Add the pre-treated neutrophil suspension to the upper chamber of the Transwell inserts.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 60-90 minutes.

  • Quantification of Migration:

    • After incubation, remove the inserts.

    • Quantify the number of migrated cells in the lower chamber. This can be done by lysing the cells and measuring a cellular component (e.g., using a CyQuant assay) or by pre-labeling the cells with a fluorescent dye like Calcein-AM and measuring fluorescence.

  • Data Analysis:

    • Calculate the percentage of migrating cells for each condition relative to the C5a-only control.

    • Determine the IC50 of this compound by plotting the percentage inhibition against the log of this compound concentration.

Protocol 3: Neutrophil Degranulation Assay (Elastase Release)

This assay quantifies the release of elastase, a primary granule enzyme, from activated neutrophils.

Materials:

  • Isolated human neutrophils (resuspended in HBSS with Ca2+/Mg2+)

  • This compound

  • Recombinant human C5a

  • Cytochalasin B (optional, to enhance degranulation)

  • Fluorogenic elastase substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin)

  • Fluorescence plate reader

Procedure:

  • Cell Treatment:

    • Pre-incubate neutrophils with various concentrations of this compound or vehicle control for 15-30 minutes at 37°C.

    • (Optional) Add Cytochalasin B (e.g., 5 µg/mL) for the last 5 minutes of pre-incubation.

  • Stimulation:

    • Add C5a to the neutrophil suspension to induce degranulation. Include an unstimulated control.

    • Incubate at 37°C for 30-60 minutes.

  • Assay Termination:

    • Stop the reaction by placing the plate on ice and centrifuging at 400 x g for 5 minutes to pellet the cells.

  • Measurement of Elastase Activity:

    • Transfer the supernatants to a new plate.

    • Add the fluorogenic elastase substrate to each well.

    • Incubate at 37°C and measure the fluorescence at appropriate excitation/emission wavelengths over time.

  • Data Analysis:

    • Calculate the rate of substrate cleavage, which is proportional to the elastase activity.

    • Express the results as a percentage of the C5a-stimulated control and determine the IC50 of this compound.

Protocol 4: Reactive Oxygen Species (ROS) Production Assay (Cytochrome c Reduction)

This assay measures the production of superoxide (O2-), a primary ROS, by monitoring the reduction of cytochrome c.

Materials:

  • Isolated human neutrophils (resuspended in HBSS with Ca2+/Mg2+)

  • This compound

  • Recombinant human C5a

  • Cytochrome c

  • Superoxide dismutase (SOD) as a control

  • Spectrophotometer or plate reader capable of measuring absorbance at 550 nm

Procedure:

  • Cell Treatment:

    • Pre-incubate neutrophils with various concentrations of this compound or vehicle control for 15-30 minutes at 37°C.

  • Assay Setup:

    • In a 96-well plate, add the pre-treated neutrophils.

    • Add cytochrome c to each well.

    • For control wells, add SOD to confirm that the measured reduction is specific to superoxide.

  • Stimulation:

    • Initiate the reaction by adding C5a.

  • Measurement:

    • Immediately begin measuring the change in absorbance at 550 nm over time (kinetic reading) or after a fixed incubation period (e.g., 15-30 minutes) at 37°C.

  • Data Analysis:

    • Calculate the amount of superoxide produced using the extinction coefficient for reduced cytochrome c.

    • Determine the percentage inhibition of ROS production by this compound compared to the C5a-stimulated control and calculate the IC50.

Conclusion

This compound is a potent and selective inhibitor of C5aR-mediated human neutrophil functions. The protocols outlined in these application notes provide a framework for researchers to investigate the effects of this compound and other C5aR antagonists on neutrophil biology ex vivo. These studies are essential for understanding the role of the C5a/C5aR axis in inflammatory diseases and for the preclinical evaluation of novel therapeutics targeting this pathway.

References

Application Notes and Protocols for Avacopan: Pharmacokinetic and Pharmacodynamic Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantification of avacopan in biological matrices and the assessment of its pharmacodynamic activity. The information is intended to guide researchers in the development and implementation of robust assays for preclinical and clinical studies of this compound.

Introduction

This compound (TAVNEOS®) is an orally administered, selective antagonist of the complement 5a receptor (C5aR), also known as CD88.[1][2] It is approved for the treatment of severe active anti-neutrophil cytoplasmic autoantibody (ANCA)-associated vasculitis (AAV), specifically granulomatosis with polyangiitis (GPA) and microscopic polyangiitis (MPA).[3] By blocking the interaction of the potent pro-inflammatory anaphylatoxin C5a with its receptor on neutrophils, this compound attenuates the inflammatory cascade central to the pathophysiology of AAV.[4][5][6] Robust and reliable pharmacokinetic (PK) and pharmacodynamic (PD) assays are crucial for the continued development and clinical monitoring of this compound.

Pharmacokinetic Profile of this compound

This compound is metabolized primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[3] Its pharmacokinetic profile is characterized by oral bioavailability and is influenced by food intake. Co-administration with a high-fat meal has been shown to increase the Area Under the Curve (AUC) by approximately 72%.[7]

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters of this compound observed in clinical studies.

ParameterValueConditionsReference
Cmax 349 ± 169 ng/mL30 mg twice daily in AAV patientsDrugBank Online
Tmax ~2-4 hoursSingle 30 mg dose with a high-fat mealDrugBank Online
AUC (0-12hr) 3466 ± 1921 ng*h/mL30 mg twice daily in AAV patientsDrugBank Online
Elimination Half-life 97.6 hoursSingle 30 mg dose in healthy subjectsDrugBank Online
Apparent Volume of Distribution 345 LDrugBank Online
Plasma Protein Binding >99.9%DrugBank Online

Pharmacokinetic Assay: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is based on the validated method published by Blondel et al. (2025).[8][9]

Principle

This method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the sensitive and specific quantification of this compound in human plasma. The procedure involves protein precipitation for sample clean-up, followed by chromatographic separation and detection by a triple quadrupole mass spectrometer. An isotopically labeled internal standard ([2H4]-Avacopan) is used to ensure accuracy and precision.[9]

Experimental Protocol

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of human plasma sample, add 150 µL of acetonitrile containing the internal standard, [2H4]-Avacopan.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: Accurore® C18 column (2.1 × 50 mm, 2.6 µm)[9]

    • Mobile Phase A: Water with 0.1% formic acid[9]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid[9]

    • Flow Rate: 0.5 mL/min[9]

    • Gradient: Utilize a suitable gradient to ensure separation from endogenous plasma components.

    • Injection Volume: 10 µL

  • Mass Spectrometry:

    • Instrument: Triple quadrupole mass spectrometer[8]

    • Ionization: Electrospray ionization (ESI) in positive mode[8]

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and [2H4]-Avacopan.

3. Calibration and Quality Control

  • Prepare calibration standards and quality control samples by spiking known concentrations of this compound into blank human plasma.

  • The linear range of the assay is typically 10 to 800 ng/mL.[8][9]

Workflow for this compound Pharmacokinetic Assay

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample (50 µL) p2 Add Acetonitrile with Internal Standard (150 µL) p1->p2 p3 Vortex (1 min) p2->p3 p4 Centrifuge (13,000 rpm, 5 min) p3->p4 p5 Transfer Supernatant p4->p5 p6 Evaporate to Dryness p5->p6 p7 Reconstitute in Mobile Phase p6->p7 a1 Inject Sample (10 µL) p7->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Mass Spectrometry Detection (Triple Quadrupole) a2->a3 d1 Generate Calibration Curve a3->d1 d2 Quantify this compound Concentration d1->d2

Caption: Workflow for the quantification of this compound in human plasma using LC-MS/MS.

Pharmacodynamic Profile of this compound

This compound is a selective antagonist of the C5a receptor (C5aR), which is primarily expressed on the surface of neutrophils. The binding of C5a to C5aR triggers a cascade of pro-inflammatory responses, including neutrophil chemotaxis, degranulation, and the upregulation of adhesion molecules such as CD11b. This compound blocks these C5a-mediated effects.

C5a Receptor Signaling Pathway

The following diagram illustrates the signaling pathway initiated by C5a binding to its receptor and the point of inhibition by this compound.

G cluster_pathway C5a Receptor Signaling Pathway C5a C5a C5aR C5a Receptor (C5aR) C5a->C5aR Binds G_protein G-protein Activation C5aR->G_protein This compound This compound This compound->C5aR Inhibits PLC PLC Activation G_protein->PLC PI3K PI3K/Akt Pathway G_protein->PI3K Ca_mobilization Intracellular Ca2+ Mobilization PLC->Ca_mobilization Neutrophil_activation Neutrophil Activation PI3K->Neutrophil_activation Ca_mobilization->Neutrophil_activation Chemotaxis Chemotaxis Neutrophil_activation->Chemotaxis CD11b CD11b Upregulation Neutrophil_activation->CD11b

Caption: Simplified C5a receptor signaling pathway and the inhibitory action of this compound.

Quantitative Pharmacodynamic Data

The following table presents in vitro pharmacodynamic data for this compound.

AssayCell TypeParameterValueReference
[125I]-C5a Binding Inhibition U937 cellsIC500.1 nMResearchGate
C5a-mediated Chemotaxis Inhibition U937 cellsIC50<1 nMResearchGate
CD11b Upregulation Inhibition Human NeutrophilsIC5031.52 nMResearchGate

Pharmacodynamic Assay: Inhibition of C5a-Induced CD11b Upregulation on Human Neutrophils

This protocol outlines a flow cytometry-based assay to measure the pharmacodynamic effect of this compound by assessing the inhibition of C5a-stimulated CD11b expression on neutrophils.

Principle

Neutrophils are isolated from whole blood and pre-incubated with varying concentrations of this compound. The cells are then stimulated with C5a, which induces the upregulation of the adhesion molecule CD11b on the cell surface. The expression of CD11b is quantified by flow cytometry using a fluorescently labeled anti-CD11b antibody. The inhibitory effect of this compound is determined by the reduction in CD11b expression compared to stimulated cells without the drug.

Experimental Protocol

1. Neutrophil Isolation

  • Collect whole blood in heparinized tubes.

  • Isolate neutrophils using a density gradient centrifugation method (e.g., using PolymorphPrep™).

  • Wash the isolated neutrophils with a suitable buffer (e.g., PBS with 0.5% BSA).

  • Resuspend the cells to a final concentration of 1 x 10^6 cells/mL.

2. Cell Treatment

  • In a 96-well plate, add 100 µL of the neutrophil suspension to each well.

  • Add varying concentrations of this compound (or vehicle control) to the wells and incubate for 15-30 minutes at 37°C.

3. Cell Stimulation

  • Add C5a (final concentration ~10 nM) to the appropriate wells to stimulate the neutrophils.

  • Include unstimulated control wells (with and without this compound).

  • Incubate for 30 minutes at 37°C.

4. Staining for Flow Cytometry

  • Centrifuge the plate and discard the supernatant.

  • Resuspend the cells in a staining buffer containing a fluorescently labeled anti-CD11b antibody (and other markers to identify neutrophils, e.g., anti-CD16).

  • Incubate for 30 minutes on ice in the dark.

  • Wash the cells with staining buffer.

  • Fix the cells with a suitable fixative (e.g., 1% paraformaldehyde).

5. Flow Cytometry Analysis

  • Acquire the samples on a flow cytometer.

  • Gate on the neutrophil population based on forward and side scatter characteristics (and/or CD16 expression).

  • Quantify the median fluorescence intensity (MFI) of CD11b for each condition.

  • Calculate the percent inhibition of CD11b upregulation by this compound.

Workflow for this compound Pharmacodynamic Assay

G cluster_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_staining Flow Cytometry Staining cluster_analysis Data Analysis p1 Isolate Human Neutrophils p2 Resuspend to 1x10^6 cells/mL p1->p2 t1 Pre-incubate with This compound p2->t1 t2 Stimulate with C5a t1->t2 s1 Stain with Anti-CD11b Antibody t2->s1 s2 Wash and Fix Cells s1->s2 a1 Acquire on Flow Cytometer s2->a1 a2 Gate on Neutrophil Population a1->a2 a3 Quantify CD11b MFI a2->a3 a4 Calculate % Inhibition a3->a4

Caption: Workflow for the pharmacodynamic assessment of this compound using a flow cytometry-based CD11b upregulation assay.

References

Establishing a Dose-Response Curve for Avacopan In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avacopan (TAVNEOS®, CCX168) is an orally administered, selective antagonist of the human complement 5a receptor 1 (C5aR1).[1][2][3] The complement system, a crucial component of innate immunity, can become dysregulated in certain autoimmune diseases, leading to excessive inflammation and tissue damage.[1] A key mediator in this process is C5a, a potent pro-inflammatory peptide that binds to C5aR1 on immune cells like neutrophils.[1][4] This interaction triggers a cascade of inflammatory responses, including chemotaxis, degranulation, and the production of reactive oxygen species.[1]

This compound works by selectively inhibiting the C5a-C5aR1 interaction, thereby reducing the downstream inflammatory responses mediated by C5a.[1][5] This targeted mechanism is central to its therapeutic effect in conditions such as ANCA-associated vasculitis (AAV).[4][6] Establishing a precise in vitro dose-response curve is a critical step in understanding the potency and efficacy of this compound. This document provides detailed protocols for key experiments designed to characterize the inhibitory effects of this compound on C5a-induced neutrophil activation, enabling the determination of quantitative measures such as the half-maximal inhibitory concentration (IC50).

Signaling Pathway and Mechanism of Action

This compound exerts its effect by blocking the C5aR1 signaling pathway. In inflammatory conditions like AAV, C5a levels are elevated, leading to hyperactivation of neutrophils.[7] C5a binds to C5aR1, a G-protein coupled receptor (GPCR), initiating a signaling cascade that results in neutrophil priming, migration to inflammatory sites, and the release of damaging molecules.[5][8][9] this compound acts as a competitive antagonist at the C5aR1, preventing C5a binding and interrupting this inflammatory amplification loop.[4][10]

C5aR1_Signaling_Pathway cluster_membrane Cell Membrane C5aR1 C5aR1 (GPCR) G_Protein G-Protein Activation C5aR1->G_Protein C5a C5a (Anaphylatoxin) C5a->C5aR1 Binds This compound This compound (Antagonist) This compound->C5aR1 Blocks Downstream Downstream Signaling (e.g., Ca2+ mobilization) G_Protein->Downstream Response Neutrophil Activation • Chemotaxis • Degranulation • Oxidative Burst Downstream->Response

Caption: this compound blocks C5a binding to C5aR1, inhibiting downstream signaling.

Experimental Workflow

The general workflow for establishing a dose-response curve for this compound involves isolating primary human neutrophils, treating them with a range of this compound concentrations, stimulating them with C5a, and measuring a specific cellular response. The resulting data is then analyzed to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the C5a-induced response.[11][12]

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Isolate Human Neutrophils B1 Pre-incubate Neutrophils with this compound Dilutions A1->B1 A2 Prepare Serial Dilutions of this compound A2->B1 B2 Stimulate with C5a (EC50 Concentration) B1->B2 B3 Incubate B2->B3 C1 Measure Cellular Response (e.g., CD11b Expression) B3->C1 C2 Plot % Inhibition vs. [this compound] C1->C2 C3 Calculate IC50 Value C2->C3

Caption: General workflow for determining the in vitro IC50 of this compound.

Detailed Experimental Protocols

Several in vitro assays can be used to quantify the inhibitory effect of this compound. A common and robust method is to measure the upregulation of the activation marker CD11b on neutrophils using flow cytometry.[13][14]

Protocol: Inhibition of C5a-Induced CD11b Upregulation on Human Neutrophils

This protocol details the steps to measure the dose-dependent inhibition of C5a-induced neutrophil activation by this compound.

1. Materials and Reagents:

  • This compound: Stock solution in DMSO (e.g., 10 mM).

  • Human C5a: Recombinant, lyophilized. Reconstitute according to manufacturer's instructions.

  • Phosphate-Buffered Saline (PBS): Calcium and magnesium-free.

  • Ficoll-Paque PLUS or similar density gradient medium.

  • Red Blood Cell (RBC) Lysis Buffer.

  • Assay Buffer: HBSS with 0.1% BSA.

  • Fluorochrome-conjugated anti-human CD11b antibody.

  • Flow Cytometer.

  • Human Whole Blood: Collected from healthy volunteers into heparin-containing tubes.

2. Isolation of Human Neutrophils:

  • Dilute fresh human whole blood 1:1 with PBS.

  • Carefully layer the diluted blood over Ficoll-Paque in a conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, aspirate and discard the upper layers (plasma, mononuclear cells).

  • Carefully collect the granulocyte/RBC layer.

  • Lyse RBCs using an RBC Lysis Buffer according to the manufacturer's protocol.

  • Wash the resulting neutrophil pellet twice with cold PBS.

  • Resuspend the neutrophil pellet in Assay Buffer and determine cell concentration and viability (e.g., using Trypan Blue). Adjust cell density to 2 x 10^6 cells/mL.

3. Experimental Procedure:

  • Prepare this compound Dilutions: Perform a serial dilution of the this compound stock solution in Assay Buffer to create a range of concentrations (e.g., 0.01 nM to 1 µM). Include a vehicle control (DMSO equivalent to the highest this compound concentration).

  • Pre-incubation: Add 50 µL of isolated neutrophils (1 x 10^5 cells) to each well of a 96-well plate. Add 25 µL of each this compound dilution or vehicle control to the appropriate wells.

  • Incubate the plate for 15 minutes at 37°C.

  • Stimulation: Prepare a C5a solution at a concentration that elicits a sub-maximal response (EC80), typically around 1-10 nM. Add 25 µL of the C5a solution to all wells except the negative control (add 25 µL of Assay Buffer instead).

  • Incubate the plate for 30 minutes at 37°C.

  • Staining: Stop the reaction by placing the plate on ice. Add the anti-CD11b antibody to each well at the manufacturer's recommended concentration.

  • Incubate for 30 minutes on ice in the dark.

  • Analysis: Wash the cells with cold PBS. Resuspend cells in PBS for flow cytometry analysis. Acquire data, gating on the neutrophil population based on forward and side scatter properties. Record the median fluorescence intensity (MFI) for CD11b.

4. Data Analysis:

  • Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = 100 * (1 - (MFI_Sample - MFI_Negative) / (MFI_Positive - MFI_Negative))

    • MFI_Sample: MFI of cells treated with this compound and C5a.

    • MFI_Negative: MFI of cells with no treatment.

    • MFI_Positive: MFI of cells treated with C5a and vehicle control.

  • Plot the % Inhibition against the logarithm of the this compound concentration.

  • Use non-linear regression (four-parameter logistic fit) to generate a dose-response curve and determine the IC50 value.

Data Presentation

The quantitative data generated from the dose-response experiments should be organized for clarity and easy interpretation.

Table 1: Example Data for this compound Inhibition of C5a-Induced CD11b Upregulation

This compound Conc. (nM)Median Fluorescence Intensity (MFI)% Inhibition
0 (No C5a)500N/A
0 (Vehicle + C5a)85000%
0.0184500.6%
0.1720016.3%
1.0 4600 48.8%
10180083.8%
10065098.1%
100052099.8%

Table 2: Summary of this compound In Vitro Potency in Different Assays

Assay TypeCell TypeMeasured ParameterIC50 (nM)
C5aR1 Radioligand Binding AssayHuman U937 Cells[¹²⁵I]-C5a Displacement~0.1[14][15]
C5aR1 Radioligand Binding AssayHuman Neutrophils[¹²⁵I]-C5a Displacement~0.2[14]
Chemotaxis AssayHuman NeutrophilsCell Migration~1.7[16]
CD11b Upregulation AssayHuman NeutrophilsSurface Marker Expression~1-5
Calcium Mobilization AssayHuman NeutrophilsIntracellular Ca²⁺ Flux~1-10[14]

Note: IC50 values are approximate and can vary based on specific experimental conditions, reagents, and donors.

Conclusion

These protocols and guidelines provide a robust framework for researchers to establish a reliable in vitro dose-response curve for this compound. By quantifying its inhibitory effect on key C5a-mediated neutrophil functions, these assays are fundamental for preclinical characterization, mechanism of action studies, and quality control. The consistent determination of potency through measures like the IC50 is essential for the ongoing development and application of C5aR1-targeted therapeutics.

References

Application Notes: Avacopan as a Tool Compound for C5aR1 Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Avacopan (formerly CCX168) is a potent, selective, and orally bioavailable small-molecule antagonist of the human complement 5a receptor 1 (C5aR1, also known as CD88).[1][2][3] The complement system is a critical component of the innate immune response, and its activation leads to the generation of C5a, a powerful pro-inflammatory peptide.[4] C5a binds to C5aR1, a G protein-coupled receptor (GPCR) expressed on various immune cells, including neutrophils, monocytes, and macrophages.[4][5] This interaction triggers a cascade of inflammatory responses, such as chemotaxis (cell migration), degranulation, and the production of reactive oxygen species and inflammatory cytokines.[4][5]

The C5a-C5aR1 axis is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases.[4][6] this compound functions by selectively inhibiting the C5aR1, thereby blocking the downstream inflammatory effects of C5a.[4][7][8] It acts as a competitive inhibitor, preventing C5a from binding to its receptor and initiating the inflammatory cascade.[9] Its high potency and selectivity make it an invaluable tool for researchers studying the role of C5aR1 in health and disease, enabling the elucidation of signaling pathways and the preclinical evaluation of C5aR1 as a therapeutic target.

Data Presentation

The following tables summarize the quantitative data regarding the potency and selectivity of this compound from in vitro studies.

Table 1: In Vitro Potency of this compound (CCX168)

Assay Type Cell Type / System Target Potency (IC50 / A2) Reference
Radioligand Binding U937 Cells Human C5aR1 0.1 nM (IC50) [1][2][3][10]
Chemotaxis Human Neutrophils Human C5aR1 1.7 nM (IC50) [1][11]
Chemotaxis U937 Cells Human C5aR1 0.2 nM (A2) [10]
Calcium Mobilization Human Neutrophils Human C5aR1 0.2 nM (IC50) [1][2]
Calcium Mobilization U937 Cells Human C5aR1 0.1 nM (A2) [10]

| CD11b Upregulation | Human Neutrophils | Human C5aR1 | 3.0 nM (IC50) |[1] |

IC50: The concentration of an inhibitor where the response is reduced by half. A2: The concentration of an antagonist that produces a 2-fold right-shift in an agonist's dose-response curve.

Table 2: Selectivity Profile of this compound (CCX168)

Receptor Target Potency (IC50) Fold Selectivity vs. C5aR1 (approx.) Reference
Human C5aR1 0.1 nM - [3]
C5aR2 (C5L2) >10,000 nM >100,000x [3]
C3a Receptor (C3aR) >10,000 nM >100,000x [3]
Formyl Peptide Receptor 1 (FPR1) >10,000 nM >100,000x [3]
Chemokine-like Receptor 2 (CMKLR2) >10,000 nM >100,000x [3]
Panel of 18 Chemokine Receptors ≥6,700 nM >67,000x [3][12]

| Panel of 5 Cytochrome P450 (CYP) Isoforms | >10,000 nM | >100,000x |[3] |

Visualizations

C5aR1_Signaling_Pathway cluster_membrane Cell Membrane C5aR1 C5aR1 (GPCR) G_Protein Gαi / Gβγ Activation C5aR1->G_Protein Activates C5a C5a C5a->C5aR1 Binds This compound This compound This compound->C5aR1 Blocks Downstream Downstream Signaling (e.g., PLC, PI3K, ERK) G_Protein->Downstream Response Cellular Response: • Chemotaxis • Ca²⁺ Mobilization • Degranulation • Cytokine Release Downstream->Response

Caption: C5aR1 signaling pathway and the inhibitory action of this compound.

Caption: General experimental workflow for in vitro C5aR1 inhibition assays.

Experimental Protocols

Here are detailed methodologies for key experiments to characterize this compound's activity on C5aR1.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (IC50) of this compound for the human C5aR1 by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cells: U937 human myeloid cell line (known to express C5aR1).

  • Radioligand: [¹²⁵I]-C5a.

  • Test Compound: this compound, serially diluted.

  • Non-specific Binding Control: High concentration of unlabeled C5a (e.g., 1 µM).

  • Binding Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% Bovine Serum Albumin (BSA), pH 7.2.

  • Equipment: 96-well filter plates (e.g., glass fiber), vacuum manifold, scintillation counter.

Methodology:

  • Cell Preparation: Culture U937 cells to the desired density. Harvest and wash the cells with cold binding buffer. Resuspend the cells to a final concentration of 2 x 10⁶ cells/mL in binding buffer.

  • Assay Setup: In a 96-well plate, add the following to triplicate wells:

    • Total Binding: 50 µL cell suspension + 25 µL [¹²⁵I]-C5a (final concentration ~0.1 nM) + 25 µL binding buffer.

    • Non-specific Binding: 50 µL cell suspension + 25 µL [¹²⁵I]-C5a + 25 µL unlabeled C5a.

    • Competitive Binding: 50 µL cell suspension + 25 µL [¹²⁵I]-C5a + 25 µL of serially diluted this compound.

  • Incubation: Incubate the plate at 4°C for 2-3 hours with gentle agitation to reach binding equilibrium.

  • Filtration: Transfer the contents of the plate to a pre-wetted 96-well filter plate. Wash the wells rapidly 3-4 times with ice-cold binding buffer using a vacuum manifold to separate bound from free radioligand.

  • Quantification: Allow the filters to dry completely. Add scintillation cocktail to each well and count the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. response).

Protocol 2: Neutrophil Chemotaxis Assay (Boyden Chamber)

Objective: To measure the functional inhibition of C5a-induced neutrophil migration by this compound.

Materials:

  • Cells: Freshly isolated human neutrophils from healthy donor blood.

  • Chemoattractant: Recombinant human C5a.

  • Test Compound: this compound, serially diluted.

  • Assay Buffer: HBSS with 0.1% BSA.

  • Equipment: Multi-well chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate membrane (typically 3-5 µm pore size), incubator (37°C, 5% CO₂), plate reader or microscope with cell counting software.

  • Detection: Calcein-AM or other suitable fluorescent dye.

Methodology:

  • Neutrophil Isolation: Isolate neutrophils from whole blood using a standard method such as density gradient centrifugation (e.g., Ficoll-Paque followed by dextran sedimentation). Resuspend purified neutrophils in assay buffer at 2 x 10⁶ cells/mL.

  • Cell Staining: Incubate the isolated neutrophils with Calcein-AM for 30 minutes at 37°C. Wash the cells to remove excess dye and resuspend in assay buffer.

  • Assay Setup:

    • Lower Chamber: Add assay buffer containing C5a (at a pre-determined optimal concentration, e.g., 10 nM) to the lower wells of the chemotaxis chamber.

    • Cell Preparation: In a separate plate, pre-incubate the Calcein-AM-labeled neutrophils with serially diluted this compound (or vehicle control) for 15-30 minutes at room temperature.

    • Upper Chamber: Place the filter membrane over the lower chamber. Add the this compound-treated neutrophil suspension to the upper wells.

  • Incubation: Incubate the chamber for 60-90 minutes at 37°C in a 5% CO₂ incubator to allow cell migration.

  • Quantification:

    • After incubation, carefully remove the upper chamber and wipe away non-migrated cells from the top of the membrane.

    • Measure the fluorescence of the migrated cells in the lower chamber using a plate reader.

  • Data Analysis:

    • Normalize the data to the control (C5a-stimulated migration without this compound).

    • Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

Protocol 3: Intracellular Calcium Mobilization Assay

Objective: To assess this compound's ability to block C5a-induced calcium flux, a key downstream signaling event of C5aR1 activation.

Materials:

  • Cells: Isolated human neutrophils or U937 cells.

  • Agonist: Recombinant human C5a.

  • Test Compound: this compound, serially diluted.

  • Fluorescent Dye: A calcium-sensitive dye such as Fluo-4 AM or Fura-2 AM.

  • Assay Buffer: HBSS containing 1 mM CaCl₂.

  • Equipment: Fluorometric plate reader with kinetic reading and automated injection capabilities (e.g., FLIPR or FlexStation).

Methodology:

  • Cell Preparation and Dye Loading: Resuspend cells (1-2 x 10⁶ cells/mL) in assay buffer. Add the calcium-sensitive dye (e.g., Fluo-4 AM at 1-2 µM) and incubate for 30-45 minutes at 37°C in the dark.

  • Washing: Centrifuge the cells to remove extracellular dye, and resuspend them in fresh assay buffer.

  • Assay Plating: Dispense the cell suspension into a 96-well black, clear-bottom plate.

  • Compound Addition: Add serially diluted this compound to the wells and incubate for 10-20 minutes at room temperature.

  • Measurement:

    • Place the plate into the fluorometric plate reader and allow the temperature to equilibrate to 37°C.

    • Measure a baseline fluorescence reading for 15-30 seconds.

    • Using the instrument's injector, add C5a (at a pre-determined EC₈₀ concentration) to all wells.

    • Immediately continue kinetic measurement of fluorescence for an additional 2-3 minutes.

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

    • Normalize the data to the C5a-only control wells (0% inhibition) and buffer-only wells (100% inhibition).

    • Plot the normalized response against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

References

Avacopan Treatment Protocol for In Vitro Cell Culture: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avacopan (formerly CCX168) is a potent and selective, orally administered antagonist of the complement 5a receptor 1 (C5aR1, also known as CD88).[1][2][3] By selectively blocking the interaction of the pro-inflammatory anaphylatoxin C5a with its receptor C5aR1, this compound effectively inhibits the downstream signaling cascade that leads to neutrophil activation, chemotaxis, and the release of inflammatory mediators.[4][5] This mechanism of action makes this compound a valuable tool for in vitro studies of inflammatory pathways and a therapeutic agent for conditions such as ANCA-associated vasculitis.[1][4][6][7] These application notes provide detailed protocols for the use of this compound in in vitro cell culture systems to study its effects on C5aR1-mediated cellular responses.

Mechanism of Action

This compound is an allosteric antagonist of C5aR1.[1] The binding of C5a to C5aR1 on immune cells, particularly neutrophils, triggers a G-protein coupled signaling cascade. This results in a range of pro-inflammatory responses, including chemotaxis, degranulation, production of reactive oxygen species (ROS), and upregulation of adhesion molecules like CD11b (integrin alpha M).[1][4][5] this compound blocks these C5a-induced effects, thereby reducing the inflammatory response.[4][8]

Below is a diagram illustrating the signaling pathway inhibited by this compound.

cluster_membrane Cell Membrane C5aR1 C5aR1 (CD88) G_protein G-protein Activation C5aR1->G_protein Activates C5a C5a C5a->C5aR1 Binds This compound This compound This compound->C5aR1 Blocks Downstream Downstream Signaling (e.g., Ca2+ mobilization) G_protein->Downstream Response Pro-inflammatory Responses - Chemotaxis - Degranulation - ROS Production - CD11b Upregulation Downstream->Response

Caption: C5aR1 signaling pathway and the inhibitory action of this compound.

Data Presentation

The following table summarizes the in vitro potency of this compound in various functional assays.

Cell Line/TypeAssayParameterPotency (IC50 / A2)Reference
Human U937 cells[125I]-C5a BindingIC500.1 nM[5]
Human U937 cellsChemotaxisA20.2 nM[5]
Human U937 cellsCalcium MobilizationA20.1 nM[5]
Freshly isolated human neutrophilsC5a-mediated chemotaxisIC500.2 - 0.9 nM[9]
Freshly isolated human neutrophilsCD11b Upregulation-94% or greater inhibition with 30 mg twice daily oral dose[5]

Experimental Protocols

General Guidelines for this compound Preparation

This compound is soluble in DMSO.[3] For cell culture experiments, prepare a concentrated stock solution (e.g., 10-100 mM) in sterile DMSO and store it at -20°C or -80°C. Further dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

The following is a general experimental workflow for in vitro studies with this compound.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock (in DMSO) C Pre-incubate cells with This compound or Vehicle Control A->C B Culture C5aR1-expressing cells (e.g., U937, neutrophils) B->C D Stimulate cells with C5a C->D E Perform Functional Assay (e.g., Chemotaxis, Ca2+ flux) D->E F Data Acquisition and Analysis E->F

Caption: General experimental workflow for in vitro this compound studies.

Protocol 1: C5a Binding Assay

This protocol is adapted from methods used to characterize this compound's binding to C5aR1.[5]

Objective: To determine the ability of this compound to inhibit the binding of radiolabeled C5a to C5aR1-expressing cells.

Materials:

  • C5aR1-expressing cells (e.g., human U937 myeloid cells)

  • [125I]-C5a (radiolabeled C5a)

  • This compound

  • Binding buffer (e.g., PBS with 0.1% BSA)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Culture and harvest U937 cells. Wash the cells with binding buffer and resuspend to a concentration of 1-2 x 106 cells/mL.

  • In a 96-well plate, add increasing concentrations of this compound. Include a vehicle control (DMSO) and a non-specific binding control (a high concentration of unlabeled C5a).

  • Add the cell suspension to each well.

  • Add [125I]-C5a to each well at a final concentration near its Kd.

  • Incubate the plate at 4°C for 1-2 hours with gentle agitation.

  • Transfer the contents of the plate to a 96-well filter plate and wash the cells with ice-cold binding buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percent inhibition of [125I]-C5a binding at each this compound concentration and determine the IC50 value.

Protocol 2: Chemotaxis Assay

This protocol is based on standard methods to assess the effect of this compound on C5a-mediated cell migration.[5]

Objective: To evaluate the inhibitory effect of this compound on the chemotactic response of cells towards a C5a gradient.

Materials:

  • C5aR1-expressing cells (e.g., U937 cells or freshly isolated human neutrophils)

  • This compound

  • Recombinant human C5a

  • Chemotaxis chambers (e.g., Boyden chambers or similar multi-well format with a porous membrane)

  • Cell culture medium with low serum or BSA

Procedure:

  • Harvest and resuspend cells in assay medium to a concentration of 1-5 x 106 cells/mL.

  • Pre-incubate the cells with various concentrations of this compound or vehicle control for 15-30 minutes at 37°C.

  • In the lower wells of the chemotaxis chamber, add C5a at a concentration known to induce maximal chemotaxis (typically 1-10 nM). Add assay medium alone as a negative control.

  • Place the porous membrane over the lower wells.

  • Add the pre-incubated cell suspension to the upper wells.

  • Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 1-3 hours.

  • After incubation, remove the non-migrated cells from the upper surface of the membrane.

  • Fix and stain the migrated cells on the lower surface of the membrane.

  • Count the number of migrated cells in several fields of view using a microscope.

  • Calculate the percent inhibition of chemotaxis for each this compound concentration and determine the IC50 or A2 value.

Protocol 3: Calcium Mobilization Assay

This protocol outlines the measurement of intracellular calcium flux in response to C5a, and its inhibition by this compound.[5]

Objective: To measure the effect of this compound on C5a-induced intracellular calcium release.

Materials:

  • C5aR1-expressing cells (e.g., U937 cells)

  • This compound

  • Recombinant human C5a

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

  • Fluorometric plate reader or flow cytometer capable of kinetic readings

Procedure:

  • Harvest cells and wash with HBSS.

  • Load the cells with a calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with 1-5 µM Fluo-4 AM for 30-60 minutes at 37°C).

  • Wash the cells to remove extracellular dye and resuspend in HBSS.

  • Aliquot the cell suspension into a 96-well plate.

  • Add various concentrations of this compound or vehicle control to the wells and incubate for a short period (5-15 minutes).

  • Place the plate in a fluorometric reader and establish a baseline fluorescence reading.

  • Inject C5a into the wells to a final concentration that elicits a submaximal response and immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).

  • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

  • Determine the peak fluorescence response for each condition.

  • Calculate the percent inhibition of the C5a-induced calcium flux by this compound and determine the IC50 or A2 value.

Protocol 4: CD11b Upregulation Assay

This protocol describes the use of flow cytometry to measure the expression of the activation marker CD11b on the cell surface.[5]

Objective: To assess the ability of this compound to inhibit C5a-induced upregulation of CD11b on neutrophils.

Materials:

  • Freshly isolated human neutrophils or whole blood

  • This compound

  • Recombinant human C5a

  • Fluorochrome-conjugated anti-human CD11b antibody

  • FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • Red blood cell lysis buffer (if using whole blood)

  • Flow cytometer

Procedure:

  • Isolate neutrophils from healthy donor blood or use heparinized whole blood.

  • Pre-incubate the cells/blood with various concentrations of this compound or vehicle control for 15-30 minutes at 37°C.

  • Stimulate the cells with C5a (e.g., 10 nM) for 15-30 minutes at 37°C. Include an unstimulated control.

  • Stop the stimulation by placing the samples on ice.

  • If using whole blood, lyse the red blood cells according to the manufacturer's protocol and wash the remaining leukocytes.

  • Stain the cells with a fluorochrome-conjugated anti-CD11b antibody for 20-30 minutes on ice in the dark.

  • Wash the cells with FACS buffer to remove unbound antibody.

  • Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Gate on the neutrophil population (based on forward and side scatter properties) and measure the mean fluorescence intensity (MFI) of CD11b.

  • Calculate the percent inhibition of C5a-induced CD11b upregulation for each this compound concentration.

Conclusion

This compound is a highly potent and selective C5aR1 antagonist that serves as a critical tool for investigating the role of the C5a/C5aR1 axis in inflammatory processes. The protocols outlined above provide a framework for conducting in vitro experiments to characterize the pharmacological effects of this compound on various cell types. Careful optimization of cell numbers, reagent concentrations, and incubation times will be necessary for specific experimental systems.

References

Application Notes and Protocols for the Quantification of Avacopan in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of avacopan in plasma, a critical aspect of therapeutic drug monitoring and pharmacokinetic studies. The primary method detailed is a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) assay, which offers high sensitivity and selectivity. Additionally, an alternative High-Performance Liquid Chromatography (HPLC) method is presented for broader analytical applications.

Introduction

This compound is an orally administered selective C5a receptor antagonist. It is used in the treatment of anti-neutrophil cytoplasmic autoantibody (ANCA)-associated vasculitis.[1][2] Monitoring plasma concentrations of this compound is crucial for optimizing therapeutic outcomes, managing drug interactions (particularly with CYP3A4 inhibitors and inducers), and understanding its pharmacokinetic profile in diverse patient populations.[3][4] The following protocols provide validated methods for the accurate and precise quantification of this compound in human plasma.

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the gold-standard method for quantifying this compound in plasma due to its high sensitivity, specificity, and robustness.[1][3]

Quantitative Data Summary
ParameterResult
Linearity Range10–800 ng/mL
Within-Run Relative Standard Deviation< 10.2%
Between-Run Relative Standard Deviation< 10.2%
Within-Run Relative Error2.4% to 14.4%
Between-Run Relative Error2.4% to 14.4%
IS-Normalized Matrix Effect2.2% to 5.1%
IS-Normalized Extraction Recovery104.3% to 109.7%
Lower Limit of Quantification (LLOQ)10 ng/mL
Experimental Protocol

1. Sample Preparation (Protein Precipitation)

  • To a 1.5 mL microcentrifuge tube, add 50 µL of human plasma sample, 10 µL of internal standard working solution ([2H4]-avacopan), and 150 µL of acetonitrile.

  • Vortex mix for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

2. Liquid Chromatography

  • LC System: A validated high-performance liquid chromatography system.

  • Column: Accurore® C18 column (2.1 × 50 mm, 2.6 µm).[1]

  • Mobile Phase A: Water with 0.1% formic acid.[1]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]

  • Flow Rate: 0.5 mL/min.[1]

  • Gradient Elution:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20-95% B

    • 2.5-4.0 min: 95% B

    • 4.0-4.1 min: 95-20% B

    • 4.1-6.0 min: 20% B

  • Column Temperature: 40°C.

  • Autosampler Temperature: 10°C.

  • Total Run Time: 6 minutes.[1]

3. Tandem Mass Spectrometry

  • Mass Spectrometer: TSQ Quantis® triple quadrupole mass spectrometer (ThermoFisher Scientific) or equivalent.[1]

  • Ionization Source: Electrospray ionization (ESI) in positive mode.[1]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: m/z 564.2 → 209.1

    • [2H4]-Avacopan (IS): m/z 568.2 → 213.1

  • Ion Source Parameters:

    • Spray Voltage: 3500 V

    • Sheath Gas: 50 Arb

    • Aux Gas: 10 Arb

    • Sweep Gas: 1 Arb

    • Ion Transfer Tube Temperature: 325°C

    • Vaporizer Temperature: 350°C

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (50 µL) is Internal Standard ([2H4]-Avacopan) plasma->is precip Protein Precipitation (Acetonitrile) is->precip vortex Vortex precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection Transfer Supernatant lc_sep LC Separation (C18 Column) injection->lc_sep ms_detect MS/MS Detection (MRM Mode) lc_sep->ms_detect quant Quantification ms_detect->quant

Caption: LC-MS/MS workflow for this compound quantification.

Method 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is suitable for the analysis of this compound in bulk and pharmaceutical dosage forms and can be adapted for plasma analysis with appropriate validation.[5][6]

Quantitative Data Summary
ParameterResult
Linearity Range10-50 µg/mL
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Retention Time~2.29 min
%RSD0.66
Experimental Protocol

1. Sample Preparation

  • For plasma samples, a liquid-liquid extraction or solid-phase extraction method would need to be developed and validated to remove plasma components and concentrate the analyte.

2. High-Performance Liquid Chromatography

  • HPLC System: A validated HPLC system with a UV detector.

  • Column: Develosil ODS HG-5 RP C18 (150 x 4.6 mm, 5 µm).[5]

  • Mobile Phase: Acetonitrile: Water (70:30 v/v).[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection Wavelength: 257 nm.[5][6]

  • Injection Volume: 10 µL.[6]

  • Column Temperature: Ambient.[6]

  • Run Time: Approximately 6 minutes.[6]

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis RP-HPLC Analysis plasma Plasma Sample extraction Liquid-Liquid or Solid-Phase Extraction plasma->extraction reconstitution Reconstitute in Mobile Phase extraction->reconstitution injection Inject into HPLC reconstitution->injection Transfer to Vial lc_sep Chromatographic Separation (C18 Column) injection->lc_sep uv_detect UV Detection (257 nm) lc_sep->uv_detect quant Quantification uv_detect->quant

Caption: RP-HPLC workflow for this compound quantification.

This compound Signaling Pathway

This compound is a C5a receptor (C5aR) antagonist.[4][7][8] In ANCA-associated vasculitis, the binding of C5a to its receptor on neutrophils triggers a pro-inflammatory cascade, leading to neutrophil activation, migration, and degranulation, which contributes to blood vessel inflammation.[8] this compound blocks this interaction, thereby reducing the inflammatory response.[4][7]

cluster_pathway This compound Mechanism of Action C5a C5a C5aR C5a Receptor (C5aR) on Neutrophil C5a->C5aR Binds to Activation Neutrophil Activation C5aR->Activation Triggers This compound This compound This compound->C5aR Blocks Chemotaxis Chemotaxis & Migration Activation->Chemotaxis Degranulation Degranulation & ROS Production Activation->Degranulation Inflammation Vascular Inflammation Chemotaxis->Inflammation Degranulation->Inflammation

Caption: this compound's antagonism of the C5a receptor.

References

Troubleshooting & Optimization

Avacopan Experiments Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Avacopan (TAVNEOS®), a selective C5a receptor (C5aR) antagonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting experiments and to answer frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an orally administered, selective antagonist of the complement 5a receptor (C5aR, also known as CD88).[1][2] It works by blocking the interaction between the anaphylatoxin C5a and C5aR on inflammatory cells, particularly neutrophils.[3][4] This inhibition prevents C5a-mediated neutrophil activation, migration, and the release of pro-inflammatory molecules, thereby interrupting the inflammatory cascade that drives ANCA-associated vasculitis (AAV).[1][4][5] The precise therapeutic mechanism has not been definitively established, but it effectively reduces the downstream inflammatory responses without appearing to interfere with the formation of the membrane attack complex (C5b-9).[3][4]

Q2: In which experimental models has this compound (CCX168) been shown to be effective?

A2: this compound has demonstrated efficacy in various preclinical and clinical models. In vitro, it has been shown to block C5a-mediated migration, calcium mobilization, and CD11b upregulation in both U937 cells and freshly isolated human neutrophils.[6][7] In vivo, its effectiveness was confirmed in a human C5aR knock-in mouse model of ANCA-induced glomerulonephritis, where it suppressed disease induction.[7] It has also been shown to be effective in migration and neutrophil margination assays in cynomolgus monkeys.[6][7]

Q3: What is the recommended dosage for in vivo studies?

A3: The standard clinical dose for adult humans is 30 mg taken twice daily with food.[2] In a Phase 1 trial with healthy volunteers, this regimen was shown to block the C5a-induced upregulation of CD11b on circulating neutrophils by 94% or more, indicating near-complete target coverage.[6][7] For preclinical animal models, dosage should be determined based on pharmacokinetic and pharmacodynamic studies to achieve similar target engagement.

Q4: Are there known issues with this compound solubility for in vitro experiments?

A4: As an orally bioavailable small molecule, this compound has been formulated for systemic absorption. For in vitro assays, it is typically dissolved in a suitable solvent like DMSO. Researchers should consult the manufacturer's data sheet for specific solubility information and ensure the final solvent concentration in the assay medium is low enough to not affect cell viability or the experimental outcome.

Q5: What are the most common adverse events observed that might be relevant for preclinical safety studies?

A5: In clinical trials, some of the most frequently reported adverse events include nausea, headache, and peripheral edema.[8] Importantly for researchers, there have been reports of elevated liver transaminases, indicating potential hepatotoxicity.[1] Cases of drug-induced liver injury, including a report of vanishing bile duct syndrome, have been noted, suggesting that monitoring liver function is a critical safety consideration in preclinical and clinical studies.[9]

Troubleshooting Experimental Issues

In Vitro Assay Problems
Problem / Observation Potential Cause Suggested Solution
No inhibition of neutrophil migration towards C5a 1. This compound Degradation: Improper storage or handling of the compound. 2. Suboptimal Concentration: Incorrect dosage calculation. 3. Cell Health: Neutrophils are not healthy or responsive. 4. C5a Potency: C5a chemoattractant has lost activity.1. Confirm storage conditions (protect from light, store at recommended temperature). Prepare fresh stock solutions. 2. Perform a dose-response curve to determine the optimal inhibitory concentration (IC50) for your specific assay conditions. 3. Check neutrophil viability (e.g., with Trypan Blue) and ensure they are freshly isolated. Use a positive control chemoattractant to confirm cell responsiveness. 4. Test the C5a stock on untreated cells to confirm its activity.
High background signal in CD11b upregulation assay (Flow Cytometry) 1. Non-specific Antibody Binding: Inadequate blocking or poor antibody quality. 2. Spontaneous Cell Activation: Neutrophils were activated during isolation or handling.1. Use an Fc block reagent before staining. Titrate the anti-CD11b antibody to find the optimal concentration. Include an isotype control. 2. Handle cells gently, on ice, and use buffers containing divalent cations (Ca2+/Mg2+) to maintain a resting state.
Inconsistent results in calcium mobilization assay 1. Dye Loading Issues: Inconsistent loading of calcium-sensitive dye (e.g., Fura-2, Fluo-4). 2. Cell Clumping: Aggregation of cells affecting signal reading.1. Optimize dye concentration and incubation time. Ensure cells are washed thoroughly post-loading. 2. Ensure single-cell suspension before starting the assay. Use buffers that prevent aggregation.
In Vivo / Animal Model Problems
Problem / Observation Potential Cause Suggested Solution
Lack of efficacy in ANCA-vasculitis mouse model 1. Insufficient Drug Exposure: Inadequate dosing, frequency, or route of administration. 2. Model Specificity: The chosen animal model may not be fully C5a-dependent. 3. Timing of Treatment: Treatment initiated too late in the disease course.1. Conduct pharmacokinetic studies to confirm adequate plasma concentrations of this compound. Ensure the formulation is stable and properly administered (e.g., oral gavage). 2. Confirm the role of the C5a/C5aR axis in your specific model. The human C5aR knock-in mouse model is recommended as this compound is highly selective for the human receptor.[7][10] 3. Initiate treatment prophylactically or at the earliest signs of disease to effectively block the inflammatory cascade.
Elevated liver enzymes (ALT/AST) in treated animals 1. Hepatotoxicity: this compound has been associated with liver injury.[1] 2. Vehicle Effect: The vehicle used for administration may be causing liver stress. 3. Concomitant Medications: Interaction with other administered therapies.1. Monitor liver function tests regularly. Consider dose reduction studies. Perform histopathological analysis of liver tissue. 2. Run a vehicle-only control group to assess the impact of the delivery vehicle. 3. Review all co-administered substances for potential drug-drug interactions affecting liver metabolism. This compound is a CYP3A4 substrate.
Unexpected infections in treatment group 1. Immune Modulation: While this compound is designed to be specific, effects on host defense cannot be entirely ruled out. 2. Underlying Immunosuppression: The disease model itself or other treatments (e.g., cyclophosphamide) may cause immunosuppression.1. This compound's mechanism should largely spare the C5b-9 membrane attack complex, which is crucial for fighting certain infections.[1][11] However, monitor animals closely for signs of infection. 2. Ensure strict aseptic techniques and housing conditions. Compare infection rates to the control group receiving the same standard-of-care immunosuppressants.

Key Experimental Protocols & Methodologies

Protocol 1: Neutrophil Chemotaxis Assay (Boyden Chamber)

This protocol is based on methodologies used to characterize this compound's effect on C5a-mediated neutrophil migration.[6][7]

  • Cell Preparation: Isolate human neutrophils from fresh whole blood using a standard method such as density gradient centrifugation (e.g., with Ficoll-Paque). Resuspend the purified neutrophils in an appropriate assay buffer (e.g., HBSS with 0.1% BSA) at a concentration of 1-2 x 10^6 cells/mL.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution in the assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.1%.

  • Assay Setup:

    • Add C5a (recombinant human) to the lower wells of a Boyden chamber plate at a concentration known to induce robust migration (e.g., 10-100 ng/mL).

    • Add assay buffer alone to some wells as a negative control.

    • In the upper chamber (insert), add the neutrophil suspension. For treatment groups, pre-incubate the neutrophils with the different concentrations of this compound for 15-30 minutes at 37°C before adding them to the insert. The insert contains a porous membrane (e.g., 3-5 µm pores) that allows for active migration.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 60-90 minutes.

  • Quantification: After incubation, remove the inserts. Quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the cells in the lower well and measuring the activity of a cellular enzyme like myeloperoxidase (MPO) or by using a fluorescent DNA-binding dye (e.g., CyQUANT).

  • Data Analysis: Calculate the percentage inhibition of migration for each this compound concentration relative to the C5a-only positive control. Plot the results to determine the IC50 value.

Protocol 2: ADVOCATE Phase 3 Clinical Trial Design

The ADVOCATE trial was a pivotal study evaluating this compound in ANCA-associated vasculitis.[12][13][14] Understanding its design is crucial for clinical development professionals.

  • Objective: To evaluate the efficacy and safety of this compound as a replacement for a tapering regimen of prednisone for inducing and sustaining remission in patients with severe, active ANCA-associated vasculitis.[13][15]

  • Design: A global, randomized, double-blind, double-dummy, active-controlled trial.[12][14] 330 patients were randomized 1:1.

  • Treatment Arms (52 weeks):

    • This compound Group: Received this compound (30 mg, twice daily) plus a placebo matching the prednisone taper.

    • Active Control (Prednisone) Group: Received a tapering course of oral prednisone plus a placebo matching this compound.

  • Standard Therapy: All patients in both arms received standard-of-care immunosuppressive therapy, either cyclophosphamide (followed by azathioprine) or rituximab.[14]

  • Primary Endpoints:

    • Remission at Week 26: Defined as a Birmingham Vasculitis Activity Score (BVAS) of 0 and not taking glucocorticoids for AAV treatment in the 4 weeks prior.[12][13]

    • Sustained Remission at Week 52: Defined as remission at both Week 26 and Week 52, without relapse.[12][13]

  • Key Outcome: The trial demonstrated that this compound was non-inferior to prednisone for remission at week 26 and superior for sustained remission at week 52.[16]

Visualizations: Pathways and Workflows

Avacopan_Mechanism_of_Action cluster_Vessel Blood Vessel & Tissue C5a C5a C5aR C5aR C5a->C5aR Binds Neutrophil Neutrophil Activation Neutrophil Activation (Degranulation, NETosis) C5aR->Activation Signals Activation->C5a Amplification Loop (releases more C5a) Damage Vessel & Tissue Damage (Vasculitis) Activation->Damage This compound This compound This compound->C5aR Blocks

Caption: this compound blocks C5a from binding to its receptor (C5aR) on neutrophils.

Troubleshooting_Workflow Start Experiment Yields Unexpected Result Check_Reagents Verify Reagent Integrity (this compound, C5a, Antibodies) Start->Check_Reagents Check_Cells Assess Cell Health & Viability (e.g., Trypan Blue) Start->Check_Cells Check_Protocol Review Protocol Steps (Concentrations, Incubation Times) Start->Check_Protocol Run_Controls Analyze Controls (Positive, Negative, Vehicle) Check_Reagents->Run_Controls Check_Cells->Run_Controls Check_Protocol->Run_Controls Controls_OK Controls Behave as Expected? Run_Controls->Controls_OK Isolate_Variable Problem is Likely with Test Condition Controls_OK->Isolate_Variable Yes System_Issue Problem is Systemic (Reagents, Cells, Protocol) Controls_OK->System_Issue No Optimize Optimize Variable (e.g., Dose-Response) Isolate_Variable->Optimize Re_evaluate Re-evaluate Systemic Component System_Issue->Re_evaluate

Caption: A logical workflow for troubleshooting unexpected experimental results.

Experimental_Workflow_Diagram Prep Prepare Reagents (Isolate Neutrophils, Dilute this compound) Incubate Pre-incubate Cells with this compound or Vehicle Prep->Incubate Stimulate Stimulate with C5a (e.g., add to lower chamber) Incubate->Stimulate Assay Run Assay (e.g., Migration for 90 min) Stimulate->Assay Readout Acquire Data (e.g., Plate Reader, Flow Cytometer) Assay->Readout Analyze Analyze & Interpret Results Readout->Analyze

Caption: A generalized workflow for a typical in vitro this compound experiment.

References

Avacopan In Vitro Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and in vitro stability of avacopan. Detailed troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to address common experimental challenges.

This compound Solubility Data

This compound is a poorly water-soluble compound, necessitating the use of organic solvents for the preparation of stock solutions for in vitro studies. The following table summarizes the solubility of this compound in various common laboratory solvents.

SolventSolubility (mg/mL)Molar Equivalent (mM)Reference
Dimethyl Sulfoxide (DMSO)100171.92[1]
Ethanol2034.38
WaterInsoluble (<0.011)-

Note: Solubility values can be subject to slight batch-to-batch variations.

This compound In Vitro Stability

This compound is a stable molecule under standard laboratory storage conditions. Proper storage is crucial to maintain its integrity for reproducible experimental results.

ConditionStabilityRecommendations
Solid FormStable for ≥ 4 years at -20°C.Store in a tightly sealed container, protected from light.
DMSO Stock SolutionStable for extended periods at -20°C or -80°C.Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Aqueous SolutionsProne to precipitation.Prepare fresh dilutions in aqueous buffers for immediate use.

Troubleshooting and FAQs

This section addresses common issues encountered when working with this compound in in vitro experiments.

Q1: My this compound solution precipitates when I add it to my aqueous cell culture medium. How can I prevent this?

A1: This is a common issue due to this compound's low aqueous solubility. Here are several strategies to mitigate precipitation:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is consistent across all experimental conditions and is at a level tolerated by your cells (typically ≤ 0.5%). When preparing working solutions, dilute the this compound stock solution directly into the final volume of the medium with vigorous mixing.

  • Serial Dilutions in DMSO: If you are performing a dose-response experiment, it is critical to make serial dilutions of your this compound stock in 100% DMSO before the final dilution into the aqueous medium. This ensures that the compound does not precipitate out at intermediate concentrations.

  • Pre-warming the Medium: Warming the cell culture medium to 37°C before adding the this compound solution can sometimes help to improve solubility.

  • Solubilizing Agents: For certain cell-free assays, the use of solubilizing agents such as Pluronic F-127 or bovine serum albumin (BSA) in the buffer may be considered. However, their compatibility with your specific assay must be validated.

Q2: I am observing inconsistent results in my cell-based assays with this compound. What could be the cause?

A2: Inconsistent results can stem from several factors related to the handling of a poorly soluble compound like this compound:

  • Incomplete Solubilization: Ensure your this compound stock solution in DMSO is fully dissolved. Gentle warming and vortexing can aid in complete dissolution.

  • Precipitation in Working Solutions: Even if not immediately visible, microprecipitation can occur. It is recommended to prepare fresh working solutions from the DMSO stock for each experiment and use them promptly.

  • Adsorption to Plastics: Hydrophobic compounds like this compound can adsorb to plastic surfaces of labware (e.g., pipette tips, microplates). Using low-adhesion plastics and minimizing the transfer steps can help reduce this effect.

  • Cell Health and Density: Ensure that the cells used in the assay are healthy and seeded at a consistent density. The final DMSO concentration should be tested for its effect on cell viability and the assay readout in a vehicle control group.

Q3: How should I prepare a stock solution of this compound?

A3: To prepare a stock solution, dissolve the solid this compound in fresh, anhydrous DMSO to the desired concentration (e.g., 10 mM or 100 mM). Ensure the solution is clear and homogenous. Gentle warming (up to 37°C) and vortexing can be used to facilitate dissolution. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q4: What is the mechanism of action of this compound that I should consider when designing my in vitro experiments?

A4: this compound is a selective antagonist of the complement C5a receptor 1 (C5aR1, also known as CD88).[2][3][4][5] It blocks the binding of the pro-inflammatory anaphylatoxin C5a to its receptor, thereby inhibiting downstream signaling pathways involved in neutrophil activation, chemotaxis, and the release of inflammatory mediators. When designing your experiments, you should consider cell types that express C5aR1 (e.g., neutrophils, monocytes, macrophages) and assays that measure C5a-mediated responses, such as calcium mobilization, chemotaxis, or the expression of activation markers like CD11b.[6]

Experimental Protocols

Protocol for Determining Kinetic Solubility of this compound

This protocol is adapted from the shake-flask method and is suitable for determining the kinetic solubility of this compound in aqueous buffers.[7][8]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Thermomixer or orbital shaker

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Prepare Stock Solution: Prepare a 20 mM stock solution of this compound in 100% DMSO. Ensure complete dissolution.

  • Incubation: In duplicate, add 10 µL of the 20 mM this compound stock solution to 490 µL of PBS (pH 7.4) in a microcentrifuge tube. This results in a 400 µM solution with 2% DMSO.

  • Equilibration: Place the tubes in a thermomixer set to 850 rpm and incubate at room temperature for 2 hours to allow for equilibration.

  • Separation of Undissolved Compound: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any precipitated compound.

  • Quantification: Carefully collect the supernatant and determine the concentration of dissolved this compound using a validated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or by HPLC against a standard curve).

Protocol for In Vitro Stability Assessment of this compound

This protocol outlines a general procedure for assessing the stability of this compound in a DMSO stock solution.

Materials:

  • This compound DMSO stock solution (e.g., 10 mM)

  • HPLC system with a suitable column and detector

  • -20°C and 4°C storage units

Procedure:

  • Initial Analysis (T=0): Immediately after preparation, analyze the this compound DMSO stock solution by HPLC to determine the initial concentration and purity. This will serve as the baseline.

  • Sample Storage: Aliquot the stock solution into separate vials and store them under different conditions:

    • -20°C (long-term)

    • 4°C (short-term)

    • Room temperature (accelerated degradation)

  • Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks for -20°C and 4°C; and 1, 3, 7, and 14 days for room temperature), retrieve one aliquot from each storage condition.

  • HPLC Analysis: Analyze the samples by HPLC to determine the concentration of this compound remaining and to detect the presence of any degradation products.

  • Data Analysis: Compare the results at each time point to the initial (T=0) analysis. Calculate the percentage of this compound remaining and monitor the increase in any degradation peaks.

Visualizations

This compound Experimental Workflow

experimental_workflow This compound In Vitro Experimental Workflow cluster_prep Solution Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis avacopan_solid This compound (Solid) stock_solution This compound Stock Solution (e.g., 10 mM in DMSO) avacopan_solid->stock_solution Dissolve dmso DMSO dmso->stock_solution working_solution Working Solution (Diluted in Medium) stock_solution->working_solution Dilute cell_culture Cell Culture with C5aR1 Expression treatment Treat Cells with this compound cell_culture->treatment working_solution->treatment readout Assay Readout (e.g., Ca2+ flux, Chemotaxis) treatment->readout data_collection Data Collection readout->data_collection statistical_analysis Statistical Analysis data_collection->statistical_analysis interpretation Interpretation of Results statistical_analysis->interpretation

Caption: Workflow for a typical in vitro cell-based assay using this compound.

C5a-C5aR1 Signaling Pathway and this compound Inhibition

C5aR1_signaling C5a-C5aR1 Signaling and this compound Inhibition cluster_membrane Cell Membrane cluster_downstream Downstream Signaling C5aR1 C5aR1 (CD88) G_protein G-protein Activation C5aR1->G_protein Activates C5a C5a C5a->C5aR1 Binds This compound This compound This compound->C5aR1 Inhibits PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt MAPK MAPK Pathway G_protein->MAPK Ca_flux Ca2+ Mobilization G_protein->Ca_flux Cellular_Response Cellular Response (Chemotaxis, Degranulation) PI3K_Akt->Cellular_Response MAPK->Cellular_Response Ca_flux->Cellular_Response

Caption: this compound blocks C5a binding to C5aR1, inhibiting downstream inflammatory signaling.

References

Avacopan Optimization for Cell-Based Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of Avacopan, a selective C5a receptor (C5aR1/CD88) antagonist, in various cell-based assays. This resource offers detailed troubleshooting, frequently asked questions (FAQs), structured data tables for easy reference, and complete experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a small molecule inhibitor that selectively targets the complement C5a receptor 1 (C5aR1).[1][2] C5aR1 is a G protein-coupled receptor primarily found on the surface of immune cells like neutrophils.[1] Upon binding of its ligand, the anaphylatoxin C5a, C5aR1 triggers a signaling cascade that leads to neutrophil activation, chemotaxis (cell migration), degranulation, and the production of reactive oxygen species (ROS), all of which are key components of the inflammatory response.[1] this compound acts as a competitive antagonist, blocking the interaction between C5a and C5aR1, thereby mitigating these pro-inflammatory downstream effects.[1][3]

Q2: What is the optimal concentration of this compound to use in my cell-based assay?

A2: The optimal concentration of this compound is highly dependent on the specific assay and cell type being used. Based on published in vitro studies, this compound demonstrates high potency, with IC50 values typically in the low nanomolar range. For initial experiments, a concentration range of 1 nM to 1 µM is recommended. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is soluble in organic solvents like dimethyl sulfoxide (DMSO).[4] To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the powdered this compound in 100% DMSO. It is recommended to use fresh, high-quality DMSO to ensure complete dissolution. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your assay is consistent across all conditions and ideally does not exceed 0.1% to avoid solvent-induced cellular effects.

Q4: Can this compound be used in assays with cell lines as well as primary cells?

A4: Yes, this compound has been shown to be effective in both cell lines (e.g., U937 human monocytic cells) and freshly isolated primary human neutrophils.[1][5][6] It is important to note that the expression levels of C5aR1 may vary between different cell types and culture conditions, which can influence the observed potency of this compound.

Q5: Is this compound selective for the C5aR1 receptor?

A5: Yes, this compound is highly selective for C5aR1. Studies have shown that it has no significant activity at other related receptors such as C5L2, C3aR, or a wide range of other chemokine receptors, ion channels, and enzymes at concentrations well above its effective range for C5aR1.[5][7]

Data Presentation: In Vitro Potency of this compound

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in various in vitro functional assays. These values can serve as a starting point for designing your experiments.

Assay TypeCell TypeIC50 Value (nM)Reference
C5a BindingU937 Cells0.1[2][5][6][8][9]
C5a BindingHuman Neutrophils0.2[5][10]
Calcium MobilizationU937 Cells0.1[5][6]
Calcium MobilizationHuman Neutrophils0.2[2][5]
ChemotaxisU937 Cells0.2[2][5][6]
ChemotaxisHuman Whole Blood1.7[5][11]
CD11b UpregulationHuman Whole Blood3.0[5]

Signaling Pathway and Experimental Workflow Diagrams

To visually guide researchers, the following diagrams illustrate the C5aR1 signaling pathway, a general workflow for optimizing this compound concentration, and a troubleshooting decision tree.

C5aR1_Signaling_Pathway C5aR1 Signaling Pathway C5a C5a C5aR1 C5aR1 (GPCR) C5a->C5aR1 Binds G_protein Gαi / Gβγ C5aR1->G_protein Activates This compound This compound This compound->C5aR1 Blocks PLC PLC G_protein->PLC PI3K PI3Kγ G_protein->PI3K PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC Ca_release->PKC Cellular_Response Cellular Responses: - Chemotaxis - Degranulation - Oxidative Burst - Cytokine Release Ca_release->Cellular_Response MAPK MAPK (ERK, p38) PKC->MAPK PKC->Cellular_Response Akt Akt PI3K->Akt Akt->MAPK MAPK->Cellular_Response

Caption: C5aR1 signaling cascade and the inhibitory action of this compound.

Avacopan_Optimization_Workflow Experimental Workflow for this compound Concentration Optimization cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Optimization prep_stock Prepare this compound Stock Solution (in DMSO) dose_response Perform Dose-Response (e.g., 0.1 nM to 10 µM) prep_stock->dose_response prep_cells Prepare Target Cells (e.g., neutrophils, U937) prep_cells->dose_response cytotoxicity Assess Cytotoxicity (e.g., MTT Assay) dose_response->cytotoxicity functional_assay Perform Functional Assay (e.g., Chemotaxis, Oxidative Burst) dose_response->functional_assay select_conc Select Optimal Non-Toxic Concentration Range cytotoxicity->select_conc analyze_data Analyze Data & Determine IC50 functional_assay->analyze_data analyze_data->select_conc confirm_activity Confirm Activity with Positive/Negative Controls select_conc->confirm_activity

Caption: Step-by-step workflow for optimizing this compound concentration.

Troubleshooting_Guide Troubleshooting Logic for this compound Assays solution solution check check start Inconsistent or Unexpected Results? no_inhibition No this compound Inhibition? start->no_inhibition No high_background High Background Signal? start->high_background Yes cell_death Significant Cell Death? start->cell_death Yes check_conc Concentration Too Low? no_inhibition->check_conc check_dmso DMSO Concentration >0.5%? high_background->check_dmso check_avacopan_toxicity This compound Concentration Too High? cell_death->check_avacopan_toxicity check_activity This compound Degraded? check_conc->check_activity No sol_increase_conc Increase this compound Concentration check_conc->sol_increase_conc Yes check_cells Low C5aR1 Expression? check_activity->check_cells No sol_new_stock Prepare Fresh Stock Solution check_activity->sol_new_stock Yes sol_verify_cells Verify C5aR1 Expression (e.g., Flow Cytometry) check_cells->sol_verify_cells Yes check_reagents Reagent Contamination? check_dmso->check_reagents No sol_reduce_dmso Lower Final DMSO Concentration check_dmso->sol_reduce_dmso Yes sol_fresh_reagents Use Fresh Reagents/ Media check_reagents->sol_fresh_reagents Yes check_assay_conditions Harsh Assay Conditions? check_avacopan_toxicity->check_assay_conditions No sol_lower_this compound Lower this compound Concentration check_avacopan_toxicity->sol_lower_this compound Yes sol_optimize_assay Optimize Incubation Times/ Reagent Concentrations check_assay_conditions->sol_optimize_assay Yes

Caption: A decision tree to troubleshoot common issues in this compound assays.

Experimental Protocols

Below are detailed protocols for key cell-based assays to assess this compound activity.

Protocol 1: Neutrophil Chemotaxis Assay (Boyden Chamber)

Objective: To determine the IC50 of this compound for the inhibition of C5a-induced neutrophil migration.

Materials:

  • This compound

  • Recombinant Human C5a

  • Primary human neutrophils (isolated from whole blood)

  • Chemotaxis buffer (e.g., HBSS with 0.1% BSA)

  • Boyden chamber apparatus with 3-5 µm pore size polycarbonate membranes

  • Cell viability stain (e.g., Calcein-AM)

  • Fluorescence plate reader

Methodology:

  • Cell Preparation: Isolate primary human neutrophils from healthy donor blood using a standard method like Ficoll-Paque density gradient centrifugation followed by dextran sedimentation. Resuspend the purified neutrophils in chemotaxis buffer at a concentration of 1 x 10^6 cells/mL.

  • This compound and Chemoattractant Preparation:

    • Prepare a serial dilution of this compound in chemotaxis buffer. A typical starting range is 1 nM to 1 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).

    • Prepare the C5a chemoattractant solution in chemotaxis buffer. The optimal concentration of C5a should be predetermined by a dose-response curve (typically 1-10 nM).

  • Assay Setup:

    • Add the C5a solution to the lower wells of the Boyden chamber.

    • Add different concentrations of this compound or vehicle control to the neutrophil suspension and incubate for 15-30 minutes at 37°C.

    • Place the polycarbonate membrane over the lower wells.

    • Add the this compound-treated neutrophil suspension to the upper wells of the chamber.

  • Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes to allow for cell migration.

  • Quantification of Migration:

    • After incubation, remove the non-migrated cells from the top of the membrane.

    • Quantify the migrated cells in the lower chamber. This can be done by lysing the cells and measuring ATP content (e.g., CellTiter-Glo®) or by pre-labeling the cells with a fluorescent dye like Calcein-AM and measuring fluorescence.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percentage of inhibition against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.

Protocol 2: Neutrophil Oxidative Burst Assay (Dihydrorhodamine 123)

Objective: To assess the effect of this compound on C5a-induced reactive oxygen species (ROS) production in neutrophils.

Materials:

  • This compound

  • Recombinant Human C5a

  • Phorbol 12-myristate 13-acetate (PMA) as a positive control

  • Primary human neutrophils

  • Assay buffer (e.g., HBSS with Ca2+/Mg2+)

  • Dihydrorhodamine 123 (DHR 123)

  • Flow cytometer or fluorescence plate reader

Methodology:

  • Cell Preparation: Isolate human neutrophils as described in Protocol 1 and resuspend them in assay buffer at 1 x 10^6 cells/mL.

  • Inhibitor and Probe Loading:

    • Incubate the neutrophils with various concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle control for 15 minutes at 37°C.

    • Add DHR 123 to the cell suspension at a final concentration of 1-5 µM and incubate for another 15 minutes at 37°C in the dark.

  • Stimulation:

    • Add C5a (10-100 nM) to the appropriate wells/tubes to induce oxidative burst.

    • Include an unstimulated control (buffer only) and a positive control stimulated with PMA (e.g., 100 nM).

  • Incubation: Incubate for 15-30 minutes at 37°C in the dark.

  • Measurement:

    • Stop the reaction by adding cold buffer or placing the samples on ice.

    • Measure the fluorescence of the oxidized rhodamine 123 using a flow cytometer (FITC channel) or a fluorescence plate reader (Excitation/Emission ~488/530 nm).

  • Data Analysis: Quantify the mean fluorescence intensity (MFI) for each condition. Calculate the percentage of inhibition of the C5a-induced response by this compound and determine the IC50.

Protocol 3: Cytotoxicity Assay (MTT)

Objective: To determine the concentration range at which this compound is not cytotoxic to the target cells.

Materials:

  • This compound

  • Target cells (e.g., neutrophils or U937 cells)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plate

  • Spectrophotometer (plate reader)

Methodology:

  • Cell Seeding: Seed your target cells in a 96-well plate at an appropriate density (e.g., 1-5 x 10^4 cells/well) and allow them to adhere overnight if applicable.

  • Treatment:

    • Prepare a serial dilution of this compound in complete culture medium, typically at higher concentrations than used in functional assays (e.g., 100 nM to 100 µM).

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for a period relevant to your functional assays (e.g., 24-48 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • After the incubation period, add 10-20 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot cell viability against the log of the this compound concentration to determine the cytotoxic concentration 50 (CC50).

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or weak inhibition by this compound 1. This compound concentration is too low.2. Degraded this compound stock solution.3. Low or no C5aR1 expression on target cells.4. C5a concentration is too high, outcompeting the inhibitor.1. Perform a wider dose-response curve (e.g., up to 10 µM).2. Prepare a fresh stock solution of this compound.3. Verify C5aR1 expression using flow cytometry or western blotting.4. Optimize the C5a concentration to be in the EC50-EC80 range.
High background in the assay 1. High final DMSO concentration.2. Contamination of reagents or cell culture.3. Spontaneous activation of cells.1. Ensure the final DMSO concentration is below 0.5%, ideally ≤0.1%.2. Use sterile techniques and fresh, high-quality reagents.3. Handle cells gently and use them as soon as possible after isolation.
Inconsistent results between experiments 1. Variability in cell health or passage number.2. Inconsistent incubation times or temperatures.3. Lot-to-lot variability of this compound or other reagents.1. Use cells at a consistent passage number and ensure high viability (>95%).2. Standardize all incubation steps precisely.3. Qualify new lots of critical reagents before use in experiments.
Evidence of cell death at effective concentrations 1. This compound is cytotoxic at the tested concentrations.2. Assay conditions are too harsh for the cells.1. Perform a cytotoxicity assay (e.g., MTT) to determine the non-toxic concentration range.2. Optimize assay parameters such as incubation time and reagent concentrations to be less stressful for the cells.

References

Avacopan Off-Target Effects: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for investigating the potential off-target effects of avacopan. The content is structured to offer straightforward answers to common questions and practical troubleshooting for experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the known selectivity profile of this compound?

This compound is a selective antagonist of the human complement 5a receptor 1 (C5aR1). Preclinical studies have demonstrated its high selectivity. In a comprehensive screening, this compound showed no significant activity (IC50 >5,000 nM) against a panel of related G protein-coupled receptors (GPCRs), including C5L2, C3aR, ChemR23, GPR1, and FPR1. Furthermore, it was inactive against a panel of 18 chemokine receptors and 54 other pharmacologically relevant receptors.[1] this compound also did not inhibit the hERG potassium ion channel.[1]

Q2: Does this compound interact with any other receptors at higher concentrations?

At a concentration of 10 µM, which is significantly higher than its therapeutic plasma concentration, this compound exhibited weak inhibitory activity on the human adenosine A2a receptor (42% inhibition) and A3 receptor (33% inhibition), as well as on the sodium channel (site 2).[1] Researchers should be aware of these potential interactions when using high concentrations of this compound in in vitro experiments.

Q3: What are the known effects of this compound on cytochrome P450 (CYP) enzymes?

This compound is primarily metabolized by CYP3A4.[2] In vitro studies have shown that this compound and its major active metabolite, M1, are time-dependent inhibitors of CYP3A4.[3][4] Preclinical screening indicated no inhibitory activity (IC50 >5,000 nM) against CYP1A2, CYP2C9, CYP2C19, and CYP2D6 at therapeutic concentrations.[1][2] Due to its interaction with CYP3A4, there is a potential for drug-drug interactions with compounds that are substrates, inducers, or inhibitors of this enzyme.[2]

Q4: Does the major metabolite of this compound, M1, have off-target activity?

The M1 metabolite of this compound is a monohydroxylated form and exhibits similar C5aR1 antagonist activity to the parent compound.[5] As an active metabolite, it is also considered in safety and off-target assessments. Like this compound, M1 is a time-dependent inhibitor of CYP3A4.[3][4] While extensive off-target screening data for M1 is not publicly available, its similar structure to this compound suggests that any off-target investigations should ideally include both the parent drug and the M1 metabolite.

Troubleshooting Guides

This section provides guidance on how to address specific issues that may arise during in vitro experiments with this compound.

Issue 1: Unexpected changes in cell viability or proliferation in your cell-based assay.

  • Question: You observe a decrease in cell viability or an unexpected change in proliferation in your cell line after treatment with this compound, which is not expected based on its known mechanism of action. What are the potential causes and how can you troubleshoot this?

  • Answer:

    • Confirm the Identity and Purity of this compound: Ensure the compound you are using is of high purity and has been correctly identified. Impurities from synthesis or degradation products could be responsible for the observed cytotoxicity.

    • Rule out Solvent Toxicity: Perform a vehicle control experiment with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound to ensure that the solvent itself is not causing the observed effects.

    • Consider High Concentration Effects: If you are using high concentrations of this compound (e.g., >10 µM), the observed effects could be due to off-target activities, such as the weak inhibition of adenosine receptors, or non-specific effects on cell membranes.

    • Assess for Potential Hepatotoxicity: If you are using a liver-derived cell line (e.g., HepG2), the observed effects could be related to this compound's potential for hepatotoxicity.[6] Consider performing specific hepatotoxicity assays (see Experimental Protocol 3).

    • Mycoplasma Contamination Check: Mycoplasma contamination can alter cellular responses and should be routinely checked for in cell cultures.

Issue 2: Confounding results in signaling assays, particularly those involving cAMP or adenosine pathways.

  • Question: Your experiment is designed to study a signaling pathway that is modulated by cAMP or adenosine. You observe unexpected results after treating your cells with this compound. How do you investigate this?

  • Answer:

    • Review this compound Concentration: Given the weak inhibitory activity of this compound on adenosine A2a and A3 receptors at 10 µM,[1] if you are working with concentrations in this range, your results may be influenced by off-target effects.

    • Perform a Dose-Response Curve: Conduct a dose-response experiment with this compound to determine if the observed effect is concentration-dependent. This can help to distinguish between a specific off-target effect and a non-specific artifact.

    • Use a Selective Adenosine Receptor Antagonist: To confirm if the observed effect is mediated by adenosine receptors, pre-treat your cells with a selective antagonist for the A2a or A3 receptor before adding this compound. If the effect of this compound is blocked, it suggests an off-target interaction with the adenosine receptor.

    • Control for C5aR1 Expression: Ensure that your cell line does not endogenously express C5aR1, or if it does, that the observed effects are independent of C5aR1 signaling. You can use a C5aR1 antagonist with a different chemical scaffold as a negative control.

Data Presentation

Table 1: Summary of this compound Off-Target Screening Data

Target ClassSpecific Targets ScreenedResult (IC50 or % Inhibition)Reference
Related GPCRs C5L2, C3aR, ChemR23, GPR1, FPR1IC50 > 5,000 nM[1]
Chemokine Receptors Panel of 18 chemokine receptorsIC50 > 5,000 nM[1]
Other Receptors Panel of 54 pharmacologically relevant receptorsIC50 > 5,000 nM[1]
Adenosine A2a Receptor42% inhibition @ 10 µM[1]
Adenosine A3 Receptor33% inhibition @ 10 µM[1]
Ion Channels hERG Potassium ChannelIC50 < 5,000 nM[1]
Sodium Channel (site 2)Weak activity @ 10 µM[1]
CYP Enzymes CYP1A2, CYP2C9, CYP2C19, CYP2D6IC50 > 5,000 nM[1][2]
CYP3A4Time-dependent inhibitor[3][4]

Experimental Protocols

Experimental Protocol 1: Off-Target Screening using Radioligand Binding Assay

This protocol provides a general framework for assessing the binding of this compound to a panel of off-target receptors.

  • Target and Radioligand Selection: Choose a panel of receptors relevant to your research or a commercially available off-target screening panel. For each target, a specific radioligand with known high affinity and selectivity is required.

  • Membrane Preparation: Prepare cell membranes from cell lines overexpressing the target receptor or from tissues known to express the receptor.

  • Binding Assay:

    • In a 96-well plate, combine the prepared membranes, a fixed concentration of the radioligand, and varying concentrations of this compound (or a single high concentration for initial screening).

    • Include controls for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand for the target receptor).

    • Incubate the plate to allow the binding to reach equilibrium.

  • Separation of Bound and Free Radioligand: Rapidly filter the contents of each well through a filter mat to separate the membrane-bound radioligand from the free radioligand.

  • Detection: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of this compound. If a dose-response is observed, calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

Experimental Protocol 2: Functional Cell-Based Assay for GPCR Off-Target Effects

This protocol describes a method to assess the functional activity of this compound at a potential off-target GPCR.

  • Cell Line Selection: Use a cell line that endogenously expresses the GPCR of interest or a recombinant cell line overexpressing the receptor.

  • Assay Principle: Choose an assay that measures a downstream signaling event of the target GPCR, such as changes in intracellular cyclic AMP (cAMP) for Gs or Gi-coupled receptors, or inositol phosphate (IP) accumulation or calcium flux for Gq-coupled receptors.

  • Cell Culture and Plating: Culture the cells to an appropriate density and seed them into 96- or 384-well plates.

  • Compound Treatment:

    • For antagonist mode: Pre-incubate the cells with varying concentrations of this compound before stimulating with a known agonist of the target receptor.

    • For agonist mode: Incubate the cells with varying concentrations of this compound alone.

    • Include appropriate controls: vehicle control, agonist-only control, and a known antagonist control.

  • Signal Detection: After the incubation period, lyse the cells (if required by the assay kit) and measure the signal (e.g., luminescence for cAMP assays, fluorescence for calcium assays) using a plate reader.

  • Data Analysis: Generate dose-response curves and calculate EC50 (for agonist activity) or IC50 (for antagonist activity) values for this compound at the off-target receptor.

Experimental Protocol 3: In Vitro Hepatotoxicity Assessment using HepG2 Cells

This protocol provides a basic method to evaluate the potential hepatotoxicity of this compound.

  • Cell Culture: Culture HepG2 cells, a human liver carcinoma cell line, in a suitable medium.

  • Cell Plating: Seed the HepG2 cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Exposure: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control and a known hepatotoxin as a positive control.

  • Cytotoxicity Assay (MTT Assay):

    • After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Determine the IC50 value, which is the concentration of this compound that reduces cell viability by 50%.

Visualizations

G cluster_screening Off-Target Screening Workflow Compound This compound PrimaryAssay Primary Screening (e.g., Radioligand Binding Assay Panel) Compound->PrimaryAssay HitValidation Hit Validation (Dose-Response) PrimaryAssay->HitValidation Identified 'Hits' FunctionalAssay Functional Assay (e.g., Cell-Based Signaling Assay) HitValidation->FunctionalAssay DataAnalysis Data Analysis (IC50/EC50 Determination) FunctionalAssay->DataAnalysis Conclusion Off-Target Profile DataAnalysis->Conclusion

Caption: A typical workflow for investigating the off-target effects of a compound.

G cluster_troubleshooting Troubleshooting Unexpected Cell Viability Changes Start Unexpected Cell Viability Change Observed CheckPurity Verify Compound Purity and Identity Start->CheckPurity SolventControl Run Vehicle Control Start->SolventControl Concentration Evaluate Concentration Range Start->Concentration Hepatotoxicity Consider Hepatotoxicity Assay (if applicable) Start->Hepatotoxicity Mycoplasma Check for Mycoplasma Contamination Start->Mycoplasma Resolution Identify Cause of Unexpected Effect CheckPurity->Resolution SolventControl->Resolution Concentration->Resolution Hepatotoxicity->Resolution Mycoplasma->Resolution

Caption: A logical workflow for troubleshooting unexpected cell viability results.

G cluster_pathway This compound's Primary and Potential Off-Target Pathways This compound This compound C5aR1 C5aR1 This compound->C5aR1 Antagonist AdenosineReceptor Adenosine A2a/A3 Receptors (Weak Inhibition at High Conc.) This compound->AdenosineReceptor Off-target CYP3A4 CYP3A4 This compound->CYP3A4 Inhibitor Neutrophil Neutrophil Activation and Migration C5aR1->Neutrophil Inhibits cAMP cAMP Signaling AdenosineReceptor->cAMP DrugMetabolism Metabolism of Other Drugs CYP3A4->DrugMetabolism Affects

Caption: Signaling pathways potentially affected by this compound.

References

Technical Support Center: Avacopan In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing avacopan in in vitro experiments. The information is tailored for scientists and drug development professionals investigating the efficacy and mechanism of action of this compound, with a specific focus on the potential for tachyphylaxis.

Frequently Asked Questions (FAQs)

Q1: What is the established in vitro mechanism of action for this compound?

This compound is a selective antagonist of the complement 5a receptor 1 (C5aR1), also known as CD88.[1][2][3] It functions as a competitive inhibitor, blocking the binding of the pro-inflammatory anaphylatoxin C5a to C5aR1.[4] This inhibition prevents the downstream signaling cascade that leads to neutrophil activation, chemotaxis, degranulation, and the production of reactive oxygen species.[1][5] this compound is a specific C5aR1 allosteric antagonist and does not interfere with the formation of the membrane attack complex (C5b-9) or the binding of C5a to its second receptor, C5L2.[2][6]

Q2: What is tachyphylaxis and could it be relevant for this compound in vitro?

Tachyphylaxis is a phenomenon characterized by a rapid decrease in the response to a drug following repeated administration. In the context of G protein-coupled receptors (GPCRs) like C5aR1, tachyphylaxis is often mediated by receptor desensitization and internalization. While direct studies on this compound-induced tachyphylaxis are not prominent in the literature, the mechanism of C5aR1 desensitization is well-documented.[7] Prolonged or repeated exposure to an agonist can lead to the recruitment of β-arrestins to C5aR1, which uncouples the receptor from its G protein and triggers its internalization into endosomes.[7][8] As this compound is an antagonist, it would not directly induce tachyphylaxis in the same manner as an agonist. However, researchers might observe a diminished cellular response to C5a in the continued presence of this compound if other experimental factors are influencing C5aR1 expression or sensitivity.

Q3: What are the typical in vitro assays used to assess this compound's activity?

The in vitro activity of this compound is commonly assessed using primary human neutrophils or cell lines engineered to express human C5aR1. Key assays include:

  • Calcium Mobilization Assays: Measuring the inhibition of C5a-induced intracellular calcium flux.

  • Chemotaxis Assays: Assessing the blockage of C5a-mediated neutrophil migration.

  • Upregulation of Adhesion Molecules: Quantifying the inhibition of C5a-induced CD11b (Mac-1) expression on the neutrophil surface.[9]

  • Enzyme Release Assays: Measuring the inhibition of C5a-induced release of enzymes like myeloperoxidase (MPO).

  • Reactive Oxygen Species (ROS) Production: Determining the reduction of C5a-stimulated ROS production.

Troubleshooting Guide: Investigating Diminished this compound Efficacy In Vitro

Researchers observing a decrease in this compound's inhibitory effect over time in their in vitro experiments may be encountering a phenomenon analogous to tachyphylaxis. This guide provides potential causes and troubleshooting steps.

Observed Issue Potential Cause Troubleshooting Steps
Decreased inhibition of C5a-mediated response after prolonged this compound pre-incubation. C5aR1 Upregulation: Cells may respond to prolonged receptor blockade by increasing the surface expression of C5aR1.1. Time-Course Experiment: Vary the pre-incubation time with this compound to determine the optimal duration for maximal inhibition without inducing compensatory receptor expression. 2. Receptor Expression Analysis: Quantify C5aR1 surface expression using flow cytometry at different time points of this compound incubation.
Variability in this compound efficacy between different cell passages or donors. Differential C5aR1 Expression: Primary neutrophils from different donors or cultured cells at different passages can exhibit variability in C5aR1 expression levels.1. Standardize Cell Source: Use cells from the same donor or a narrow range of passages for a set of experiments. 2. Screen for C5aR1 Expression: Pre-screen primary cells or cell lines for consistent C5aR1 expression levels before initiating experiments.
Reduced this compound potency at higher C5a concentrations. Competitive Antagonism Dynamics: As a competitive antagonist, higher concentrations of the agonist (C5a) will require higher concentrations of this compound to achieve the same level of inhibition.1. Dose-Response Curves: Generate full dose-response curves for both C5a and this compound to understand the competitive relationship. 2. Schild Analysis: Perform a Schild analysis to determine the pA2 value, which is a measure of the antagonist's affinity.

Experimental Protocols

1. In Vitro Neutrophil Activation Assay (CD11b Upregulation)

This protocol assesses the ability of this compound to inhibit C5a-induced upregulation of the activation marker CD11b on the surface of human neutrophils.

  • Materials:

    • This compound

    • Recombinant human C5a

    • Ficoll-Paque for neutrophil isolation

    • HBSS with Ca2+/Mg2+

    • FITC-conjugated anti-human CD11b antibody

    • Isotype control antibody

    • FACS buffer (PBS with 1% BSA, 0.1% sodium azide)

    • Flow cytometer

  • Methodology:

    • Isolate human neutrophils from fresh whole blood using Ficoll-Paque density gradient centrifugation.

    • Resuspend neutrophils in HBSS with Ca2+/Mg2+ at a concentration of 1 x 10^6 cells/mL.

    • Pre-incubate neutrophils with varying concentrations of this compound or vehicle control for 15-30 minutes at 37°C.

    • Stimulate the cells with a pre-determined optimal concentration of C5a for 15 minutes at 37°C.

    • Stop the reaction by adding ice-cold FACS buffer.

    • Stain the cells with FITC-conjugated anti-human CD11b antibody or an isotype control for 30 minutes on ice in the dark.

    • Wash the cells twice with cold FACS buffer.

    • Analyze the samples using a flow cytometer, measuring the mean fluorescence intensity (MFI) of CD11b.

2. C5aR1 Internalization Assay

This assay can be used to investigate if prolonged exposure to experimental conditions leads to a decrease in surface C5aR1, which could be a mechanism of tachyphylaxis.

  • Materials:

    • Cell line expressing tagged C5aR1 (e.g., C5aR1-NLuc)

    • C5a

    • This compound

    • Cell culture medium

    • Fluorescence microscope or high-content imager

  • Methodology:

    • Plate C5aR1-expressing cells in a suitable format (e.g., 96-well plate).

    • Treat cells with C5a (positive control for internalization), this compound, or vehicle for various time points (e.g., 15 min, 1h, 4h).

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells if an intracellular domain of the tag is to be stained.

    • Stain with an antibody against the tag on C5aR1.

    • Image the cells using fluorescence microscopy.

    • Quantify receptor internalization by measuring the ratio of intracellular to plasma membrane fluorescence. A bystander BRET-based assay can also be used to quantify C5aR1 transit into early endosomes.[7]

Visualizations

Avacopan_Mechanism_of_Action cluster_0 Neutrophil C5aR1 C5aR1 Neutrophil_Activation Neutrophil Activation (Chemotaxis, Degranulation, ROS) C5aR1->Neutrophil_Activation Activates C5a C5a C5a->C5aR1 Binds This compound This compound This compound->C5aR1 Blocks

Caption: this compound's mechanism of action as a C5aR1 antagonist.

Experimental_Workflow_Tachyphylaxis start Start: Observe Diminished This compound Efficacy q1 Hypothesis: Receptor Desensitization or Downregulation? start->q1 exp1 Experiment 1: Time-Course of This compound Incubation q1->exp1 exp2 Experiment 2: Quantify C5aR1 Surface Expression (Flow Cytometry) q1->exp2 exp3 Experiment 3: C5aR1 Internalization Assay q1->exp3 analysis Analyze Data: Correlate Receptor Levels with this compound Efficacy exp1->analysis exp2->analysis exp3->analysis conclusion Conclusion: Identify Mechanism of Reduced Efficacy analysis->conclusion

Caption: Troubleshooting workflow for investigating potential this compound tachyphylaxis in vitro.

References

Technical Support Center: Interpreting Variable Results in Avacopan Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret variable results in avacopan studies.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

This compound is an orally administered, selective antagonist of the human complement 5a receptor (C5aR).[1][2][3][4] In anti-neutrophil cytoplasmic autoantibody (ANCA)-associated vasculitis (AAV), the binding of ANCAs to neutrophils triggers the activation of the alternative complement pathway, leading to the production of C5a.[1][2] C5a then binds to C5aR on neutrophils, causing their activation, migration, and the release of pro-inflammatory mediators, which ultimately results in inflammation and damage to blood vessel walls.[2][5] this compound works by blocking the interaction between C5a and C5aR, thereby inhibiting these downstream inflammatory processes.[1][2][5] This targeted mechanism allows for the reduction of inflammation without broadly suppressing the immune system.[3]

Q2: We are observing different remission rates in our patient cohort compared to the pivotal ADVOCATE trial. What could be the reasons for this discrepancy?

Variable remission rates can be attributed to several factors. It is crucial to consider the following aspects of your study population and design in comparison to the ADVOCATE trial:

  • Patient Population Characteristics: The ADVOCATE trial enrolled patients with both newly diagnosed and relapsing granulomatosis with polyangiitis (GPA) and microscopic polyangiitis (MPA).[6] Post-hoc analyses have shown some differences in outcomes based on these subgroups. For instance, in patients with relapsing disease, the difference in sustained remission at week 52 favoring this compound was more pronounced compared to those with newly diagnosed disease.[7]

  • Background Therapy: The ADVOCATE trial allowed for either rituximab or cyclophosphamide as background induction therapy.[6] Subgroup analysis of patients receiving rituximab showed that this compound, compared to a prednisone taper, resulted in similar remission rates at week 26 but higher sustained remission rates at week 52.[8][9] The specific background therapy used in your cohort could influence the outcomes.

  • Definition of Remission: The ADVOCATE trial had specific primary endpoints for remission at week 26 (Birmingham Vasculitis Activity Score [BVAS] of 0 and no glucocorticoid use for AAV in the 4 weeks prior) and sustained remission at week 52.[6] Ensure that your definition of remission aligns with these criteria for a direct comparison.

  • Real-World vs. Clinical Trial Setting: Real-world evidence studies often include patients who would have been excluded from clinical trials, such as those with refractory disease or severe organ involvement.[10][11] These patient populations may have different response rates. A retrospective real-world study showed higher remission rates at week 52 compared to the ADVOCATE trial, which could be due to differences in maintenance therapy.[11]

Q3: We are seeing variability in renal function improvement in our this compound-treated subjects. What factors might influence renal outcomes?

Improvements in renal function, often measured by the estimated glomerular filtration rate (eGFR), can vary among patients treated with this compound. Key factors to consider include:

  • Baseline Renal Function: Post-hoc analyses of the ADVOCATE trial have demonstrated that patients with lower baseline eGFR experienced a more pronounced improvement with this compound compared to the prednisone group.[12][13]

  • Severity of Renal Involvement: The degree of kidney inflammation and damage at the start of treatment can significantly impact the potential for recovery.

  • Time to Treatment Initiation: A real-world study suggested that earlier initiation of this compound (within 30 days of induction therapy) was associated with a trend towards better eGFR improvement at weeks 26 and 52 compared to later initiation.[11]

Q4: Can concomitant medications affect the efficacy and safety of this compound?

Yes, drug-drug interactions are an important consideration. This compound is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][14]

  • Strong CYP3A4 inhibitors (e.g., itraconazole) can increase this compound plasma concentrations, potentially increasing the risk of adverse effects. A dose reduction of this compound is recommended when co-administered with strong CYP3A4 inhibitors.[15][16]

  • Strong and moderate CYP3A4 inducers (e.g., rifampin) can decrease this compound plasma concentrations, which may reduce its efficacy. Concomitant use should be avoided.[15][16]

  • This compound itself is a weak inhibitor of CYP3A4 and may increase the exposure of other drugs metabolized by this enzyme, such as simvastatin.[15]

It is crucial to review all concomitant medications for potential interactions.

Troubleshooting Guides

Issue: Higher than expected relapse rates in the this compound treatment arm.
  • Verify Definition of Relapse: Ensure your definition of relapse is consistent with the one used in major clinical trials (e.g., return of vasculitis activity based on BVAS).[6]

  • Analyze Patient Subgroups:

    • Newly Diagnosed vs. Relapsing Disease: Patients with a history of relapsing disease may be at a higher risk of subsequent relapse. The ADVOCATE trial showed a lower relapse rate with this compound in both newly diagnosed and relapsing patients compared to prednisone, but the baseline risk in these populations differs.[7]

    • ANCA Serotype (PR3 vs. MPO): While not a primary source of variability in the ADVOCATE trial, some studies in AAV suggest potential differences in relapse risk based on ANCA serotype.

  • Review Background Immunosuppressive Therapy: Inadequate maintenance therapy following induction could contribute to higher relapse rates. The ADVOCATE trial design for patients receiving rituximab for induction did not include maintenance rituximab, which differs from some current clinical practices.[17]

Issue: Unexpected adverse events, particularly hepatic enzyme elevations.
  • Assess for Drug-Drug Interactions: As mentioned in the FAQs, co-administration with strong CYP3A4 inhibitors can increase this compound levels.[15] Review the patient's medication history for any such interacting drugs.

  • Monitor Liver Function: this compound has been associated with elevations in liver transaminases.[1] Regular monitoring of liver function tests is recommended.

  • Consider Patient Comorbidities: Patients with pre-existing liver conditions may be at a higher risk. While mild to moderate hepatic impairment does not seem to have a clinically significant effect on this compound pharmacokinetics, it has not been studied in severe hepatic impairment.[14]

Data Presentation

Table 1: Key Efficacy Outcomes in the ADVOCATE Trial and Subgroup Analyses

OutcomeOverall ADVOCATE TrialRituximab SubgroupNewly Diagnosed SubgroupRelapsing Disease Subgroup
Remission at Week 26
This compound Group72.3%[17]77.6%[8]60.9%[7]76.5%[7]
Prednisone Group70.1%[17]75.7%[8]57.9%[7]48.0%[7]
Sustained Remission at Week 52
This compound Group65.7%[17]71.0%[8]60.9%[7]76.5%[7]
Prednisone Group54.9%[17]56.1%[8]57.9%[7]48.0%[7]
Relapse Rate (at 52 weeks)
This compound GroupNot explicitly stated in overall results8.7%[8]8.2%[7]14.6%[7]
Prednisone GroupNot explicitly stated in overall results20.2%[8]18.2%[7]27.7%[7]

Table 2: Renal Outcomes in Patients with Renal Involvement in the ADVOCATE Trial

OutcomeThis compound GroupPrednisone Group
Remission at Week 26 73.9%[12]70.9%[12]
Sustained Remission at Week 52 67.9%[12]56.7%[12]
Relapse Rate after Remission 9.4%[12]20.9%[12]
Mean Change in eGFR from Baseline to Week 52 (mL/min/1.73 m²) +7.3[11]+4.1[11]
Mean Change in eGFR from Baseline to Week 52 in patients with baseline eGFR ≤20 mL/min/1.73 m² +16.1[13]+7.7[13]

Experimental Protocols

Key Experiment: The ADVOCATE Phase 3 Clinical Trial
  • Objective: To evaluate the efficacy and safety of this compound compared with a prednisone taper in patients with ANCA-associated vasculitis.[6]

  • Study Design: A randomized, double-blind, double-dummy, active-controlled, multicenter trial.[6]

  • Patient Population: 331 patients with newly diagnosed or relapsing GPA or MPA.[18]

  • Treatment Arms:

    • This compound Group (n=166): Received this compound 30 mg twice daily for 52 weeks, plus a placebo for prednisone for 20 weeks.[6]

    • Prednisone Group (n=165): Received a tapering course of oral prednisone over 20 weeks, plus a placebo for this compound for 52 weeks.[6][18]

  • Background Therapy: All patients in both groups received standard induction therapy with either intravenous rituximab or oral/intravenous cyclophosphamide (followed by azathioprine or mycophenolate mofetil).[6]

  • Primary Endpoints:

    • Remission at week 26, defined as a BVAS of 0 and no glucocorticoid use for the treatment of AAV in the four weeks prior to week 26.[6]

    • Sustained remission at week 52, defined as remission at both week 26 and week 52, and no relapse between weeks 26 and 52.[6]

  • Key Secondary Endpoints: Included measures of glucocorticoid toxicity, changes in eGFR, and health-related quality of life.[19]

Visualizations

Avacopan_Mechanism_of_Action cluster_Vessel Blood Vessel ANCA ANCA Neutrophil_Primed Primed Neutrophil ANCA->Neutrophil_Primed Binds to C5a C5a Neutrophil_Primed->C5a Triggers C5a production C5aR C5aR C5a->C5aR Binds to Neutrophil_Activated Activated Neutrophil C5aR->Neutrophil_Activated Activates This compound This compound This compound->C5aR Blocks Inflammation Vasculitis & Inflammation Neutrophil_Activated->Inflammation Leads to

Caption: this compound's mechanism of action in blocking the C5a-C5aR signaling pathway.

ADVOCATE_Trial_Workflow cluster_Screening Screening & Randomization cluster_Treatment 52-Week Treatment Period cluster_Endpoints Primary Endpoints Assessment Patients 331 Patients with GPA or MPA Avacopan_Arm This compound 30mg BID + Prednisone Placebo + Standard Induction Patients->Avacopan_Arm 1:1 Randomization Prednisone_Arm Prednisone Taper + this compound Placebo + Standard Induction Patients->Prednisone_Arm 1:1 Randomization Endpoint_26 Remission at Week 26 Avacopan_Arm->Endpoint_26 Prednisone_Arm->Endpoint_26 Endpoint_52 Sustained Remission at Week 52 Endpoint_26->Endpoint_52 Follow-up

Caption: Simplified workflow of the ADVOCATE Phase 3 clinical trial.

Variable_Results_Factors cluster_Patient Patient-Related Factors cluster_Treatment Treatment-Related Factors cluster_Design Study Design Factors Variable_Results Variable Study Results (e.g., Remission, Relapse) Disease_Status Disease Status (New vs. Relapsing) Disease_Status->Variable_Results Organ_Involvement Organ Involvement (e.g., Renal, Lung) Organ_Involvement->Variable_Results Baseline_Severity Baseline Severity (e.g., eGFR, BVAS) Baseline_Severity->Variable_Results Comorbidities Comorbidities Comorbidities->Variable_Results Background_Therapy Background Therapy (Rituximab vs. Cyclophosphamide) Background_Therapy->Variable_Results Concomitant_Meds Concomitant Medications (CYP3A4 interactions) Concomitant_Meds->Variable_Results Adherence Patient Adherence Adherence->Variable_Results Endpoint_Defs Endpoint Definitions Endpoint_Defs->Variable_Results Trial_Population Trial Population (Inclusion/Exclusion Criteria) Trial_Population->Variable_Results Study_Type Study Type (RCT vs. Real-World) Study_Type->Variable_Results

Caption: Factors contributing to variable results in this compound studies.

References

Avacopan Drug-Drug Interaction Studies with CYP3A4 Inhibitors: A Technical Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding drug-drug interaction (DDI) studies involving avacopan and inhibitors of the Cytochrome P450 3A4 (CYP3A4) enzyme. The following question-and-answer format addresses common issues and provides detailed insights into experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for this compound and why are CYP3A4 inhibitors a concern?

This compound is primarily metabolized by the CYP3A4 enzyme.[1][2] Co-administration with drugs that inhibit CYP3A4 can lead to a significant increase in this compound plasma concentrations, potentially increasing the risk of adverse effects. Therefore, understanding the impact of CYP3A4 inhibitors on this compound pharmacokinetics is crucial for safe and effective use.

Q2: What is the clinical recommendation when co-administering this compound with a strong CYP3A4 inhibitor?

When this compound must be administered with a strong CYP3A4 inhibitor (e.g., itraconazole, ketoconazole, ritonavir, clarithromycin), the recommended dosage of this compound should be reduced to 30 mg once daily.[1][3][4][5] This dose reduction is based on pharmacokinetic studies demonstrating a significant increase in this compound exposure when co-administered with strong CYP3A4 inhibitors.

Q3: What are the key pharmacokinetic changes observed when this compound is co-administered with a strong CYP3A4 inhibitor like itraconazole?

Clinical studies in healthy volunteers have shown that co-administration of this compound with the strong CYP3A4 inhibitor itraconazole results in a significant increase in this compound's systemic exposure. Specifically, the area under the plasma concentration-time curve (AUC) of this compound increases by approximately 2.2-fold, and the maximum plasma concentration (Cmax) increases by about 1.9-fold.[6][7][8]

Troubleshooting Guide

Issue: Unexpectedly high this compound plasma concentrations in a clinical trial subject.

  • Verify Concomitant Medications: Cross-reference the subject's medication log against a comprehensive list of strong and moderate CYP3A4 inhibitors. Be aware of prescription medications, over-the-counter drugs, and herbal supplements (e.g., St. John's Wort is a CYP3A4 inducer, but this highlights the importance of checking all supplements).

  • Dietary Considerations: Investigate the subject's dietary habits, specifically inquiring about the consumption of grapefruit or grapefruit juice, which is a known inhibitor of intestinal CYP3A4.[8]

  • Review Dosing Regimen: Confirm that the this compound dosage was appropriately adjusted if the subject was known to be taking a CYP3A4 inhibitor.

  • Sample Handling and Analysis: Ensure that plasma samples were collected, processed, and stored correctly. Verify the accuracy and precision of the bioanalytical method used for this compound quantification.

Issue: Designing a DDI study to assess the impact of a novel compound as a potential CYP3A4 inhibitor on this compound pharmacokinetics.

  • Study Design: A standard approach is a two-period, fixed-sequence study in healthy volunteers. In Period 1, a single dose of this compound is administered alone. Following a washout period, Period 2 involves pre-treatment with the investigational inhibitor for a sufficient duration to achieve maximal inhibition of CYP3A4, followed by co-administration of a single dose of this compound with the inhibitor.

  • Subject Population: Healthy adult volunteers are typically enrolled. Key inclusion criteria often include a body mass index (BMI) within a specified range (e.g., 19-30 kg/m ²) and normal findings on physical examination, electrocardiogram (ECG), and clinical laboratory tests.[6] Exclusion criteria commonly include a history of significant diseases, substance abuse, and use of any prescription or over-the-counter medications within a certain timeframe before the study.[6]

  • Pharmacokinetic Sampling: Serial blood samples should be collected at predefined time points before and after this compound administration to adequately characterize the concentration-time profile. This typically includes pre-dose, and multiple time points post-dose to capture Cmax and the elimination phase.

  • Bioanalysis: Utilize a validated bioanalytical method, such as LC-MS/MS, for the quantification of this compound and its major metabolite, M1, in plasma.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound When Co-administered with the Strong CYP3A4 Inhibitor Itraconazole

Pharmacokinetic ParameterThis compound Alone (Reference)This compound + Itraconazole (Test)Fold-Increase
AUC (Area Under the Curve) Normalized to 1~2.22.2x[7][8]
Cmax (Maximum Concentration) Normalized to 1~1.91.9x[6][8]

Experimental Protocols

Representative Protocol: A Phase 1, Open-Label, Fixed-Sequence Study to Evaluate the Effect of a Strong CYP3A4 Inhibitor (Itraconazole) on the Pharmacokinetics of this compound in Healthy Adult Subjects

1. Study Objectives:

  • To determine the effect of multiple doses of itraconazole on the single-dose pharmacokinetics of this compound in healthy adult subjects.

  • To assess the safety and tolerability of this compound when administered alone and in combination with itraconazole.

2. Study Design:

  • An open-label, single-center, two-period, fixed-sequence study.

  • Period 1 (Reference): Subjects receive a single oral dose of this compound (e.g., 30 mg) on Day 1.

  • Washout Period: A sufficient time to ensure complete elimination of this compound.

  • Period 2 (Test): Subjects receive multiple doses of a strong CYP3A4 inhibitor (e.g., itraconazole 200 mg once daily) for a specified duration to achieve steady-state inhibition. On a designated day during the inhibitor treatment, subjects receive a single oral dose of this compound (e.g., 30 mg) concomitantly with the inhibitor.

3. Study Population:

  • Healthy adult male and female volunteers, typically aged 18 to 55 years.

  • Inclusion Criteria: BMI within a healthy range, no clinically significant abnormalities on medical history, physical examination, and laboratory tests.

  • Exclusion Criteria: History or presence of significant cardiovascular, renal, hepatic, or gastrointestinal disease; use of any medication that could interfere with the study drugs; history of alcohol or drug abuse.

4. Pharmacokinetic Blood Sampling:

  • Serial venous blood samples are collected in tubes containing an appropriate anticoagulant (e.g., K2EDTA).

  • Sampling Timepoints (Example):

    • Pre-dose (0 hour)

    • Post-dose at 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, 72, 96, and 120 hours.

5. Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Sample Preparation: Plasma samples are prepared using protein precipitation with an organic solvent (e.g., acetonitrile) containing an internal standard (e.g., [2H4]-Avacopan).

  • Chromatographic Separation: The supernatant is injected onto a reverse-phase C18 column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in acetonitrile) is used to separate this compound and its internal standard.

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is used for detection. The transitions of the precursor ions to product ions for both this compound and the internal standard are monitored.

  • Validation: The method must be fully validated according to regulatory guidelines for linearity, precision, accuracy, selectivity, recovery, and stability.

Visualizations

Avacopan_Metabolism_and_CYP3A4_Inhibition This compound This compound (Oral) Metabolism Metabolism in Liver/Intestine This compound->Metabolism Primary Pathway Increased_this compound Increased this compound Plasma Concentration This compound->Increased_this compound Reduced Metabolism Leads to Inactive_Metabolites Inactive Metabolites Metabolism->Inactive_Metabolites CYP3A4 CYP3A4 Enzyme CYP3A4->Metabolism CYP3A4_Inhibitor Strong CYP3A4 Inhibitor (e.g., Itraconazole) CYP3A4_Inhibitor->CYP3A4 Inhibits

Caption: this compound metabolism via CYP3A4 and the effect of a strong inhibitor.

DDI_Study_Workflow Screening Subject Screening (Healthy Volunteers) Period1 Period 1: Administer this compound Alone Screening->Period1 PK_Sampling1 Pharmacokinetic Sampling Period1->PK_Sampling1 Washout Washout Period PK_Sampling1->Washout Period2_Inhibitor Period 2: Administer CYP3A4 Inhibitor to Steady State Washout->Period2_Inhibitor Period2_CoAdmin Co-administer this compound with CYP3A4 Inhibitor Period2_Inhibitor->Period2_CoAdmin PK_Sampling2 Pharmacokinetic Sampling Period2_CoAdmin->PK_Sampling2 Analysis Bioanalysis of Plasma Samples (LC-MS/MS) PK_Sampling2->Analysis PK_Analysis Pharmacokinetic Analysis (AUC, Cmax) Analysis->PK_Analysis Report Report Findings PK_Analysis->Report

Caption: Workflow of a typical drug-drug interaction study.

References

Technical Support Center: Managing Avacopan-Induced Hepatotoxicity in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating avacopan-induced hepatotoxicity in animal models. Given the limited published data on this specific application, this guide extrapolates from established principles of idiosyncratic drug-induced liver injury (IDILI) and provides a framework for designing, executing, and troubleshooting such studies.

Frequently Asked Questions (FAQs)

Q1: We are not observing any signs of hepatotoxicity in our standard rodent models after this compound administration. What could be the reason?

A1: this compound-induced hepatotoxicity in humans appears to be idiosyncratic, meaning it occurs in a small subset of susceptible individuals and is not strictly dose-dependent.[1][2] Standard animal models often fail to replicate idiosyncratic reactions because they lack the specific susceptibility factors present in some humans.[1][3][4] Consider the following:

  • Genetic Predisposition: The animal strain you are using may not have the genetic background that confers susceptibility.

  • Immune System Involvement: Idiosyncratic DILI is often immune-mediated.[5][6] Standard, healthy animal models may not have the underlying immune activation needed to trigger the hepatotoxic response.

  • Metabolism: While this compound is metabolized by CYP3A4 in humans, subtle differences in animal metabolism might prevent the formation of potentially reactive metabolites.[2][7]

Q2: What alternative animal models could we consider to study idiosyncratic hepatotoxicity potentially relevant to this compound?

A2: To model the idiosyncratic nature of DILI, co-stimulation with an inflammatory agent is often required.[1] One common approach is the lipopolysaccharide (LPS) co-treatment model. LPS induces a mild inflammatory state that can unmask the hepatotoxic potential of some drugs.[1] Another strategy involves using genetically modified animals or models with impaired immune tolerance.[5][6]

Q3: We are seeing elevated liver enzymes, but the histopathology is inconclusive. How should we interpret these results?

A3: A disconnect between biochemical markers and histopathology can occur. Mild hepatocellular stress might lead to enzyme leakage without overt necrosis. It is crucial to:

  • Expand the panel of biomarkers: Include markers for different types of liver injury (see Table 1).

  • Use more sensitive imaging techniques: Consider advanced imaging modalities if available.

  • Perform special stains: Use specific histochemical stains to look for subtle changes like cholestasis, steatosis, or fibrosis.

  • Time-course studies: The timing of sample collection is critical. Histopathological changes may lag behind biochemical changes.

Q4: What are the key biomarkers to monitor for this compound-induced hepatotoxicity in animal models?

A4: A comprehensive panel of biomarkers is recommended to assess different aspects of liver injury. This should include traditional markers as well as more specific and sensitive ones. For a detailed list, refer to the "Data Presentation" section below.

Troubleshooting Guides

Issue 1: High variability in liver enzyme levels between animals in the same treatment group.

Potential Cause Troubleshooting Step
Inconsistent Dosing Ensure accurate and consistent administration of this compound. For oral gavage, verify technique and vehicle volume.
Underlying Health Status Use animals from a reputable supplier and allow for adequate acclimatization. Exclude animals with pre-existing health conditions.
Genetic Drift If using an outbred stock, consider switching to an inbred strain to reduce genetic variability.
Circadian Rhythm Perform dosing and sample collection at the same time each day, as liver enzyme levels can fluctuate.

Issue 2: No significant difference in hepatotoxicity markers between this compound-treated and control groups.

Potential Cause Troubleshooting Step
Inappropriate Animal Model As discussed in the FAQs, standard models may not be suitable. Consider an inflammation co-stimulation model (e.g., with LPS).
Insufficient Dose or Duration While human hepatotoxicity is idiosyncratic, a certain exposure level may still be necessary. Conduct a dose-range finding study.
Timing of Sample Collection The peak of liver injury may be transient. Perform a time-course study to identify the optimal sampling window.
Insensitive Biomarkers Utilize a broader and more sensitive panel of biomarkers beyond just ALT and AST (see Table 1).

Issue 3: Unexpected mortality in the experimental group.

Potential Cause Troubleshooting Step
Off-target Toxicity The mortality may not be liver-related. Perform a full necropsy and histopathology on all major organs.
Vehicle Toxicity Run a vehicle-only control group to rule out any adverse effects of the dosing vehicle.
Hypersensitivity Reaction In immune-mediated DILI models, anaphylactic-type reactions can occur. Monitor animals closely after dosing.

Data Presentation

Table 1: Key Biomarkers for Assessing Drug-Induced Liver Injury in Rodent Models
Category Biomarker Indication Notes
Hepatocellular Injury Alanine Aminotransferase (ALT)Cytosolic enzyme leakage due to hepatocyte damage. Liver-specific.A standard, but can be elevated in the absence of necrosis.[8]
Aspartate Aminotransferase (AST)Cytosolic and mitochondrial enzyme leakage. Less liver-specific than ALT.Elevated levels can also indicate muscle or heart damage.[9]
Glutamate Dehydrogenase (GLDH)Mitochondrial enzyme leakage, suggestive of mitochondrial damage.More specific for severe hepatocellular injury and necrosis.[10]
Sorbitol Dehydrogenase (SDH)Cytosolic enzyme, highly liver-specific in rodents.Has a short half-life, making it a good marker for acute injury.[11]
Cholestatic Injury Alkaline Phosphatase (ALP)Biliary epithelial cell damage.Can also be elevated due to bone growth in young animals.[8]
Gamma-Glutamyl Transferase (GGT)Biliary epithelial cell damage.More specific for biliary injury than ALP in some species.[8][9]
Total Bilirubin (TBIL)Impaired bile excretion and liver function.A critical marker; elevations in conjunction with ALT/AST are a concern.[9]
Serum Bile Acids (SBA)Sensitive indicator of impaired bile flow.May be elevated earlier than other cholestatic markers.[10]
Emerging/Mechanistic Keratin-18 (K18)Full-length and caspase-cleaved K18 can distinguish between necrosis and apoptosis.Provides mechanistic insight into the mode of cell death.[11]
microRNA-122 (miR-122)Highly liver-specific and released early upon injury.More sensitive than ALT for detecting early hepatotoxicity.[10][11][12]
High Mobility Group Box 1 (HMGB1)A danger signal released from necrotic cells.Can indicate the initiation of an inflammatory response.[9]

Experimental Protocols

Protocol 1: LPS Co-stimulation Model for Inducing Idiosyncratic-like Liver Injury

This protocol is a general framework and should be optimized for the specific drug and animal strain.

  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Grouping:

    • Group 1: Vehicle control

    • Group 2: this compound only

    • Group 3: LPS only

    • Group 4: this compound + LPS

  • Procedure:

    • Administer this compound (or vehicle) at the desired dose via oral gavage.

    • After a predetermined time (e.g., 2-4 hours), administer a non-lethal dose of LPS (e.g., 5-10 mg/kg) via intraperitoneal injection.

    • Monitor animals for clinical signs of toxicity.

    • Collect blood and liver tissue for analysis at a specified time point (e.g., 6-8 hours after LPS administration).

  • Analysis:

    • Serum: Analyze for the biomarkers listed in Table 1.

    • Liver Tissue:

      • Fix a portion in 10% neutral buffered formalin for histopathology (H&E staining).

      • Snap-freeze a portion in liquid nitrogen for molecular analysis (e.g., gene expression, proteomics).

Protocol 2: Histopathological Evaluation of Liver Tissue
  • Fixation: Fix liver tissue in 10% neutral buffered formalin for 24-48 hours.

  • Processing: Dehydrate the tissue through a series of graded ethanol solutions, clear with xylene, and embed in paraffin.

  • Sectioning: Cut 4-5 µm thick sections using a microtome.

  • Staining:

    • Hematoxylin and Eosin (H&E): For general morphological assessment.

    • Periodic acid-Schiff (PAS): To assess glycogen stores.

    • Masson's Trichrome: To detect collagen deposition and fibrosis.

    • TUNEL assay: To detect apoptotic cells.

  • Microscopic Examination: A board-certified veterinary pathologist should evaluate the slides for:

    • Hepatocellular necrosis (type and location)

    • Apoptosis

    • Inflammation (cell types and location)

    • Steatosis (fatty change)

    • Cholestasis (bile plugs)

    • Bile duct hyperplasia

    • Fibrosis

Mandatory Visualizations

G cluster_0 Initiating Events cluster_1 Cellular Stress & Damage cluster_2 Immune System Activation cluster_3 Outcome This compound This compound Metabolism Hepatic Metabolism (CYP3A4) This compound->Metabolism ReactiveMetabolite Reactive Metabolite Formation Metabolism->ReactiveMetabolite ProteinAdducts Protein Adducts ReactiveMetabolite->ProteinAdducts MitochondrialDysfunction Mitochondrial Dysfunction ReactiveMetabolite->MitochondrialDysfunction ERStress ER Stress ReactiveMetabolite->ERStress APCPresentation Antigen Presentation ProteinAdducts->APCPresentation DAMPs Release of DAMPs MitochondrialDysfunction->DAMPs ERStress->DAMPs DAMPs->APCPresentation TCellActivation T-Cell Activation APCPresentation->TCellActivation Hepatotoxicity Hepatotoxicity TCellActivation->Hepatotoxicity

Caption: Potential signaling pathway for idiosyncratic DILI.

G cluster_workflow Experimental Workflow start Hypothesis: This compound may cause idiosyncratic hepatotoxicity model Select Animal Model (e.g., LPS co-stimulation) start->model dosing Dose-Range Finding and Main Study model->dosing monitoring In-life Monitoring (Clinical Signs, Body Weight) dosing->monitoring sampling Blood & Tissue Sampling (Time-course) monitoring->sampling analysis Biochemical & Histopathological Analysis sampling->analysis interpretation Data Interpretation & Conclusion analysis->interpretation

Caption: Workflow for assessing this compound hepatotoxicity.

G start No Hepatotoxicity Observed check_model Is the model appropriate for IDILI? start->check_model check_dose Is the dose/duration sufficient? check_model->check_dose Yes implement_lps Action: Implement LPS co-stimulation model check_model->implement_lps No check_time Is the sampling timepoint optimal? check_dose->check_time Yes dose_range Action: Perform dose-ranging study check_dose->dose_range No check_markers Are the biomarkers sensitive enough? check_time->check_markers Yes time_course Action: Conduct time-course study check_time->time_course No expand_panel Action: Expand biomarker panel (e.g., miR-122) check_markers->expand_panel No re_evaluate Re-evaluate Experiment check_markers->re_evaluate Yes implement_lps->re_evaluate dose_range->re_evaluate time_course->re_evaluate expand_panel->re_evaluate

Caption: Troubleshooting decision tree for unexpected results.

References

Technical Support Center: Enhancing Avacopan Bioavailability in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of avacopan in animal studies.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving adequate oral bioavailability of this compound in animal studies?

This compound is a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low aqueous solubility and high membrane permeability. The primary obstacle to achieving consistent and optimal oral bioavailability in animal models is its poor solubility in gastrointestinal fluids. This can lead to low and variable absorption, hindering the accurate assessment of its pharmacokinetic and pharmacodynamic properties.

Q2: How does food intake affect the oral bioavailability of this compound?

Clinical studies in humans have demonstrated a significant food effect on this compound absorption. Administration with a high-fat meal has been shown to increase the area under the curve (AUC) by approximately 72%.[1] This suggests that the presence of lipids and bile salts in the gastrointestinal tract can enhance the solubilization and subsequent absorption of this compound. Researchers should be aware of this and standardize feeding protocols in animal studies to minimize variability.

Q3: What formulation strategies are commonly employed to improve the bioavailability of BCS Class II compounds like this compound?

For poorly soluble compounds such as this compound, several formulation strategies can be employed to enhance oral bioavailability. These include:

  • Amorphous Solid Dispersions (ASDs): Dispersing the amorphous form of the drug in a polymer matrix can significantly increase its aqueous solubility and dissolution rate.

  • Lipid-Based Formulations: These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can improve drug solubilization in the gastrointestinal tract and facilitate absorption via lymphatic pathways.

  • Particle Size Reduction (Micronization/Nanonization): Reducing the particle size of the drug increases the surface area available for dissolution.

Q4: Are there any known drug-drug interactions that could affect this compound's bioavailability in animal studies?

Yes, this compound is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme.[1] Co-administration with strong inhibitors or inducers of CYP3A4 can significantly alter the pharmacokinetics of this compound. Researchers should exercise caution when using concomitant medications in animal models and consider the potential for metabolic drug-drug interactions.

Troubleshooting Guides

Issue 1: Low and Variable Oral Bioavailability in Rodent Studies
Potential Cause Troubleshooting Steps
Poor drug dissolution 1. Formulation Enhancement: Transition from a simple suspension to an enabling formulation such as an amorphous solid dispersion (ASD) or a lipid-based formulation. 2. Vehicle Optimization: For suspensions, use a wetting agent and a viscosity-enhancing agent to ensure homogeneity and prevent settling.
Inadequate dosing volume or concentration 1. Dose Volume: Ensure the dosing volume is appropriate for the animal species (e.g., 5-10 mL/kg for rats). 2. Dose Concentration: If high doses are required, consider splitting the dose or using a more concentrated formulation to avoid gastrointestinal tolerability issues.
Inconsistent feeding schedule Standardize Feeding: Implement a consistent fasting and feeding protocol for all animals in the study to minimize variability arising from food effects.
Issue 2: Difficulty in Preparing a Stable and Homogeneous Formulation for Dosing
Potential Cause Troubleshooting Steps
Drug agglomeration in suspension 1. Particle Size Reduction: Consider micronization or nanomilling of the this compound drug substance. 2. Use of Surfactants: Incorporate a pharmaceutically acceptable surfactant (e.g., Tween 80, Polysorbate 80) at a low concentration to improve wettability.
Phase separation in lipid-based formulations 1. Excipient Screening: Conduct a thorough screening of oils, surfactants, and co-solvents to identify a stable combination. 2. Ternary Phase Diagrams: Construct ternary phase diagrams to identify the optimal ratios of components for a stable self-emulsifying system.
Crystallization of amorphous drug in ASD 1. Polymer Selection: Screen different polymers (e.g., HPMC-AS, PVP-VA) to find one that provides optimal stabilization of the amorphous this compound. 2. Drug Loading: Avoid excessively high drug loading in the ASD, as this can increase the risk of recrystallization.

Quantitative Data Summary

The following table presents a hypothetical comparison of pharmacokinetic parameters for different this compound formulations in a preclinical animal model (e.g., beagle dogs), illustrating the potential improvements with enabling formulations.

Formulation TypeDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)Relative Bioavailability (%)
Crystalline Suspension1015041200100
Amorphous Solid Dispersion1045023600300
Lipid-Based Formulation106001.54800400

Note: The data in this table is illustrative and based on typical improvements seen with enabling formulations for BCS Class II compounds. Actual results may vary.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) of this compound by Spray Drying
  • Polymer Selection: Select a suitable polymer such as hydroxypropyl methylcellulose acetate succinate (HPMC-AS) or polyvinylpyrrolidone/vinyl acetate copolymer (PVP-VA).

  • Solvent System: Identify a common solvent system in which both this compound and the selected polymer are soluble (e.g., acetone, methanol, or a mixture thereof).

  • Solution Preparation: Dissolve this compound and the polymer in the chosen solvent at a specific drug-to-polymer ratio (e.g., 1:3 w/w).

  • Spray Drying:

    • Set the inlet temperature, outlet temperature, and solution feed rate of the spray dryer.

    • Atomize the solution into a fine spray within the drying chamber.

    • The rapid evaporation of the solvent results in the formation of a solid dispersion powder.

  • Powder Collection and Characterization: Collect the dried powder and characterize it for drug loading, amorphous content (using techniques like PXRD and DSC), and dissolution performance.

Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
  • Excipient Screening:

    • Determine the solubility of this compound in various oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor EL, Labrasol), and co-solvents (e.g., Transcutol, propylene glycol).

  • Formulation Development:

    • Based on the solubility data, select a combination of oil, surfactant, and co-solvent.

    • Construct a ternary phase diagram to identify the region that forms a stable microemulsion upon dilution with an aqueous medium.

  • Preparation of SEDDS:

    • Accurately weigh the selected oil, surfactant, and co-solvent into a glass vial.

    • Add the required amount of this compound to the excipient mixture.

    • Gently heat and vortex the mixture until the drug is completely dissolved and a clear, homogenous solution is obtained.

  • Characterization:

    • Evaluate the self-emulsification performance by adding the SEDDS to water and observing the formation of a microemulsion.

    • Characterize the droplet size of the resulting emulsion using dynamic light scattering.

Visualizations

experimental_workflow cluster_0 Formulation Development cluster_1 Preclinical Evaluation cluster_2 Decision cluster_3 Outcome start Poorly Soluble Compound (this compound) formulation Formulation Screening (Suspension, ASD, Lipid-Based) start->formulation physchem Physicochemical Characterization (Solubility, Dissolution, Stability) formulation->physchem animal_dosing Animal Dosing (e.g., Rat, Dog) physchem->animal_dosing pk_analysis Pharmacokinetic Analysis (Blood Sampling, Bioanalysis) animal_dosing->pk_analysis data_eval Data Evaluation (AUC, Cmax, Tmax) pk_analysis->data_eval decision Bioavailability Goal Met? data_eval->decision end Lead Formulation Selected decision->end Yes reiterate Re-evaluate Formulation decision->reiterate No reiterate->formulation

Caption: Experimental workflow for selecting an enabling oral formulation.

logical_relationship cluster_0 Drug Properties & Challenges cluster_1 Formulation Solutions cluster_2 Mechanism of Enhancement cluster_3 Desired Outcome drug_prop This compound Properties: - Low Aqueous Solubility (BCS II) - Crystalline Solid challenge Challenge: Poor Dissolution & Absorption drug_prop->challenge asd Amorphous Solid Dispersion (ASD) challenge->asd lipid Lipid-Based Formulation (e.g., SEDDS) challenge->lipid asd_mech Mechanism: - Increased Solubility - Enhanced Dissolution Rate asd->asd_mech lipid_mech Mechanism: - Improved Solubilization - Bypasses Dissolution Step lipid->lipid_mech outcome Improved Bioavailability asd_mech->outcome lipid_mech->outcome

Caption: Logical relationship between challenges and formulation solutions.

absorption_pathway cluster_0 Oral Administration cluster_1 Gastrointestinal Tract cluster_2 Systemic Circulation cluster_3 Enabling Formulations start This compound Formulation dissolution Dissolution/Solubilization start->dissolution absorption Absorption across Gut Wall dissolution->absorption systemic Systemic Circulation absorption->systemic enabling ASD / Lipid-Based Formulations enabling->dissolution Enhance

Caption: Simplified diagram of oral drug absorption enhancement.

References

Technical Support Center: Avacopan Neutrophil Migration Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in Avacopan neutrophil migration assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect neutrophil migration?

This compound is an orally administered, selective antagonist of the complement 5a receptor (C5aR, also known as CD88).[1][2][3] It functions by competitively inhibiting the C5a receptor, which in turn reduces neutrophil activation and their migration to sites of inflammation.[4] C5a is a potent chemoattractant for neutrophils; by blocking its receptor, this compound effectively inhibits the C5a-mediated signaling that drives neutrophil chemotaxis.[5][6][7]

Q2: What are the most common sources of variability in neutrophil migration assays?

Variability in neutrophil migration assays can arise from several factors, including:

  • Cell Health and Viability: The health and viability of the isolated neutrophils are critical. Damaged or activated cells will exhibit altered migratory behavior.

  • Donor-to-Donor Variability: Neutrophils isolated from different donors can show significant variation in their migratory capacity.[8]

  • Chemoattractant Gradient: Inconsistent or poorly formed chemoattractant gradients will lead to variable cell migration.

  • Assay Incubation Time: The duration of the assay needs to be optimized; too short a time will result in low cell migration, while too long a time can lead to signal saturation or cell death.[9]

  • Cell Seeding Density: Both too low and too high cell densities can negatively impact the accuracy and reproducibility of the assay.[10]

  • Inconsistent Cell Handling: Variations in cell isolation, washing, and plating techniques can introduce significant variability.

Q3: How can I minimize variability in my this compound neutrophil migration experiments?

To minimize variability, it is crucial to standardize your protocol and pay close attention to the following:

  • Consistent Neutrophil Isolation: Use a standardized method for neutrophil isolation, such as Polymorphprep™, which has been shown to improve neutrophil yield compared to Ficoll-Hypaque® gradients.[11][12]

  • Quality Control of Neutrophils: Always assess neutrophil purity and viability before each experiment, for instance, by using flow cytometry to check for neutrophil-specific markers like CD15.[13]

  • Optimize Chemoattractant Concentration: Perform a dose-response curve for your chosen chemoattractant (e.g., C5a or fMLP) to determine the optimal concentration that induces a robust and reproducible migratory response.

  • Precise Gradient Establishment: Ensure careful and consistent addition of the chemoattractant to the lower chamber and the cell suspension to the upper chamber of the Transwell® insert to establish a stable gradient.

  • Control for Spontaneous Migration: Always include a negative control with medium alone in the lower chamber to assess the level of random, non-directed cell movement.

  • Use of a Reference Inhibitor: Include a known inhibitor of neutrophil migration as a positive control to validate assay performance.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High background migration in negative control wells 1. Neutrophils are activated during isolation. 2. Presence of contaminating chemoattractants in the media or serum. 3. Spontaneous neutrophil activation.1. Handle cells gently during isolation, keep them on ice, and use endotoxin-free reagents. 2. Use serum-free media or heat-inactivated serum. Test different lots of media and serum. 3. Ensure neutrophils are used promptly after isolation.
Low or no neutrophil migration towards the chemoattractant 1. Suboptimal chemoattractant concentration. 2. Poor neutrophil viability or function. 3. Incorrect pore size of the Transwell® membrane. 4. Insufficient incubation time.1. Perform a chemoattractant titration to find the optimal concentration. 2. Check neutrophil viability using Trypan Blue exclusion or a viability stain. Ensure proper isolation technique. 3. For human neutrophils, a 3 µm to 5 µm pore size is generally recommended.[13][14] 4. Optimize the incubation time; a typical range is 1 to 3 hours.[11][12]
High variability between replicate wells 1. Inconsistent cell seeding density. 2. Uneven chemoattractant gradient. 3. Bubbles trapped under the Transwell® insert. 4. Inconsistent cell counting method.1. Ensure the cell suspension is homogenous before seeding. Use a calibrated pipette. 2. Add solutions to the center of the wells carefully and consistently. 3. Visually inspect for and remove any bubbles. 4. Use a consistent and validated method for quantifying migrated cells, such as flow cytometry or a plate reader-based method.[13]
Inconsistent inhibition by this compound 1. Incorrect concentration of this compound. 2. Interaction of this compound with assay components. 3. Variability in C5aR expression on neutrophils.1. Perform a dose-response curve for this compound to determine the IC50. 2. Check for any potential interference of this compound with your detection method. 3. Donor variability can influence C5aR levels. It's advisable to test multiple donors.

Experimental Protocols

Detailed Methodology for a Transwell® Neutrophil Migration Assay

This protocol is a general guideline and should be optimized for specific experimental conditions.

1. Neutrophil Isolation:

  • Isolate human neutrophils from whole blood of healthy donors using a density gradient separation method like Polymorphprep™.

  • After isolation, wash the cells with a suitable buffer (e.g., HBSS without Ca2+/Mg2+) and resuspend them in assay medium (e.g., RPMI with 0.5% BSA).

  • Perform a cell count and assess viability using Trypan Blue exclusion. Purity can be assessed by flow cytometry for CD15 expression.[13] A purity of >95% and viability of >98% is recommended.

2. Assay Setup:

  • Use a 96-well Transwell® plate with a 5 µm pore size polycarbonate membrane.[13]

  • To the lower chamber, add 150 µL of assay medium containing the chemoattractant (e.g., C5a at a pre-determined optimal concentration) or this compound at various concentrations plus the chemoattractant. For the negative control, add assay medium alone.

  • In a separate plate, pre-incubate the neutrophil suspension (e.g., at 2 x 10^6 cells/mL) with this compound or vehicle control for 30 minutes at 37°C.

  • Carefully add 50 µL of the pre-incubated neutrophil suspension to the upper chamber of the Transwell® insert.

3. Incubation:

  • Incubate the plate for 1.5 to 2 hours at 37°C in a 5% CO2 incubator.[11][12] The optimal time should be determined empirically.

4. Quantification of Migrated Cells:

  • After incubation, carefully remove the Transwell® inserts.

  • Migrated cells in the lower chamber can be quantified using various methods:

    • Flow Cytometry: Add a known number of counting beads to the lower chamber and acquire the sample on a flow cytometer. This allows for precise quantification of migrated neutrophils.[11][12]

    • Luminescence-based ATP Assay: Measure the ATP content of the migrated cells, which is proportional to the cell number.[13]

    • Fluorescence-based Assay: Pre-label the neutrophils with a fluorescent dye (e.g., Calcein-AM) and measure the fluorescence in the lower chamber using a plate reader.

Data Presentation: Example of this compound Inhibition of Neutrophil Migration

This compound Concentration (nM) Chemoattractant (C5a) % Inhibition of Migration (Mean ± SD)
0 (Vehicle)10 nM0 ± 5.2
110 nM25.3 ± 6.1
1010 nM78.9 ± 4.5
10010 nM95.1 ± 2.8
100010 nM98.6 ± 1.9

Visualizations

This compound's Mechanism of Action in Inhibiting Neutrophil Migration

Avacopan_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space C5a C5a C5aR C5a Receptor (C5aR) C5a->C5aR Binds This compound This compound This compound->C5aR Blocks Signaling Downstream Signaling (e.g., PI3K/Akt) C5aR->Signaling Activates Migration Neutrophil Migration (Chemotaxis) Signaling->Migration Induces

Caption: this compound competitively inhibits the C5a receptor, blocking downstream signaling and neutrophil migration.

Experimental Workflow for a Transwell® Neutrophil Migration Assay

Transwell_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Setup cluster_incubation 3. Incubation cluster_analysis 4. Analysis A Isolate Neutrophils from Whole Blood B Assess Cell Viability and Purity A->B D Seed Neutrophils in Upper Chamber B->D C Add Chemoattractant ± this compound to Lower Chamber E Incubate at 37°C, 5% CO2 (1.5 - 2 hours) D->E F Quantify Migrated Cells (Flow Cytometry, etc.) E->F G Data Analysis and Interpretation F->G

Caption: A streamlined workflow for performing a Transwell® neutrophil migration assay.

Troubleshooting Logic for Low Neutrophil Migration

Troubleshooting_Low_Migration Start Problem: Low Neutrophil Migration CheckViability Check Neutrophil Viability (>98%?) Start->CheckViability OptimizeChemo Optimize Chemoattractant Concentration CheckViability->OptimizeChemo Yes Reisolate Re-isolate Neutrophils with Care CheckViability->Reisolate No CheckPoreSize Verify Transwell® Pore Size (3-5 µm) OptimizeChemo->CheckPoreSize OptimizeTime Optimize Incubation Time (1-3 hours) CheckPoreSize->OptimizeTime Correct Success Migration Improved CheckPoreSize->Success Incorrect, Corrected OptimizeTime->Success

Caption: A logical approach to troubleshooting low neutrophil migration in chemotaxis assays.

References

addressing avacopan precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guides for the use of Avacopan in experimental settings.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution in DMSO is showing precipitation. What should I do?

A1: Precipitation of this compound in DMSO stock solutions can occur, particularly with high concentrations or upon storage. Here are some troubleshooting steps:

  • Warm the solution: Gently warm the solution at 37°C for a short period. This can often redissolve the precipitate.

  • Use fresh, anhydrous DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of this compound.[1] Use a fresh, unopened bottle of anhydrous DMSO for preparing your stock solution.

  • Sonicate the solution: Brief sonication can help to break up aggregates and redissolve the precipitate.

  • Prepare a more dilute stock solution: If precipitation persists, consider preparing a fresh, less concentrated stock solution.

  • Filter the solution: If the precipitate cannot be redissolved, you can filter the solution through a 0.22 µm syringe filter to remove the undissolved particles before use. However, this will lower the actual concentration of this compound in your stock.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing this compound stock solutions for in vitro experiments.[1][2][3] Ethanol and dimethylformamide can also be used.[4] this compound is practically insoluble in water.[2]

Q3: How should I store my this compound stock solution?

A3: For long-term storage, it is recommended to store this compound stock solutions at -20°C or -80°C.[3][4] Aliquoting the stock solution into smaller, single-use volumes is advisable to avoid repeated freeze-thaw cycles, which can contribute to precipitation and degradation.

Q4: Can I dissolve this compound directly in cell culture media?

A4: It is not recommended to dissolve this compound directly in aqueous-based cell culture media due to its poor solubility.[2] A concentrated stock solution should first be prepared in a suitable organic solvent like DMSO. This stock solution can then be serially diluted to the final working concentration in the cell culture medium. Ensure the final concentration of the organic solvent in the cell culture is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide: this compound Precipitation in Aqueous Solutions

Precipitation of this compound upon dilution of a DMSO stock into an aqueous buffer or cell culture medium is a common issue. This is due to the poor aqueous solubility of the compound.

IssuePotential CauseRecommended Solution
Immediate precipitation upon dilution High final concentration of this compound.Decrease the final concentration of this compound in the aqueous solution.
High percentage of DMSO in the final solution.Minimize the volume of the DMSO stock solution added to the aqueous medium. A final DMSO concentration of 0.1% or lower is generally well-tolerated by most cell lines.
Precipitation over time Unstable supersaturated solution.Prepare fresh dilutions immediately before use. Consider the use of a stabilizing agent, such as serum, in the final solution if compatible with the experimental design.
Temperature fluctuations.Maintain a constant temperature for your experimental setup.

Quantitative Data: this compound Solubility

The following table summarizes the solubility of this compound in various solvents.

SolventConcentrationTemperatureReference
Dimethyl sulfoxide (DMSO)100 mg/mL (~171.92 mM)25°C[1][2]
Ethanol20 mg/mL (~34.38 mM)25°C[2]
Dimethylformamide (DMF)~12 mg/mLNot Specified[4]
WaterInsoluble (<1 mg/mL)25°C[2]
Simulated Gastric Fluid (SGF, pH 1.8)22.9 µg/mLNot Specified[5]
Fed-State Simulated Intestinal Fluid (FeSSIF, pH 5.0)13.0 µg/mLNot Specified[5]

Experimental Protocols

Preparation of this compound Stock Solution for in vitro Assays

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. For a 10 mM stock solution, this would be 5.816 mg for 1 mL of DMSO.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the tube vigorously until the solid is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.

  • Once fully dissolved, aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Neutrophil Chemotaxis Assay

This protocol provides a general workflow for a neutrophil chemotaxis assay using this compound.

Materials:

  • Human neutrophils, freshly isolated

  • Chemotaxis chamber (e.g., Boyden chamber with a 5 µm pore size membrane)

  • Chemoattractant (e.g., C5a or IL-8)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Assay buffer (e.g., HBSS with 0.1% BSA)

  • Detection reagent (e.g., Calcein-AM)

  • Plate reader

Procedure:

  • Cell Preparation: Isolate human neutrophils from peripheral blood using a standard protocol such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation. Resuspend the purified neutrophils in assay buffer at a concentration of 1 x 10^6 cells/mL.

  • Compound Preparation: Prepare serial dilutions of this compound from the DMSO stock solution in assay buffer. Also, prepare the chemoattractant solution at the desired concentration in assay buffer.

  • Assay Setup:

    • Add the chemoattractant solution (with or without this compound dilutions) to the lower wells of the chemotaxis chamber.

    • Place the membrane over the lower wells.

    • Add the neutrophil suspension to the upper wells.

  • Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes.

  • Detection:

    • After incubation, remove the non-migrated cells from the top of the membrane.

    • Quantify the migrated cells in the lower chamber. This can be done by lysing the cells and measuring the activity of an intracellular enzyme (e.g., acid phosphatase) or by pre-labeling the cells with a fluorescent dye like Calcein-AM and measuring the fluorescence.

  • Data Analysis: Calculate the percentage of inhibition of chemotaxis by this compound compared to the vehicle control (DMSO).

Signaling Pathway and Experimental Workflow Diagrams

This compound Mechanism of Action: C5aR1 Signaling Pathway

This compound is a selective antagonist of the C5a receptor 1 (C5aR1).[6] In diseases like ANCA-associated vasculitis, the binding of C5a to C5aR1 on neutrophils triggers a cascade of inflammatory responses, including chemotaxis, degranulation, and the production of reactive oxygen species.[7][8] this compound blocks this interaction, thereby attenuating the inflammatory response.[8][9]

Avacopan_Mechanism_of_Action cluster_0 C5a-C5aR1 Signaling cluster_1 This compound Intervention C5a C5a C5aR1 C5aR1 C5a->C5aR1 Binds to Neutrophil Neutrophil Activation (Chemotaxis, Degranulation, ROS Production) C5aR1->Neutrophil Activates This compound This compound BlockedC5aR1 C5aR1 This compound->BlockedC5aR1 Blocks NoActivation Inhibition of Neutrophil Activation BlockedC5aR1->NoActivation Leads to

Caption: this compound blocks the C5a-C5aR1 signaling pathway.

Experimental Workflow: Troubleshooting this compound Precipitation

This workflow outlines the logical steps to address precipitation issues with this compound stock solutions.

Troubleshooting_Workflow Start Precipitate observed in This compound stock solution Warm Gently warm solution (e.g., 37°C) Start->Warm Dissolved1 Precipitate dissolves Warm->Dissolved1 Yes Sonicate Sonicate solution Warm->Sonicate No End Use solution Dissolved1->End Dissolved2 Precipitate dissolves Sonicate->Dissolved2 Yes PrepareNew Prepare fresh, more dilute stock with anhydrous DMSO Sonicate->PrepareNew No Dissolved2->End Filter Filter solution (optional, concentration will change) PrepareNew->Filter PrepareNew->End Filter->End

Caption: A logical workflow for troubleshooting this compound precipitation.

References

assessing lot-to-lot variability of avacopan

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for avacopan. This resource is designed for researchers, scientists, and drug development professionals to assist with the assessment of lot-to-lot variability of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes (CQAs) to consider when assessing the lot-to-lot variability of this compound?

When evaluating the consistency between different batches of this compound, the following critical quality attributes should be assessed:

  • Identity: Confirmation of the chemical structure.

  • Assay/Potency: The amount of the active pharmaceutical ingredient (API).

  • Purity and Impurity Profile: Identification and quantification of any process-related or degradation impurities.

  • Dissolution: The rate at which the drug product dissolves in a specified medium.

  • Content Uniformity: Ensuring a consistent amount of the active ingredient in each dosage unit.

  • Polymorphism: The crystal form of the drug substance, which can affect solubility and stability.[1]

Q2: Which analytical methods are recommended for determining the assay and purity of this compound?

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a commonly used and validated method for the assay and purity determination of this compound in both bulk drug substance and capsule dosage forms.[2][3][4] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive method for quantifying this compound in biological matrices like plasma and can also be adapted for quality control purposes.[5]

Q3: What are the known impurities of this compound that should be monitored?

During the synthesis and storage of this compound, several related substances can be formed. It is crucial to monitor for both process impurities and degradation products. Known related substances include various metabolites and potential nitrosamine impurities.[6][7][8][9] Regulatory bodies require that potential and actual impurities are adequately controlled.[10]

Q4: How can I troubleshoot common issues during the RP-HPLC analysis of this compound?

Please refer to the detailed "Troubleshooting Guide for this compound RP-HPLC Analysis" in the section below.

Q5: What should I do if I observe out-of-specification (OOS) results for dissolution testing?

Refer to the "Troubleshooting Guide for this compound Dissolution Testing" for a systematic approach to investigating OOS results.

Experimental Protocols

Protocol 1: Assay and Purity Determination of this compound by RP-HPLC

This protocol is based on a validated method for the estimation of this compound in bulk and capsule dosage forms.[2][3][4]

Chromatographic Conditions:

ParameterCondition
Column Develosil ODS HG-5 RP C18 (150mm x 4.6mm, 5µm)[3] or Agilent C18 (150mm x 4.6mm, 5µ)[4]
Mobile Phase Acetonitrile: Water (70:30 v/v)[3] or Methanol:Water:Acetonitrile (55:40:5 v/v/v)[4]
Flow Rate 1.0 mL/min[3] or 0.6 mL/min[4]
Detection Wavelength 257 nm[2][3] or 220 nm[4]
Injection Volume 10 µL[3]
Column Temperature Ambient[3]
Run Time Approximately 10 minutes[4]

Standard Solution Preparation:

  • Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase to obtain a concentration of 1000 µg/mL.[4]

  • Further dilute this stock solution with the mobile phase to achieve a working standard concentration (e.g., 50 µg/mL).[2]

Sample Solution Preparation (Capsules):

  • Weigh and finely powder the contents of not fewer than 20 capsules.

  • Accurately weigh a quantity of the powder equivalent to 10 mg of this compound and transfer it to a 10 mL volumetric flask.

  • Add approximately 7 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.

  • Dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm nylon filter.

  • Further dilute the filtrate with the mobile phase to a suitable concentration for analysis.

Analysis:

  • Inject the standard solution multiple times to ensure system suitability (e.g., %RSD of peak areas < 2.0%).

  • Inject the sample solution.

  • Calculate the assay of this compound using the peak areas obtained from the standard and sample chromatograms.

Protocol 2: Dissolution Testing of this compound Capsules

This is a general protocol based on FDA guidance for dissolution testing.[11]

Dissolution Parameters:

ParameterCondition
Apparatus USP Apparatus 1 (Basket) or 2 (Paddle)
Dissolution Medium Refer to the FDA's Dissolution Methods database for the specific medium for this compound.[11]
Volume 900 mL
Temperature 37 ± 0.5 °C
Rotation Speed To be determined based on the specific method.
Sampling Times Multiple time points (e.g., 10, 15, 30, 45, 60 minutes) to characterize the dissolution profile.

Procedure:

  • Place one capsule in each dissolution vessel.

  • Withdraw samples at the specified time points.

  • Filter the samples immediately.

  • Analyze the concentration of this compound in the samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Calculate the percentage of this compound dissolved at each time point.

Troubleshooting Guides

Troubleshooting Guide for this compound RP-HPLC Analysis

This guide provides a systematic approach to resolving common issues encountered during the HPLC analysis of this compound.

HPLC_Troubleshooting start Start: HPLC Issue Observed issue_type Identify Issue Type start->issue_type peak_shape Peak Shape (Tailing, Fronting, Splitting) issue_type->peak_shape Peak Shape retention_time Retention Time (Shifting, Drifting) issue_type->retention_time Retention Time pressure System Pressure (High, Low, Fluctuating) issue_type->pressure Pressure check_column Check Column: - Void formation? - Contamination? - End of life? peak_shape->check_column check_mobile_phase Check Mobile Phase: - pH correct? - Buffer concentration adequate? check_column->check_mobile_phase If column is OK check_sample_solvent Check Sample Solvent: - Mismatch with mobile phase? check_mobile_phase->check_sample_solvent If mobile phase is OK end Issue Resolved check_sample_solvent->end If sample solvent is OK check_flow_rate Check Flow Rate: - Pump pressure stable? - Leaks? retention_time->check_flow_rate check_mp_composition Check Mobile Phase Composition: - Incorrect mixing? - Evaporation? check_flow_rate->check_mp_composition If flow rate is OK check_temp Check Column Temperature: - Oven stable? check_mp_composition->check_temp If composition is OK check_temp->end If temperature is stable check_blockage Check for Blockages: - Column frit? - Tubing? - Guard column? pressure->check_blockage check_leaks Check for Leaks: - Fittings? - Pump seals? check_blockage->check_leaks If no blockages check_pump Check Pump: - Degasser working? - Piston seals worn? check_leaks->check_pump If no leaks check_pump->end If pump is OK

Caption: A logical workflow for troubleshooting common HPLC issues.

Troubleshooting Guide for this compound Dissolution Testing

This guide provides steps to investigate the root cause of out-of-specification (OOS) dissolution results for this compound capsules.

Dissolution_Troubleshooting start Start: OOS Dissolution Result phase1 Phase 1: Laboratory Investigation start->phase1 check_calculations Check Calculations and Data Transfer phase1->check_calculations check_method Review Test Method Execution: - Correct parameters used? - Correct equipment setup? check_calculations->check_method No errors check_equipment Examine Equipment: - Vessel/paddle dimensions correct? - Temperature and speed calibrated? check_method->check_equipment No errors check_reagents Check Reagents and Media: - Media preparation correct? - Degassing adequate? check_equipment->check_reagents No errors phase2 Phase 2: Manufacturing Investigation (If no lab error found) check_reagents->phase2 No errors review_batch_record Review Batch Manufacturing Record: - Deviations during production? - In-process control data normal? phase2->review_batch_record check_raw_materials Check Raw Materials: - API particle size? - Excipient variability? review_batch_record->check_raw_materials No deviations check_capsule_properties Check Capsule Properties: - Cross-linking of gelatin shell? check_raw_materials->check_capsule_properties No variability end Root Cause Identified check_capsule_properties->end reagents_to_phase2 No lab errors found

Caption: A systematic approach to investigating OOS dissolution results.

Data Presentation

Table 1: Published RP-HPLC Method Parameters for this compound Analysis
ParameterMethod 1[3]Method 2[4]
Column Develosil ODS HG-5 RP C18 (150mm x 4.6mm, 5µm)Agilent C18 (150mm x 4.6mm, 5µ)
Mobile Phase Acetonitrile: Water (70:30 v/v)Methanol:Water:Acetonitrile (55:40:5 v/v/v)
Flow Rate 1.0 mL/min0.6 mL/min
Detection 257 nm220 nm
Retention Time ~2.29 minNot specified
LOD 0.05 µg/mLNot specified
LOQ 0.15 µg/mLNot specified
Table 2: Forced Degradation of this compound
ConditionDegradation Observed[2][3]
Acid Hydrolysis (0.1 M HCl) Significant Degradation
Base Hydrolysis (0.1 M NaOH) Significant Degradation
Oxidative (3% H2O2) Significant Degradation
Thermal (50°C) Stable
Photolytic (UV light) Stable

Signaling Pathway

This compound is a selective antagonist of the complement 5a receptor (C5aR1). By blocking the interaction of C5a with C5aR1 on neutrophils, it inhibits their activation and migration to the sites of inflammation, which is a key mechanism in ANCA-associated vasculitis.[10][12]

Avacopan_Mechanism complement_activation Complement Activation c5a C5a complement_activation->c5a c5ar1 C5aR1 on Neutrophil c5a->c5ar1 Binds to neutrophil_activation Neutrophil Activation (Migration, Degranulation) c5ar1->neutrophil_activation Leads to This compound This compound This compound->c5ar1 Blocks inflammation Vascular Inflammation (Vasculitis) neutrophil_activation->inflammation Causes

Caption: Mechanism of action of this compound in inhibiting C5a-mediated inflammation.

References

Validation & Comparative

Preclinical Showdown: A Comparative Guide to Avacopan and IFX-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The complement component 5a (C5a) and its receptor, C5aR1, represent a critical inflammatory axis implicated in a host of autoimmune and inflammatory diseases. Consequently, targeting this pathway has become a focal point for therapeutic development. This guide provides a detailed preclinical comparison of two prominent modulators of this axis: avacopan, a small molecule C5aR1 antagonist, and IFX-1 (vilobelimab), a monoclonal antibody targeting C5a. By presenting key preclinical data, experimental methodologies, and mechanistic pathways, this document aims to equip researchers with the necessary information to make informed decisions in their drug discovery and development endeavors.

At a Glance: this compound vs. IFX-1

FeatureThis compound (CCX168)IFX-1 (Vilobelimab)
Molecule Type Oral small-moleculeIntravenous monoclonal antibody
Target C5a receptor (C5aR1)C5a ligand
Mechanism of Action Allosteric antagonist of C5aR1Sequesters and neutralizes C5a
Primary Preclinical Model ANCA-Associated VasculitisSepsis, Hidradenitis Suppurativa

Mechanism of Action: Targeting the C5a-C5aR1 Axis

This compound and IFX-1 both inhibit the pro-inflammatory effects of the C5a-C5aR1 signaling pathway, but through distinct mechanisms. This compound is an orally available small molecule that acts as a selective antagonist of the C5a receptor (C5aR), also known as CD88.[1] By binding to C5aR, this compound prevents C5a from activating the receptor, thereby blocking downstream signaling events that lead to neutrophil activation, chemotaxis, and the release of inflammatory mediators.[2][3]

In contrast, IFX-1 is a monoclonal antibody that directly targets the C5a ligand.[4] By binding to C5a, IFX-1 neutralizes its activity, preventing it from interacting with C5aR.[4] An important distinction in their mechanisms is that this compound's action is focused on the receptor, leaving the C5a ligand itself untouched, while IFX-1 removes the ligand from circulation. A key feature of both this compound and IFX-1 is their specificity for the C5a-C5aR1 axis, which leaves the formation of the membrane attack complex (MAC), a crucial component of the innate immune system for fighting infections, intact.[5][6]

C5a_Signaling_Pathway cluster_0 Complement Cascade cluster_1 Neutrophil cluster_2 Therapeutic Intervention C3 C3 Convertase C5 C5 C3->C5 cleaves C5a C5a C5->C5a C5b C5b C5->C5b C5aR1 C5aR1 (CD88) C5a->C5aR1 binds MAC Membrane Attack Complex (MAC) C5b->MAC Activation Neutrophil Activation (Chemotaxis, Degranulation, Oxidative Burst) C5aR1->Activation This compound This compound This compound->C5aR1 blocks IFX1 IFX-1 (Vilobelimab) IFX1->C5a neutralizes

Figure 1: Mechanism of action of this compound and IFX-1.

In Vitro Potency

Quantitative in vitro assays are crucial for determining the potency of drug candidates. For this compound, its inhibitory effects on C5aR1 have been extensively characterized. In contrast, specific IC50 values for IFX-1's neutralization of C5a are less frequently reported in publicly available preclinical literature, with studies often focusing on demonstrating effective C5a blockade in in vitro and in vivo models.

Table 1: In Vitro Efficacy of this compound

AssayCell TypeParameterResult (IC50/A2)Reference
C5aR Binding U937 cellsIC500.1 nM[2]
Human NeutrophilsIC500.2 nM[2]
Calcium Mobilization U937 cellsA20.1 nM[2]
Human NeutrophilsIC500.2 nM[2]
Chemotaxis U937 cellsA20.2 nM[2]
Human Whole BloodA21.7 nM[2]
CD11b Upregulation Human Whole BloodA23.0 nM[2]

IC50: Half-maximal inhibitory concentration. A2: A measure of antagonist potency.

Preclinical Efficacy in Animal Models

The in vivo efficacy of this compound and IFX-1 has been evaluated in various disease models that reflect their intended clinical applications.

This compound in ANCA-Associated Vasculitis

This compound has been extensively studied in a murine model of anti-neutrophil cytoplasmic antibody (ANCA)-induced glomerulonephritis.[1][7] In a model where anti-myeloperoxidase (MPO) antibodies are used to induce disease in mice with a human C5aR knock-in, oral administration of this compound demonstrated significant protection against glomerular damage, with a marked reduction in necrosis and crescent formation.[7] These preclinical findings were instrumental in advancing this compound into clinical trials for ANCA-associated vasculitis.[1]

IFX-1 in Inflammatory Conditions

Preclinical studies with IFX-1 have demonstrated its ability to control inflammatory responses and subsequent tissue and organ damage by specifically blocking C5a.[8] While detailed quantitative data from these preclinical studies are not as readily available in the public domain, the efficacy of IFX-1 has been inferred from its progression into clinical trials for various inflammatory conditions, including hidradenitis suppurativa and severe sepsis.[8][9] For hidradenitis suppurativa, a disease with limited animal models, ex vivo human skin models are emerging as a platform for preclinical evaluation.[10]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of preclinical findings. Below are representative protocols for key in vitro assays used to characterize C5a-C5aR1 pathway inhibitors.

C5aR1 Inhibition Assay (for this compound)

1. Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay evaluates the ability of a compound to inhibit the migration of neutrophils towards a C5a gradient.

  • Cell Preparation: Isolate human neutrophils from healthy donor blood using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.

  • Assay Setup:

    • Place a polycarbonate membrane (typically 3-5 µm pore size) in a Boyden chamber, separating the upper and lower wells.

    • Add C5a (typically 1-10 nM) to the lower chamber.

    • Pre-incubate the isolated neutrophils with varying concentrations of this compound or vehicle control.

    • Add the pre-incubated neutrophils to the upper chamber.

  • Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes.

  • Quantification:

    • After incubation, remove the membrane and wipe off non-migrated cells from the top surface.

    • Stain the migrated cells on the bottom surface of the membrane with a suitable dye (e.g., Diff-Quik).

    • Count the number of migrated cells per high-power field using a microscope.

  • Data Analysis: Calculate the percentage of inhibition of chemotaxis at each this compound concentration compared to the vehicle control.

Chemotaxis_Workflow cluster_0 Preparation cluster_1 Boyden Chamber Assay cluster_2 Analysis A Isolate Human Neutrophils B Pre-incubate Neutrophils with this compound A->B D Add Treated Neutrophils to Upper Chamber B->D C Add C5a to Lower Chamber E Incubate at 37°C D->E F Stain Migrated Cells E->F G Count Cells F->G H Calculate % Inhibition G->H Neutralization_Assay_Logic cluster_0 Standard Assay cluster_1 Neutralization Assay C5a_1 C5a Neutrophil_1 Neutrophil with C5aR1 C5a_1->Neutrophil_1 Response_1 Biological Response Neutrophil_1->Response_1 C5a_2 C5a Complex C5a-IFX-1 Complex C5a_2->Complex IFX1 IFX-1 IFX1->Complex Neutrophil_2 Neutrophil with C5aR1 Complex->Neutrophil_2 cannot bind No_Response No Biological Response Neutrophil_2->No_Response start->C5a_1 start->C5a_2

References

Avacopan's High Selectivity for C5aR Over C5L2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of avacopan's binding affinity and functional selectivity for the complement C5a receptor (C5aR, CD88) over the C5a-like receptor 2 (C5L2, GPR77). This compound is an orally administered, selective C5aR inhibitor.[1] The data presented herein, summarized from preclinical studies, substantiates this compound's high specificity for C5aR, a key target in the treatment of various inflammatory diseases.

Executive Summary

This compound demonstrates potent and highly selective antagonism of the C5aR, with minimal to no activity at the C5L2 receptor. This selectivity is crucial, as C5aR is a primary driver of C5a-mediated inflammation, while C5L2 is thought to have a modulatory, and potentially protective, role. Experimental data from radioligand binding assays and functional cell-based assays consistently show a significant therapeutic window, highlighting this compound's precision as a C5aR-targeted therapeutic.

Data Presentation: this compound's Receptor Selectivity

The following table summarizes the quantitative data on this compound's binding affinity for C5aR versus C5L2.

CompoundTargetAssay TypeIC50 (nM)Reference
This compound C5aR Radioligand Binding0.1 - 0.2 [2]
C5L2 Radioligand Binding> 5000 [2]

IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Comparative Analysis with Alternative C5aR Antagonist

To provide context for this compound's selectivity, the following table includes data for PMX53, another C5aR antagonist.

CompoundTargetAssay TypeIC50/Kd (nM)Reference
This compound C5aR Radioligand Binding0.1 - 0.2 [2]
C5L2 Radioligand Binding> 5000 [2]
PMX53 C5aR Radioligand Binding~20 (IC50)[3]
C5L2 Not specifiedNo binding [4]

Kd (dissociation constant) is used to describe the affinity between a ligand and a receptor. A smaller Kd value indicates a higher binding affinity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and verification of the findings.

Radioligand Competitive Binding Assay

This assay quantifies the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand from its receptor.

Objective: To determine the binding affinity (IC50) of this compound for C5aR and C5L2.

Materials:

  • Human cell lines or membrane preparations expressing C5aR or C5L2.

  • Radioligand: 125I-labeled C5a.

  • Test compound: this compound at various concentrations.

  • Assay Buffer: Typically a buffered saline solution (e.g., PBS) with a protein carrier (e.g., BSA).

  • Glass fiber filters.

  • Scintillation counter.

Protocol:

  • Incubation: In a multi-well plate, incubate the cell membranes, radioligand (at a fixed concentration, usually at or below its Kd), and varying concentrations of this compound.

  • Equilibrium: Allow the binding reaction to reach equilibrium. Incubation times and temperatures are optimized for each receptor.

  • Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand by vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 value is determined from the resulting sigmoidal curve.

Neutrophil Chemotaxis Assay

This functional assay assesses the ability of a compound to inhibit the directed migration of neutrophils towards a chemoattractant, such as C5a.

Objective: To evaluate the functional antagonism of this compound on C5a-induced neutrophil migration.

Materials:

  • Freshly isolated human neutrophils.

  • Chemoattractant: Recombinant human C5a.

  • Test compound: this compound at various concentrations.

  • Chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane.

  • Assay medium.

  • Cell viability stain.

  • Microplate reader.

Protocol:

  • Cell Preparation: Isolate human neutrophils from whole blood using density gradient centrifugation.

  • Assay Setup: Place neutrophils in the upper chamber of the chemotaxis device and the C5a chemoattractant in the lower chamber.

  • Treatment: Add varying concentrations of this compound to the upper chamber with the neutrophils and incubate.

  • Migration: Allow the neutrophils to migrate through the porous membrane towards the C5a gradient for a defined period.

  • Quantification: Quantify the number of migrated cells in the lower chamber, often by lysing the cells and measuring the activity of a cellular enzyme (e.g., myeloperoxidase) or by using a fluorescent dye.

  • Data Analysis: Determine the concentration of this compound that inhibits neutrophil migration by 50% (IC50).

Intracellular Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration in response to receptor activation.

Objective: To determine the effect of this compound on C5a-induced calcium flux in neutrophils.

Materials:

  • Freshly isolated human neutrophils.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[5][6]

  • Stimulant: Recombinant human C5a.

  • Test compound: this compound at various concentrations.

  • Fluorometric imaging plate reader or flow cytometer.

Protocol:

  • Cell Loading: Incubate isolated neutrophils with a calcium-sensitive fluorescent dye, which enters the cells and is cleaved to its active, fluorescent form.

  • Treatment: Add varying concentrations of this compound to the dye-loaded cells and incubate.

  • Stimulation: Add C5a to the cells to stimulate C5aR and induce calcium release from intracellular stores.

  • Measurement: Measure the change in fluorescence intensity over time using a plate reader or flow cytometer. The fluorescence signal is proportional to the intracellular calcium concentration.

  • Data Analysis: Calculate the inhibitory effect of this compound on the C5a-induced calcium signal to determine its IC50.

CD11b Upregulation Assay

This assay measures the expression of the activation marker CD11b on the surface of neutrophils.

Objective: To assess the ability of this compound to inhibit C5a-induced neutrophil activation.

Materials:

  • Freshly isolated human neutrophils.

  • Stimulant: Recombinant human C5a.

  • Test compound: this compound at various concentrations.

  • Fluorescently labeled anti-CD11b antibody.

  • Flow cytometer.

Protocol:

  • Cell Treatment: Incubate isolated neutrophils with varying concentrations of this compound.

  • Stimulation: Add C5a to the treated neutrophils to induce activation and subsequent upregulation of CD11b.

  • Staining: Stain the cells with a fluorescently labeled antibody specific for CD11b.

  • Analysis: Analyze the stained cells using a flow cytometer to quantify the mean fluorescence intensity (MFI) of CD11b on the neutrophil surface.

  • Data Analysis: Determine the concentration of this compound that inhibits C5a-induced CD11b upregulation by 50% (IC50).

Mandatory Visualizations

C5aR Signaling Pathway

dot

C5aR_Signaling C5a C5a C5aR C5aR (GPCR) C5a->C5aR binds G_protein Gαi/βγ C5aR->G_protein activates PLC PLC G_protein->PLC activates PI3K PI3Kγ G_protein->PI3K activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release induces PKC PKC DAG->PKC activates Inflammatory_Response Inflammatory Response (Chemotaxis, Degranulation) Ca_release->Inflammatory_Response MAPK MAPK (ERK1/2) PKC->MAPK Akt Akt PI3K->Akt activates Akt->MAPK activates MAPK->Inflammatory_Response leads to This compound This compound This compound->C5aR blocks

Caption: C5aR G-protein coupled signaling pathway.

C5L2 Modulatory Pathway

dot

C5L2_Modulation C5a C5a C5aR C5aR C5a->C5aR binds C5L2 C5L2 C5a->C5L2 binds beta_arrestin β-Arrestin C5aR->beta_arrestin recruits C5L2->beta_arrestin recruits ERK_activation ERK1/2 Activation beta_arrestin->ERK_activation modulates Internalization Receptor Internalization beta_arrestin->Internalization promotes Modulation Modulation of Inflammatory Signal ERK_activation->Modulation Internalization->Modulation

Caption: C5L2 modulation of C5aR signaling via β-arrestin.

Experimental Workflow: Radioligand Binding Assay

// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prepare_membranes [label="Prepare Cell Membranes\n(with C5aR/C5L2)", fillcolor="#F1F3F4", fontcolor="#202124"]; incubate [label="Incubate:\nMembranes + Radioligand\n+ this compound (variable conc.)", fillcolor="#FBBC05", fontcolor="#202124"]; filter [label="Vacuum Filtration", fillcolor="#34A853", fontcolor="#FFFFFF"]; wash [label="Wash Filters", fillcolor="#34A853", fontcolor="#FFFFFF"]; count [label="Scintillation Counting", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analyze [label="Data Analysis\n(IC50 determination)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> prepare_membranes; prepare_membranes -> incubate; incubate -> filter; filter -> wash; wash -> count; count -> analyze; analyze -> end; }

References

A Head-to-Head Comparison of Avacopan with Other Complement Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of complement inhibitors has revolutionized the treatment landscape for a multitude of rare and severe autoimmune and inflammatory diseases. Avacopan (Tavneos®), an orally administered selective C5a receptor (C5aR) antagonist, represents a significant advancement in this class. This guide provides a detailed, head-to-head comparison of this compound with other key complement inhibitors, focusing on their mechanisms of action, clinical efficacy, and safety profiles, supported by experimental data from pivotal clinical trials.

Executive Summary

Direct head-to-head clinical trials comparing this compound with other complement inhibitors are currently lacking. Therefore, this guide presents a comparative analysis based on data from individual, indication-specific clinical trials. This compound's primary approval is for ANCA-associated vasculitis, where it has demonstrated non-inferiority to a tapering course of prednisone for inducing remission and superiority for sustained remission, offering a significant glucocorticoid-sparing effect. Other prominent complement inhibitors, such as the anti-C5 monoclonal antibody eculizumab and the factor B inhibitor iptacopan, have established efficacy in different indications like paroxysmal nocturnal hemoglobinuria (PNH), atypical hemolytic uremic syndrome (aHUS), and C3 glomerulopathy (C3G). This guide will delve into the nuances of their mechanisms, clinical trial designs, and outcomes to provide a comprehensive comparative overview for the scientific community.

Mechanism of Action: A Divergence in Complement Cascade Intervention

The complement system, a crucial component of innate immunity, can become dysregulated and drive inflammation in various autoimmune diseases. Complement inhibitors are designed to modulate this cascade at different points.

This compound: As a selective antagonist of the C5a receptor (C5aR), this compound blocks the pro-inflammatory effects of C5a, a potent anaphylatoxin.[1][2] C5a is a key chemoattractant for neutrophils and other inflammatory cells.[3] By inhibiting the C5a-C5aR interaction, this compound reduces the recruitment and activation of these cells at sites of inflammation, thereby mitigating tissue damage.[1][3] This targeted approach does not interfere with the formation of the membrane attack complex (MAC), which is involved in pathogen clearance.[1]

Eculizumab: This monoclonal antibody targets the C5 complement protein itself, preventing its cleavage into C5a and C5b.[4][5][6] This blockade inhibits the formation of both the pro-inflammatory C5a and the C5b-9 membrane attack complex (MAC), which is responsible for cell lysis.[5][6]

Iptacopan: As a factor B inhibitor, iptacopan acts earlier in the alternative complement pathway.[7][8][9] By inhibiting factor B, it prevents the formation of the C3 convertase (C3bBb), a central amplification step in the alternative pathway.[7] This upstream inhibition controls both C3b-mediated extravascular hemolysis and terminal complement-mediated intravascular hemolysis.[8]

Signaling Pathway Diagrams

Complement_Cascade cluster_classical Classical & Lectin Pathways cluster_alternative Alternative Pathway Antigen-Antibody Antigen-Antibody C1, C4, C2 C1, C4, C2 Antigen-Antibody->C1, C4, C2 C3 Convertase C3 Convertase C1, C4, C2->C3 Convertase C3 Hydrolysis C3 Hydrolysis Factor B Factor B C3 Hydrolysis->Factor B Factor D Factor D Factor B->Factor D Factor D->C3 Convertase C3 C3 C3 Convertase->C3 C3a C3a C3->C3a Cleavage C3b C3b C3->C3b Cleavage C5 Convertase C5 Convertase C3b->C5 Convertase C5 C5 C5 Convertase->C5 C5a C5a C5->C5a Cleavage C5b C5b C5->C5b Cleavage C5a Receptor (C5aR) C5a Receptor (C5aR) C5a->C5a Receptor (C5aR) Binding Membrane Attack Complex (MAC) Membrane Attack Complex (MAC) C5b->Membrane Attack Complex (MAC) Inflammation Inflammation C5a Receptor (C5aR)->Inflammation Cell Lysis Cell Lysis Membrane Attack Complex (MAC)->Cell Lysis

Caption: The Complement Cascade Pathways.

Inhibitor_Mechanisms cluster_pathway Complement Pathway cluster_inhibitors Complement Inhibitors Factor B Factor B C3 Convertase C3 Convertase Factor B->C3 Convertase C5 C5 C3 Convertase->C5 C5a C5a C5->C5a C5aR C5a Receptor C5a->C5aR Inflammation Inflammation C5aR->Inflammation Iptacopan Iptacopan Iptacopan->Factor B Inhibits Eculizumab Eculizumab Eculizumab->C5 Inhibits Cleavage This compound This compound This compound->C5aR Antagonizes ADVOCATE_Workflow Start Patient Screening (n=331) Randomization Randomization (1:1) Start->Randomization Avacopan_Arm This compound 30mg BID (52 wks) + Prednisone Placebo + Standard of Care Randomization->Avacopan_Arm Prednisone_Arm Prednisone Taper (20 wks) + this compound Placebo + Standard of Care Randomization->Prednisone_Arm Week26 Week 26 Primary Endpoint: Remission Avacopan_Arm->Week26 Prednisone_Arm->Week26 Week52 Week 52 Primary Endpoint: Sustained Remission Week26->Week52 Week26->Week52 APPEAR_C3G_Workflow Start Patient Screening (n=74) Randomization Randomization (1:1) Start->Randomization Iptacopan_Arm Iptacopan 200mg BID (6 months) Randomization->Iptacopan_Arm Placebo_Arm Placebo (6 months) Randomization->Placebo_Arm Month6 Month 6 Primary Endpoint: Proteinuria Reduction Iptacopan_Arm->Month6 Placebo_Arm->Month6 Open_Label Open-Label Iptacopan (All Patients, 6 months) Month6->Open_Label

References

A Comparative Guide to the Cross-Reactivity of Avacopan with Non-Human C5a Receptors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Avacopan (formerly CCX168) is a selective, orally administered small-molecule antagonist of the human complement 5a receptor (C5aR1, or CD88).[1][2] It functions by competitively inhibiting the interaction between C5a, a potent pro-inflammatory anaphylatoxin, and its receptor on inflammatory cells like neutrophils.[1][3][4] This inhibition blocks downstream signaling, thereby reducing neutrophil activation, migration, and the amplification of inflammation.[5][6][7] this compound is approved for the treatment of ANCA-associated vasculitis (AAV).[2][8] For researchers and drug development professionals, understanding the cross-reactivity of this compound with C5a receptors from different species is critical for the design and interpretation of preclinical pharmacology and toxicology studies. This guide provides a comparative overview of this compound's species selectivity, supported by experimental data and detailed methodologies.

C5aR1 Signaling and this compound's Mechanism of Action

The C5a receptor 1 (C5aR1) is a classical G protein-coupled receptor (GPCR).[9][10] Upon binding of its ligand C5a, C5aR1 primarily signals through Gαi proteins, initiating a cascade of downstream events including activation of PI3K and MAPK pathways.[9][11] This signaling leads to potent pro-inflammatory responses such as chemotaxis, cellular degranulation, and the release of reactive oxygen species.[4][5] this compound acts as a selective antagonist at C5aR1, blocking these C5a-mediated effects.[6][12]

GpcrSignaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm C5aR C5aR1 (GPCR) G_protein Gαi Protein C5aR->G_protein Activation PI3K PI3K / MAPK Pathways G_protein->PI3K Activates Ca_mobilization Ca²⁺ Mobilization G_protein->Ca_mobilization Induces C5a C5a C5a->C5aR Binds This compound This compound This compound->C5aR Antagonizes Cell_Response Pro-inflammatory Responses (Chemotaxis, Degranulation) PI3K->Cell_Response Ca_mobilization->Cell_Response

Caption: C5aR1 signaling pathway and the inhibitory action of this compound.

Comparative Cross-Reactivity of this compound

Preclinical studies have revealed significant species-dependent differences in the potency of this compound. While it is a highly potent antagonist of the human C5aR1, its activity is substantially reduced against the receptors of common preclinical models such as mice and rats. This necessitates the use of specific animal models, like human C5aR knock-in mice, for in vivo efficacy studies.[1][4]

Table 1: Species-Dependent Potency of this compound and its Metabolite M1

Species This compound Potency Metabolite M1 Potency Pharmacological Relevance
Human Potent Antagonist Potent Antagonist Relevant
Monkey Potent Antagonist Potent Antagonist Relevant
Hamster Potent Antagonist Potent Antagonist Relevant
Rabbit Moderately Potent Moderately Potent Relevant
Rat Non- or Minimally Active Non- or Minimally Active Not Relevant
Mouse Non- or Minimally Active Non- or Minimally Active Not Relevant*

Data from the TAVNEOS® (this compound) Product Monograph.[13] *Excluding human C5aR transgenic mice.

Experimental Protocols for Assessing Cross-Reactivity

The species selectivity of this compound is determined using a combination of in vitro binding and functional assays. These experiments quantify the ability of this compound to inhibit C5a binding and C5a-mediated cellular responses in cells expressing the C5a receptor from different species.

General Experimental Workflow

References

comparative analysis of avacopan's impact on different neutrophil functions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Avacopan (TAVNEOS®), an orally administered selective antagonist of the complement 5a receptor (C5aR), represents a targeted therapeutic approach in the management of ANCA-associated vasculitis. Its mechanism centers on modulating the inflammatory response, particularly by interfering with the activation and function of neutrophils, which are key effector cells in the pathophysiology of this disease. This guide provides a comparative analysis of this compound's effects on various neutrophil functions, supported by experimental data, to offer a clear perspective on its mechanism of action.

Overview of this compound's Mechanism of Action

In ANCA-associated vasculitis, the generation of C5a, a potent pro-inflammatory anaphylatoxin, plays a crucial role in driving the inflammatory cascade. C5a binds to its receptor (C5aR) on the surface of neutrophils, triggering a series of downstream signaling events. This leads to neutrophil priming, activation, and migration to vessel walls, where their destructive effector functions contribute to vascular damage.[1][2]

This compound functions by selectively and competitively blocking the C5aR, thereby inhibiting the interaction between C5a and its receptor on neutrophils.[3][4] This targeted blockade disrupts the C5a-mediated signaling pathways responsible for key neutrophil functions, including chemotaxis, activation (evidenced by CD11b upregulation), and the production of reactive oxygen species (respiratory burst).[1][5] By arresting these processes, this compound mitigates the neutrophil-driven inflammation that characterizes ANCA-associated vasculitis.[6]

Quantitative Analysis of this compound's Effect on Neutrophil Functions

The following tables summarize the in vitro and ex vivo experimental data on the inhibitory effects of this compound (formerly CCX168) on key neutrophil functions. These data highlight the potency of this compound in blocking C5a-mediated neutrophil responses.

Table 1: Inhibition of C5a-Mediated Neutrophil Chemotaxis and Activation

Neutrophil FunctionParameterThis compound (CCX168) PotencySource
Chemotaxis Inhibition of C5a-mediated neutrophil migration in human bloodA₂ = 1.7 nM[1]
Activation Inhibition of C5a-induced CD11b upregulation in human whole bloodA₂ = 3.0 nM[1]
Activation (ex vivo) Blockade of C5a-induced CD11b upregulation in circulating neutrophils (30 mg oral dose, twice daily)≥ 94%[5]

A₂ value represents the concentration of antagonist that requires a doubling of the agonist concentration to elicit the same response, indicating competitive antagonism.

Table 2: Inhibition of C5aR Binding and Neutrophil Respiratory Burst

Neutrophil FunctionParameterThis compound (CCX168) EffectSource
C5aR Binding Inhibition of [¹²⁵I]-C5a binding to C5aR on human neutrophilsIC₅₀ = 0.2 nM[1]
Respiratory Burst Inhibition of C5a-induced reactive oxygen species release from isolated human neutrophilsComplete Blockade[1]

IC₅₀ represents the concentration of an inhibitor that is required for 50% inhibition of a specific biological or biochemical function.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the Graphviz DOT language.

G cluster_membrane Cell Membrane C5aR C5aR G_protein G-Protein (Gαi) C5aR->G_protein Activates C5a C5a C5a->C5aR Binds This compound This compound This compound->C5aR Blocks PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K PKC PKC PLC->PKC Akt Akt PI3K->Akt MAPK MAPK (Erk, p38) PKC->MAPK Neutrophil_Functions Neutrophil Functions: • Chemotaxis • Degranulation • Respiratory Burst • NETosis Akt->Neutrophil_Functions MAPK->Neutrophil_Functions

Caption: C5aR signaling pathway in neutrophils and this compound's point of inhibition.

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis isolate_neutrophils 1. Isolate Human Neutrophils (from whole blood) prepare_chamber 2. Prepare Boyden Chamber (with chemoattractant, e.g., C5a) add_cells 3. Add Neutrophils to Upper Chamber (with this compound or Vehicle Control) prepare_chamber->add_cells incubate 4. Incubate (allow for migration) add_cells->incubate stain_cells 5. Fix and Stain Migrated Cells incubate->stain_cells quantify 6. Quantify Migrated Cells (microscopy or plate reader) stain_cells->quantify compare 7. Compare this compound vs. Control quantify->compare

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling Avacopan

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical information for laboratory professionals working with Avacopan. Adherence to these procedures is essential for minimizing exposure risk and ensuring a safe research environment.

This compound is a potent active pharmaceutical ingredient (API) requiring stringent handling protocols. The established Occupational Exposure Limit (OEL) underscores the need for meticulous safety measures. This guide outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to be implemented by all personnel.

Quantitative Safety Data

To facilitate a clear understanding of the required safety parameters, the following table summarizes the key quantitative data for handling this compound.

ParameterValueSource / Recommendation
Occupational Exposure Limit (OEL) 13 µg/m³ (8-hour Time-Weighted Average)Industry Data
Glove Recommendation Double gloving with Nitrile glovesBest practice for potent compounds
Glove Thickness (minimum) 4 mil (inner), 8 mil (outer)General guidance for chemical splash protection
Respiratory Protection Powered Air-Purifying Respirator (PAPR)Recommended for compounds with OEL < 10 µg/m³
Eye Protection Chemical splash goggles with side shieldsStandard laboratory practice
Protective Clothing Disposable, impervious gown with closed frontPrevents skin contact

Procedural Guidance for Handling this compound

The following step-by-step workflow must be followed for all procedures involving this compound.

Workflow for Safe Handling of this compound

Caption: Procedural Workflow for Handling this compound.

Detailed Experimental Protocols

Note: Specific experimental protocols will vary. The following are generalized procedures for the safe handling of this compound during common laboratory tasks.

1. Personal Protective Equipment (PPE) Donning Sequence:

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Gown: Wear a disposable, impervious gown with a solid front and tight-fitting cuffs.

  • PAPR: Don the Powered Air-Purifying Respirator hood and ensure it is functioning correctly.

  • Outer Gloves: Don the second, heavier-duty pair of nitrile gloves, ensuring the cuffs overlap with the sleeves of the gown.

  • Eye Protection: Wear chemical splash goggles.

2. Engineering Controls:

  • All handling of solid this compound must be conducted within a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) to ensure containment.

  • For weighing, a ventilated balance enclosure is required.

3. Decontamination and Cleaning:

  • Mop or wipe surfaces; do not dry sweep, as this can generate dust.

  • All cleaning materials (e.g., wipes, absorbent pads) must be disposed of as hazardous waste.

4. Waste Disposal:

  • Solid Waste: All solid waste contaminated with this compound (e.g., pipette tips, tubes, contaminated PPE) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Aqueous waste streams containing this compound should be collected in a designated, sealed, and labeled hazardous waste container. Do not dispose of down the drain.

  • Sharps: Needles, syringes, and other sharps must be disposed of in a designated sharps container.

  • All waste must be disposed of through the institution's hazardous waste management program.

5. Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a large amount of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

By adhering to these stringent guidelines, researchers can effectively mitigate the risks associated with handling this compound, ensuring both personal safety and the integrity of their research.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.